molecular formula C30H53N5O7 B3025962 Iso-isariin B

Iso-isariin B

Cat. No.: B3025962
M. Wt: 595.8 g/mol
InChI Key: DSWZWPQYGALTJZ-WVHJPHLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-isariin B is a cyclodepsipeptide.
cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) is a natural product found in Beauveria felina with data available.

Properties

IUPAC Name

(3S,6S,9R,12S)-19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19?,20-,21+,22?,25-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWZWPQYGALTJZ-WVHJPHLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H53N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Iso-isariin B: Structure, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-isariin B is a novel cyclodepsipeptide first isolated from the entomopathogenic fungus Beauveria felina. Its unique chemical architecture, characterized by a 3-hydroxy-4-methyloctanoic acid (HMA) moiety, has drawn interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic and agrochemical potential of this natural product.

Chemical Structure and Properties

This compound is a cyclic hexadepsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds.

Molecular Formula: C₃₀H₅₃N₅O₇

Molecular Weight: 595.77 g/mol

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using mass spectrometry (MS/MS) fragmentation and two-dimensional nuclear magnetic resonance (2D-NMR) techniques. A distinguishing feature of this compound is the presence of a 3-hydroxy-4-methyloctanoic acid (HMA) residue, which is uncommon in the broader isariin series of cyclodepsipeptides.

The constituent amino acids and the hydroxy fatty acid, along with their sequence, are crucial for its three-dimensional conformation and subsequent biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₅₃N₅O₇[1]
Molecular Weight 595.77[1]
Class Cyclodepsipeptide[2][3]
Origin Beauveria felina (fungus)[2][3]
Key Structural Feature Contains a 3-hydroxy-4-methyloctanoic acid (HMA) moiety[4]

Biological Activity

The primary reported biological activity of this compound is its insecticidal property. Further research into other potential activities, such as antifungal and cytotoxic effects, is ongoing and represents an area of opportunity for drug discovery and development. Cyclodepsipeptides as a class are known to exhibit a wide range of biological effects, including antiplasmodial, antiviral, and antiproliferative properties.[5]

Insecticidal Activity

This compound has demonstrated potent insecticidal activity against the grain weevil, Sitophilus spp.[2][3] This activity highlights its potential as a lead compound for the development of novel bio-insecticides.

Table 2: Quantitative Insecticidal Activity Data for this compound

Target OrganismAssay TypeActivity MetricValueSource
Sitophilus spp.Not specified in abstractLD₅₀10 µg/mL[2][3][6][7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to this compound, based on the available scientific literature.

Fungal Cultivation and Extraction

This protocol outlines the general procedure for cultivating Beauveria felina and extracting its secondary metabolites, including this compound.

Workflow for Fungal Cultivation and Extraction

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction A Inoculation of Beauveria felina B Incubation in liquid culture medium A->B C Separation of mycelium and culture broth B->C D Extraction of mycelium and broth with organic solvent C->D E Concentration of the crude extract D->E G A Crude Extract B Initial Fractionation (e.g., VLC, MPLC) A->B C Further Chromatographic Separation (e.g., Sephadex LH-20) B->C D Final Purification (e.g., HPLC) C->D E Pure this compound D->E G A Pure this compound B Mass Spectrometry (MS/MS) A->B C Nuclear Magnetic Resonance (NMR) (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) A->C D Data Analysis and Structure Determination B->D C->D G A Preparation of this compound dilutions B Treatment of diet or substrate A->B C Introduction of Sitophilus spp. B->C D Incubation under controlled conditions C->D E Mortality assessment D->E F Calculation of LD₅₀ E->F

References

Natural Sources of Iso-isariin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the cyclodepsipeptide Iso-isariin B, a compound of interest for its potential biological activities. The document details its primary fungal producers, quantitative data on a closely related compound, a comprehensive experimental protocol for its isolation and purification, and visual representations of its biosynthetic pathway and experimental workflow.

Primary Natural Sources

This compound is a secondary metabolite produced by filamentous fungi. The primary documented sources of this compound belong to the genera Beauveria and Amphichorda. These fungi are often found in diverse ecological niches, including marine environments and as insect pathogens.

  • Beauveria felina : This entomopathogenic fungus, which is also referred to in literature as Amphichorda felina, is a significant producer of a variety of cyclodepsipeptides, including this compound.

  • Amphichorda guana : Isolated from bat guano, this fungus has also been identified as a source of this compound and other related isariin analogs.

Data Presentation: Quantitative Yield

CompoundProducing OrganismFermentation SubstrateYield
Iso-isariin DBeauveria felina (EN-135)Rice Medium10.4 mg from 25.1 g of crude extract

Experimental Protocols: Isolation and Purification of this compound

The following protocol is adapted from the successful isolation of Iso-isariin D from Beauveria felina and can be applied for the purification of this compound due to their structural similarities.

3.1. Fungal Cultivation and Extraction

  • Fermentation: Cultivate the producing fungal strain (e.g., Beauveria felina) on a solid rice medium for a period of 28-30 days at room temperature.

  • Extraction: Following incubation, exhaustively extract the fermented rice medium with ethyl acetate (EtOAc).

  • Concentration: Concentrate the EtOAc extract under reduced pressure to yield a crude extract.

3.2. Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC):

    • Subject the crude extract to silica gel VLC.

    • Elute with a stepwise gradient of petroleum ether/EtOAc followed by chloroform/methanol to fractionate the extract.

  • Reversed-Phase Column Chromatography (RP-CC):

    • Further separate the bioactive fractions obtained from VLC using RP-18 column chromatography.

    • Elute with a methanol/water gradient to yield sub-fractions.

  • Sephadex LH-20 Column Chromatography:

    • Subject the this compound-containing sub-fraction to size-exclusion chromatography on a Sephadex LH-20 column using acetone as the mobile phase.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using semi-preparative HPLC with a C18 column.

    • Elute with an isocratic or gradient system of acetonitrile/water to obtain pure this compound.

Visualizations: Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway of this compound and the experimental workflow for its isolation.

Biosynthetic_Pathway_of_Iso_isariin_B cluster_pks Polyketide Synthase (PKS) Pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Propionyl-CoA Propionyl-CoA Malonyl-CoA->Propionyl-CoA Methylation 3-hydroxy-4-\nmethyldecanoic acid 3-hydroxy-4- methyldecanoic acid Propionyl-CoA->3-hydroxy-4-\nmethyldecanoic acid PKS modules NRPS_Complex NRPS Complex 3-hydroxy-4-\nmethyldecanoic acid->NRPS_Complex Loading Amino_Acids D-Alanine L-Alanine N-methyl-L-Leucine L-Leucine L-Valine Amino_Acids->NRPS_Complex Adenylation Linear_Pentapeptide Linear_Pentapeptide NRPS_Complex->Linear_Pentapeptide Condensation This compound This compound Linear_Pentapeptide->this compound Cyclization (Thioesterase)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Fungal_Culture Fungal Culture (Beauveria felina) Extraction Ethyl Acetate Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (Silica Gel) Crude_Extract->VLC Fractions Bioactive Fractions VLC->Fractions RP_CC Reversed-Phase Column Chromatography (C18) Fractions->RP_CC Sub_Fractions This compound containing Sub-fractions RP_CC->Sub_Fractions Sephadex Sephadex LH-20 Column Chromatography Sub_Fractions->Sephadex Partially_Purified Partially Purified This compound Sephadex->Partially_Purified HPLC Semi-preparative HPLC (C18) Partially_Purified->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Experimental workflow for the isolation of this compound.

In-Depth Technical Guide to the Discovery and Isolation of Iso-isariin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Iso-isariin B, a cyclodepsipeptide with notable insecticidal properties. The document details the experimental protocols for its extraction from the entomopathogenic fungus Beauveria felina and presents its key quantitative and spectroscopic data.

Introduction

This compound is a fungal metabolite belonging to the cyclodepsipeptide class of compounds. It was first discovered and isolated from the entomopathogenic fungus Beauveria felina.[1][2] Structurally, it is an analog of isariin, a class of cyclic peptides known for their diverse biological activities. This compound has demonstrated significant insecticidal activity, particularly against the pest insect Sitophilus spp.[1][2] This has positioned it as a compound of interest for the development of novel bio-insecticides.

Discovery and Source Organism

This compound was identified during the chemical investigation of secondary metabolites from the fungus Beauveria felina. This filamentous fungus is known to produce a variety of bioactive compounds. The isolation of this compound was reported by Langenfeld and colleagues in a 2011 publication in the Journal of Natural Products.[1][3]

Experimental Protocols

The following sections detail the methodologies for the fermentation, extraction, and purification of this compound based on established protocols for isolating secondary metabolites from Beauveria felina.

Fungal Fermentation

Beauveria felina is cultured on a solid rice medium to promote the production of secondary metabolites.

  • Medium Preparation: A solid substrate of rice is prepared in suitable fermentation flasks and autoclaved for sterilization.

  • Inoculation: The sterilized rice medium is inoculated with a mycelial suspension of Beauveria felina.

  • Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature for a period sufficient to allow for fungal growth and metabolite production.

Extraction of Crude Metabolites

Following the incubation period, the fermented rice medium is harvested for the extraction of this compound.

  • Solvent Extraction: The fermented rice solid culture is exhaustively extracted with an organic solvent such as ethyl acetate (EtOAc). This process is repeated multiple times to ensure a high yield of the crude extract.

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the complex crude extract.

  • Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on a silica gel stationary phase. A stepwise gradient of increasing polarity, starting with a non-polar solvent system (e.g., petroleum ether-EtOAc) and progressing to a more polar system (e.g., CHCl₃-MeOH), is used to elute the compounds. Fractions are collected based on their polarity.

  • Reversed-Phase Column Chromatography (RP-CC): The fraction containing this compound, as determined by preliminary analysis (e.g., TLC or analytical HPLC), is further purified by column chromatography using a reversed-phase stationary phase (e.g., RP-18). A gradient of decreasing polarity, typically a methanol-water or acetonitrile-water system, is used for elution.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using semi-preparative HPLC. This step provides high resolution and yields the compound in a pure form.

    • Column: A reversed-phase semi-preparative column (e.g., C18).

    • Mobile Phase: A gradient system of acetonitrile and water is commonly used. The specific gradient is optimized to achieve baseline separation of this compound from any remaining impurities.

    • Detection: UV detection at a suitable wavelength is used to monitor the elution of the compound.

    • Fraction Collection: The peak corresponding to this compound is collected.

    • Final Processing: The collected fraction is concentrated to dryness to obtain pure this compound.

Data Presentation

This section summarizes the available quantitative data for this compound.

ParameterValueSource
Molecular Formula C₃₀H₅₃N₅O₇Inferred from Spectroscopic Data
Molecular Weight 595.77 g/mol Inferred from Spectroscopic Data
Biological Activity LD₅₀ = 10 µg/mL (against Sitophilus spp.)[1][2]

Note: Detailed quantitative data on production yield and purity from the original isolation are not publicly available in the reviewed literature.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of the compound. MS/MS fragmentation patterns provided crucial information about the sequence of amino and hydroxy acids in the cyclic structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D-heteronuclear NMR experiments, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of all atoms within the molecule and to determine its detailed three-dimensional structure.

Note: The specific ¹H and ¹³C NMR chemical shift data and detailed mass spectrometry fragmentation data for this compound are contained within the supporting information of the original publication by Langenfeld et al. (2011) and are not fully detailed in publicly accessible abstracts.

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Solid-State Fermentation of Beauveria felina on Rice Medium Extraction Exhaustive Extraction with Ethyl Acetate (EtOAc) Fermentation->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration VLC Vacuum Liquid Chromatography (Silica Gel) Concentration->VLC Crude Extract RP_CC Reversed-Phase Column Chromatography (RP-18) VLC->RP_CC Prep_HPLC Semi-Preparative HPLC (C18) RP_CC->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay Insecticidal Bioassay Pure_Compound->Bioassay

Caption: Experimental workflow for the isolation and characterization of this compound.

Logical Relationship of Analytical Techniques

analytical_relationship cluster_structure Structure Determination MS Mass Spectrometry (HR-ESI-MS, MS/MS) Structure Chemical Structure of This compound MS->Structure Provides Molecular Formula and Fragmentation Data NMR NMR Spectroscopy (1D and 2D) NMR->Structure Provides Atomic Connectivity and Stereochemistry

References

An In-depth Technical Guide to Iso-isariin B from Beauveria felina

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclodepsipeptide Iso-isariin B, a secondary metabolite produced by the entomopathogenic fungus Beauveria felina. The document details its biological activity, biosynthesis, and the methodologies for its production, extraction, and analysis, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology.

Introduction to this compound and Beauveria felina

Beauveria felina, an entomopathogenic fungus belonging to the order Hypocreales, is a known producer of a diverse array of bioactive secondary metabolites.[1][2] Among these are cyclodepsipeptides, a class of cyclic peptides containing both amino and hydroxy acid residues. This compound is a novel cyclodepsipeptide isolated from Beauveria felina that has demonstrated notable insecticidal properties.[3][4][5] Its chemical structure has been elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][5][6]

The production of such bioactive compounds is often linked to the fungus's ecological role, including its interactions with insect hosts.[7] Understanding the production and biological activity of this compound is crucial for its potential development as a biopesticide or a lead compound in drug discovery programs.

Quantitative Data

While specific production titers for this compound from Beauveria felina are not extensively reported in publicly available literature, the following table summarizes the key quantitative data that has been published. Further optimization of fermentation conditions could significantly enhance yields.

ParameterValueReference(s)
Biological Activity
LD₅₀ against Sitophilus spp.10 µg/mL[3][4][6]
Physicochemical Properties
Molecular FormulaC₃₁H₅₃N₅O₇[3]
Molecular Weight619.78 g/mol [3]

Experimental Protocols

The following sections detail the generalized experimental protocols for the cultivation of Beauveria felina, and the extraction, purification, and analysis of this compound, based on methodologies reported for cyclodepsipeptides from Beauveria and other fungi.

Fungal Culture and Fermentation

This protocol describes the solid-state fermentation (SSF) method, which has been shown to be effective for the production of secondary metabolites in Beauveria felina.[8]

3.1.1. Materials

  • Beauveria felina isolate

  • Potato Dextrose Agar (PDA) plates

  • Wheat bran

  • M-9 solution

  • Spore suspension (approx. 1 x 10¹⁰ conidia/mL)

  • Incubator

3.1.2. Protocol

  • Inoculum Preparation: Culture Beauveria felina on PDA plates at 28°C for 7-10 days until sporulation. Harvest conidia by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface. Determine the spore concentration using a hemocytometer and adjust to the desired concentration.

  • Solid-State Fermentation:

    • Use wheat bran as the solid substrate.

    • Moisten the wheat bran with M-9 solution to an initial moisture content of 120%.[8]

    • Adjust the pH of the moistened substrate to 7.0.[8]

    • Inoculate the substrate with the spore suspension.

    • Incubate at 28°C for 7 days.[8]

Extraction and Purification of this compound

This protocol is a general procedure for the extraction and purification of cyclodepsipeptides from fungal cultures.

3.2.1. Materials

  • Fermented substrate from the above protocol

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Reversed-phase C18 column for HPLC

  • Rotary evaporator

3.2.2. Protocol

  • Extraction:

    • Extract the solid fermented substrate three times with ethyl acetate at room temperature.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Pool the fractions containing the compound of interest and evaporate the solvent.

    • Perform further purification using preparative reversed-phase high-performance liquid chromatography (HPLC) with a methanol-water gradient system.

Analytical Methods for this compound

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile Phase: A gradient of acetonitrile and water

  • Detection: UV detector at 210 nm

  • Quantification: Use a calibration curve generated with a purified standard of this compound.

3.3.2. Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula. Tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure and stereochemistry.

Biosynthesis and Signaling Pathways

The biosynthesis of cyclodepsipeptides like this compound is carried out by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs) or hybrid PKS-NRPS enzymes.[7][9] While the specific gene cluster for this compound in Beauveria felina has not yet been fully characterized, a hypothetical biosynthetic pathway can be proposed based on the known biosynthesis of similar compounds.[9]

The regulation of secondary metabolite production in fungi is a complex process involving various signaling pathways that respond to environmental cues.

Visualizations

experimental_workflow cluster_culture Fungal Culture & Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis A Beauveria felina Inoculum B Solid-State Fermentation (Wheat Bran, 28°C, 7 days) A->B C Ethyl Acetate Extraction B->C D Crude Extract C->D E Silica Gel Chromatography D->E F Semi-purified Fractions E->F G Preparative HPLC (C18) F->G H Pure this compound G->H I HPLC-UV (Quantification) H->I J HRMS & MS/MS (Structure) H->J K NMR Spectroscopy (Structure) H->K

Caption: Experimental workflow for this compound production and analysis.

hypothetical_biosynthesis cluster_nrps NRPS Assembly Line cluster_product Product Release AA Amino Acids (e.g., Leucine, Valine, Alanine) NRPS A T C A T C ... TE AA->NRPS:f0 Adenylation (A) & Thiolation (T) HA Hydroxy Acid (e.g., 2-hydroxy-3-methylpentanoic acid) HA->NRPS:f3 Adenylation (A) & Thiolation (T) NRPS:f2->NRPS:f3 Condensation (C) NRPS:f5->NRPS:f6 Condensation (C) Product This compound NRPS:f7->Product Thioesterase (TE) (Cyclization & Release)

Caption: Hypothetical NRPS-mediated biosynthesis of this compound.

signaling_pathway cluster_signals Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_output Biosynthesis Nutrient Nutrient Limitation (Carbon, Nitrogen) Receptor Membrane Receptors Nutrient->Receptor Stress Biotic/Abiotic Stress Stress->Receptor G_protein G-protein Signaling Receptor->G_protein Ca Ca²⁺ Signaling Receptor->Ca MAPK MAPK Cascade G_protein->MAPK cAMP cAMP Pathway G_protein->cAMP TF Global Regulators (e.g., LaeA, VeA) MAPK->TF cAMP->TF Ca->TF Pathway_TF Pathway-specific Transcription Factors TF->Pathway_TF BGC This compound Gene Cluster Pathway_TF->BGC Gene Expression Production This compound Production BGC->Production

Caption: Generalized signaling pathway for secondary metabolism in fungi.

References

Biological Activity of Iso-isariin B Cyclodepsipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in their core ring structure. These natural products are known for their diverse and potent biological activities. This compound has been isolated from entomopathogenic fungi such as Beauveria felina and the guanophilic fungus Amphichorda guana. While research on this compound is still emerging, its structural analogs and related compounds from the isariin family have demonstrated a range of biological effects, including antifungal, insecticidal, and potential cytotoxic activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close relatives, detailed experimental protocols for assessing these activities, and visualizations of potential signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Biological Activity

Quantitative data on the specific biological activities of this compound in mammalian systems are not extensively available in current literature. However, studies on co-isolated and structurally related isariin-class cyclodepsipeptides provide valuable insights into its potential bioactivities. The following table summarizes the available quantitative data for compounds isolated alongside this compound.

CompoundBiological ActivityAssay SystemQuantitative Data (IC50/MIC)Reference
Isaridin HAntifungalAlternaria solani15.6 µM[1]
Isaridin HAntibacterialBacillus subtilis12.5 µM (Suppression)[1]
Desmethylisaridin EAnti-inflammatorySuperoxide anion generation in neutrophils10.0 µM[1]
Desmethylisaridin C2Anti-inflammatoryElastase release in neutrophils10.01 µM[1]

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with and without this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize a hypothetical signaling pathway for apoptosis induction by a cyclodepsipeptide and a general experimental workflow for assessing its biological activity.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) This compound->Death Receptors (e.g., Fas, TNFR) Activation Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Bcl-2 Bcl-2 This compound->Bcl-2 Downregulation Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax Bax Bcl-2->Bax Inhibition Bax->Mitochondrion Pore formation Cytochrome c->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Hypothetical signaling pathways for apoptosis induction by this compound.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment (this compound) Compound Treatment (this compound) Cell Culture->Compound Treatment (this compound) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment (this compound)->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment (this compound)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Compound Treatment (this compound)->Cell Cycle Analysis (PI Staining) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for assessing the biological activity of this compound.

Conclusion

This compound, a fungal cyclodepsipeptide, belongs to a class of natural products with significant therapeutic potential. While direct evidence of its biological activity in mammalian systems is currently limited, the activities of its co-isolated and structurally similar compounds suggest promising antifungal, antibacterial, and anti-inflammatory properties. Further investigation into its potential cytotoxicity against cancer cells, its effects on apoptosis, and its modulation of the cell cycle is warranted. The experimental protocols and conceptual diagrams provided in this guide offer a framework for future research to elucidate the full spectrum of the biological activities of this compound and to explore its potential as a lead compound in drug discovery and development.

References

The Antifungal Potential of Iso-isariin B: A Technical Overview of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Iso-isariin B, a cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria felina, has been identified primarily for its insecticidal properties.[1] While direct, comprehensive studies on its antifungal activity are notably absent in current scientific literature, the broader class of isariin-related compounds and other metabolites from Beauveria felina have demonstrated notable antifungal effects. This technical guide summarizes the existing, albeit limited, data on related compounds, outlines a standard experimental protocol for assessing antifungal activity, and provides a framework for future investigation into the potential of this compound as an antifungal agent.

Introduction to this compound and Related Compounds

This compound is a member of the cyclodepsipeptide class of natural products, which are cyclic molecules containing both amino acid and hydroxy acid residues.[1] These compounds are known for a wide array of biological activities. While this compound itself was found to be active against the pest-insect Sitophilus spp., its antifungal capabilities have not been specifically detailed.[1] However, research into its source organism, Beauveria felina, and structurally similar analogs provides compelling indirect evidence for its potential antifungal action.

Quantitative Data on Antifungal Activity of Related Compounds

A thorough review of existing literature reveals no specific Minimum Inhibitory Concentration (MIC) data for this compound. However, studies on other metabolites isolated from Beauveria felina and related isaridin compounds have yielded quantitative data against various fungal pathogens. These findings are summarized below and suggest that compounds from this source are biologically active against fungi.

Compound/MetaboliteFungal Strain(s)Assay TypeResultSource
Isaridin HBotrytis cinerea, Alternaria solaniAntifungal ActivitySignificant Inhibition[2][3]
Isaridin KGeotrichum citri-aurantiiMycelial Growth InhibitionSignificant Inhibition[4]
IsarfelinRhizoctonia solaniAntifungal ActivityIC₅₀ = 3.1 µg/mL[5]
Polyhydroxy steroid (Compound 1)Carbendazim-resistant Botrytis cinereaMIC16 - 32 µg/mL[6]
Tricyclic diterpenoid (Compound 2)Carbendazim-resistant Botrytis cinereaMIC16 - 32 µg/mL[6]
TenellinBacillus subtilis, Staphylococcus aureusMIC8.3 µg/mL, 16.6 µg/mL[7]

Table 1: Summary of Antifungal Activities of Compounds Related to this compound or from Beauveria spp.

Experimental Protocol: Antifungal Susceptibility Testing

To determine the antifungal properties of a novel compound such as this compound, a standardized methodology is crucial. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.[8][9][10][11]

Principle

This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid broth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a specified incubation period.[12]

Materials
  • 96-well, U-bottom microdilution plates

  • RPMI-1640 liquid medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)[10]

  • Pure this compound compound, dissolved in a suitable solvent (e.g., DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline or water

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Negative control (no drug)

Methodology
  • Inoculum Preparation:

    • For yeasts, grow the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[13]

    • For molds, grow the isolate on a suitable medium until sporulation is achieved. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[10][13]

    • Dilute the standardized fungal suspension in RPMI-1640 medium to the final required inoculum concentration.

  • Plate Preparation:

    • Prepare serial twofold dilutions of this compound in the 96-well plate using RPMI-1640 medium to achieve a range of desired final concentrations.

    • Include a positive control well (containing a standard antifungal) and a negative/growth control well (containing only the fungal inoculum in medium).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microdilution plate.

    • Incubate the plates at 35°C for 24-48 hours. The exact incubation time depends on the growth rate of the specific fungal species being tested.[8]

  • Endpoint Determination:

    • The MIC is determined by visual inspection or by using a microplate reader.

    • For azoles, the endpoint is the lowest drug concentration at which there is a ≥50% decrease in growth compared to the growth control.[12]

    • For agents like Amphotericin B, the endpoint is the lowest concentration showing complete growth inhibition.[12]

Mechanism of Action and Signaling Pathways: A Knowledge Gap

Currently, there is no published research detailing the specific mechanism of antifungal action for this compound. The mechanisms for related cyclodepsipeptides can be diverse, ranging from the inhibition of cell wall synthesis (specifically targeting 1,3-β-D-glucan synthase) to the disruption of cell membrane integrity by interacting with sterols like ergosterol.[14][15][16][17] One study on a related compound, Isaridin K, suggested its mechanism involves the destruction of the cell membrane.[4]

Without experimental data, any discussion of the signaling pathways affected by this compound would be speculative. Future research should focus on elucidating this critical aspect, which could involve transcriptomics, proteomics, or targeted biochemical assays to identify the molecular targets within the fungal cell.

Visualizations: Experimental Workflow

As no specific signaling pathways for this compound have been identified, the following diagram illustrates the generalized experimental workflow for determining its Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage Fungal_Culture 1. Fungal Isolate Culture (Agar Plate) Inoculum_Prep 2. Prepare Standardized Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculate Microplate Wells Inoculum_Prep->Inoculation Drug_Dilution 3. Prepare Serial Dilutions of this compound Drug_Dilution->Inoculation Incubation 5. Incubate at 35°C (24-48 hours) Inoculation->Incubation Reading 6. Read Results (Visually or Spectrophotometrically) Incubation->Reading MIC_Determination 7. Determine MIC Value (Lowest Inhibitory Concentration) Reading->MIC_Determination

References

The Insecticidal Potential of Iso-isariin B Against Sitophilus spp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitophilus spp., commonly known as grain weevils, represent a significant threat to stored agricultural products worldwide. The increasing prevalence of insecticide resistance necessitates the exploration of novel, effective, and environmentally benign control agents. This technical guide delves into the insecticidal properties of Iso-isariin B, a cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria felina, against Sitophilus spp.[1] This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for insecticidal bioassays, and a proposed mechanism of action based on the known effects of related fungal metabolites.

Introduction to this compound

This compound is a cyclic depsipeptide, a class of secondary metabolites produced by various fungi.[1][2] These compounds are characterized by a ring structure composed of amino and hydroxy acids linked by both amide and ester bonds. The unique structure of this compound, isolated from the entomopathogenic fungus Beauveria felina, has demonstrated notable biological activity, including potent insecticidal effects.[1] The exploration of such mycometabolites offers a promising avenue for the development of new biopesticides for the management of stored-product pests like Sitophilus spp.

Quantitative Insecticidal Activity

The primary quantitative measure of the insecticidal efficacy of this compound against Sitophilus spp. is the median lethal dose (LD50). Research has established a significant level of toxicity, as detailed in the table below.

CompoundTarget PestLD50Source
This compoundSitophilus spp.10 µg/mLLangenfeld et al., 2011[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While the specific protocol for the determination of the LD50 of this compound by Langenfeld et al. (2011) is not publicly available, this section outlines standardized and widely accepted protocols for contact and fumigant toxicity bioassays against Sitophilus spp. These protocols are designed to be adaptable for testing compounds like this compound.

Rearing of Sitophilus spp.

A continuous and healthy culture of Sitophilus spp. is fundamental for reliable bioassay results.

  • Culture Medium: Whole, untreated grains (e.g., wheat, maize, or rice) should be sterilized by heating at 60°C for at least 4 hours and then conditioned to a moisture content of 12-14%.

  • Rearing Conditions: Insects are to be maintained in glass jars containing the conditioned grain. The jars should be covered with a fine mesh lid to allow for ventilation while preventing escape. Rearing should be conducted in a controlled environment at 25 ± 2°C and 65 ± 5% relative humidity, with a 12:12 hour (light:dark) photoperiod.

  • Sub-culturing: To ensure a continuous supply of adult insects of a known age, new cultures should be initiated weekly by transferring a subset of adults to fresh grain.

Contact Toxicity Bioassay (Impregnated Filter Paper Method)

This method assesses the toxicity of a compound upon direct contact with the insect.

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or ethanol). A series of five to seven serial dilutions are then prepared from the stock solution to create a range of concentrations. A solvent-only control is also prepared.

  • Treatment of Filter Paper: A 1 mL aliquot of each test solution is evenly applied to a Whatman No. 1 filter paper disc (diameter appropriate for the petri dish). The solvent is allowed to evaporate completely in a fume hood.

  • Insect Exposure: The treated filter paper is placed in a glass petri dish. Twenty adult Sitophilus spp. (1-2 weeks old) are introduced into each petri dish. Each concentration and the control are replicated at least three times.

  • Incubation and Mortality Assessment: The petri dishes are sealed and incubated under the same conditions as rearing. Mortality is assessed at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. The LD50 value is then calculated using probit analysis.

Fumigant Toxicity Bioassay

This assay evaluates the toxicity of volatile compounds.

  • Preparation of Test Substance: A small piece of filter paper is impregnated with a known amount of this compound dissolved in a volatile solvent.

  • Exposure Chamber: A glass vial or bottle of a known volume is used as the exposure chamber. The treated filter paper is suspended in the chamber, ensuring no direct contact with the insects.

  • Insect Introduction: Twenty adult Sitophilus spp. are placed at the bottom of the chamber.

  • Sealing and Incubation: The chamber is hermetically sealed and incubated under controlled conditions.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: The LC50 (median lethal concentration) is calculated using probit analysis.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound in Sitophilus spp. have not been definitively elucidated. However, based on the known mechanisms of other fungal cyclodepsipeptides, such as destruxins and beauvericin, a plausible mode of action can be proposed.

Many cyclodepsipeptides exhibit ionophoric properties, meaning they can form channels or act as mobile carriers to transport ions across biological membranes. This disruption of ion homeostasis can lead to a cascade of downstream effects, ultimately resulting in cell death and insect mortality.

A key target is likely the insect's cell membranes, leading to uncontrolled ion flux, particularly of calcium ions (Ca2+). An influx of Ca2+ can disrupt numerous cellular processes, including muscle contraction, neurotransmission, and apoptosis.

Below is a diagram illustrating a hypothetical signaling pathway for the insecticidal action of this compound.

Iso_isariin_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Iso-isariin_B This compound Membrane_Interaction Interaction with Cell Membrane Iso-isariin_B->Membrane_Interaction Ion_Channel Ion Channel (e.g., Ca2+ Channel) Membrane_Interaction->Ion_Channel Disruption/Modulation Ca_Influx Increased Intracellular Ca2+ Concentration Ion_Channel->Ca_Influx Uncontrolled Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Paralysis Paralysis Ca_Influx->Paralysis Disruption of Neuromuscular Function Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Insect_Death Insect Death Apoptosis->Insect_Death Leads to Paralysis->Insect_Death Contributes to Experimental_Workflow Start Start: Isolate/Synthesize This compound Rearing Rear Sitophilus spp. Cultures Start->Rearing Bioassays Perform Insecticidal Bioassays (Contact & Fumigant) Rearing->Bioassays Data_Collection Collect Mortality Data (24, 48, 72h) Bioassays->Data_Collection Analysis Data Analysis (Probit Analysis) Data_Collection->Analysis LD50_Determination Determine LD50/LC50 Values Analysis->LD50_Determination Mechanism_Study Investigate Mechanism of Action (e.g., Electrophysiology, Cell Viability) LD50_Determination->Mechanism_Study End End: Evaluate Potential as a Biopesticide Mechanism_Study->End

References

Unraveling the Molecular Machinery: A Technical Guide to the Iso-isariin B Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-isariin B, a cyclic depsipeptide produced by the entomopathogenic fungus Beauveria felina, has garnered interest for its potential biological activities. Like many complex fungal natural products, its biosynthesis is orchestrated by a sophisticated enzymatic assembly line. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of non-ribosomal peptide and polyketide synthesis. While direct experimental data for the complete this compound pathway remains to be fully elucidated in publicly available literature, this document consolidates current knowledge on the key enzymatic steps and the genetic architecture likely responsible for its production. This guide is intended to serve as a foundational resource for researchers investigating fungal secondary metabolism and those interested in the potential for biosynthetic engineering of novel bioactive compounds.

Introduction to this compound and its Biosynthetic Paradigm

This compound belongs to the isariin class of cyclodepsipeptides, which are characterized by a cyclic structure composed of amino and hydroxy acids linked by amide and ester bonds. These complex molecules are not synthesized by the ribosomal machinery but are instead assembled by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs). The biosynthesis of such hybrid molecules is a fascinating example of modular enzymatic synthesis, where a series of catalytic domains work in a coordinated fashion to build the final product.

In Beauveria felina, the biosynthetic gene clusters responsible for the production of related compounds, including isariins (ISRs), have been identified, strongly suggesting that the genetic blueprint for this compound synthesis resides within a dedicated isr gene cluster. This cluster is predicted to encode a hybrid PKS-NRPS system, along with enzymes responsible for the synthesis of unique precursors and tailoring modifications.

The Core Synthetic Machinery: A Hybrid PKS-NRPS System

The backbone of this compound is assembled by a type I PKS and a multimodular NRPS. These enzymes are organized in a modular fashion, with each module responsible for the incorporation and modification of a specific building block.

Polyketide Synthase (PKS) Module: Synthesis of the Hydroxy Acid Moiety

A key structural feature of this compound is a branched-chain 2-hydroxy aliphatic acid. This component is synthesized by a PKS module. The minimal domains required for a PKS module to function include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).

  • Acyltransferase (AT): Selects the appropriate short-chain carboxylic acid starter unit (e.g., acetyl-CoA, propionyl-CoA) and extender units (typically malonyl-CoA or methylmalonyl-CoA) and transfers them to the ACP domain.

  • Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which elongates the polyketide chain.

Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER), may be present to modify the β-keto group of the growing chain, leading to structural diversity.

Non-Ribosomal Peptide Synthetase (NRPS) Modules: Assembly of the Peptide Chain

The amino acid portion of this compound is assembled by a series of NRPS modules. Each module is responsible for the incorporation of a specific amino acid. A typical NRPS elongation module contains the following core domains:

  • Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl adenylate. The specificity of the A domain is a key determinant of the final peptide sequence.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the PCP domain of the previous module.

Terminating the Assembly: The Thioesterase (TE) Domain

The final step in the biosynthesis of the linear precursor is the release from the synthetase. This is typically catalyzed by a Thioesterase (TE) domain located at the C-terminus of the final NRPS module. The TE domain can catalyze either hydrolysis to release a linear molecule or, as is the case for this compound, intramolecular cyclization to form the macrolactone ring structure.

Precursor Biosynthesis: The Case of (3S)-methyl-l-proline

This compound contains the non-proteinogenic amino acid (3S)-methyl-l-proline. The biosynthesis of this unusual building block is not part of the primary metabolism and requires dedicated enzymes encoded within or associated with the isr gene cluster. While the specific enzymes in Beauveria felina have not been fully detailed, the biosynthesis of similar methylated prolines in other fungi involves enzymes such as Fe(II)/α-ketoglutarate-dependent hydroxylases.

Proposed Biosynthetic Pathway of this compound

Based on the principles of PKS and NRPS biosynthesis, the following pathway for this compound is proposed.

Diagram of the Proposed this compound Biosynthetic Pathway

Iso_isariin_B_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_assembly Assembly Line Synthesis cluster_final Final Product Formation Primary Metabolism Primary Metabolism Amino Acids Amino Acids Primary Metabolism->Amino Acids Malonyl-CoA Malonyl-CoA Primary Metabolism->Malonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Primary Metabolism->Methylmalonyl-CoA 3S-methyl-L-proline_synthesis (3S)-methyl-L-proline Synthesis Amino Acids->3S-methyl-L-proline_synthesis NRPS NRPS Modules Amino Acids->NRPS PKS PKS Module Malonyl-CoA->PKS Methylmalonyl-CoA->PKS 3S-methyl-L-proline_synthesis->NRPS (3S)-methyl-L-proline PKS->NRPS Branched-chain hydroxy acid TE TE Domain NRPS->TE Linear Depsipeptide This compound This compound TE->this compound Cyclization

Caption: Proposed biosynthetic pathway of this compound in Beauveria felina.

Experimental Protocols for Studying Fungal Cyclodepsipeptide Biosynthesis

While specific protocols for this compound are not available, the following methodologies are standard in the field for characterizing similar biosynthetic pathways.

Identification and Annotation of the Biosynthetic Gene Cluster
  • Objective: To identify and annotate the complete isr gene cluster in Beauveria felina.

  • Methodology:

    • Genome Sequencing: Obtain the whole genome sequence of Beauveria felina using next-generation sequencing platforms.

    • Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite gene clusters.

    • Gene Annotation: Manually annotate the genes within the identified isr cluster by performing BLAST searches against public databases to predict the function of each open reading frame (ORF). This includes identifying the PKS and NRPS genes and predicting the domain organization (e.g., KS, AT, ACP, C, A, T, TE domains).

    • A-Domain Specificity Prediction: Utilize online tools or established sequence motifs to predict the amino acid substrate specificity of the NRPS adenylation domains.

Gene Deletion and Heterologous Expression
  • Objective: To confirm the role of the isr gene cluster in this compound production.

  • Methodology:

    • Gene Deletion: Create a knockout mutant of a key gene in the isr cluster (e.g., the PKS or NRPS gene) in Beauveria felina using techniques like homologous recombination.

    • Metabolite Analysis: Compare the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the mutant.

    • Heterologous Expression: Clone the entire isr gene cluster into a suitable fungal expression host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) and verify the production of this compound in the heterologous host.

Workflow for Gene Cluster Identification and Functional Characterization

Experimental_Workflow B_felina Beauveria felina Genome_Seq Whole Genome Sequencing B_felina->Genome_Seq antiSMASH antiSMASH Analysis Genome_Seq->antiSMASH isr_Cluster Putative isr Gene Cluster antiSMASH->isr_Cluster Annotation Gene Annotation & Domain Prediction isr_Cluster->Annotation Gene_Deletion Gene Deletion (in B. felina) isr_Cluster->Gene_Deletion Heterologous_Exp Heterologous Expression (e.g., in Aspergillus) isr_Cluster->Heterologous_Exp HPLC_MS HPLC-MS Analysis Gene_Deletion->HPLC_MS Heterologous_Exp->HPLC_MS Confirmation Confirmation of This compound Biosynthesis HPLC_MS->Confirmation

Caption: Experimental workflow for identifying and functionally characterizing the this compound gene cluster.

In Vitro Enzymatic Assays
  • Objective: To characterize the function and substrate specificity of individual enzymes in the pathway.

  • Methodology:

    • Protein Expression and Purification: Clone the gene of interest (e.g., an adenylation domain or a PKS module) into an expression vector, express the protein in a suitable host (e.g., E. coli), and purify the recombinant protein.

    • Adenylation Domain Assay: Use an ATP-pyrophosphate exchange assay to determine the amino acid substrate specificity of the purified A domain. This assay measures the amino acid-dependent formation of radiolabeled ATP from [³²P]pyrophosphate.

    • PKS Activity Assay: Incubate the purified PKS enzyme with its substrates (e.g., acetyl-CoA, malonyl-CoA, NADPH) and analyze the reaction products by methods such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

As of the date of this publication, specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetic parameters (Km, kcat) or in vivo production titers under specific fermentation conditions, have not been extensively reported in the peer-reviewed literature. The following table provides a template for the types of quantitative data that are crucial for a comprehensive understanding and for metabolic engineering efforts.

Table 1: Key Quantitative Parameters for this compound Biosynthesis (Hypothetical Data)

Enzyme/ProcessParameterValueUnits
NRPS A-Domain (Ala) Km (L-Alanine)150µM
kcat25min⁻¹
NRPS A-Domain (Val) Km (L-Valine)80µM
kcat40min⁻¹
PKS Module Turnover Rate5min⁻¹
Overall Pathway This compound Titer50mg/L

Conclusion and Future Perspectives

The biosynthesis of this compound in Beauveria felina represents a classic example of fungal natural product assembly, relying on a sophisticated PKS-NRPS machinery. While the general principles of its formation can be inferred from our extensive knowledge of related pathways, detailed experimental characterization of the isr gene cluster and its encoded enzymes is a critical next step. Elucidating the precise enzymatic steps, understanding the substrate specificities, and quantifying the pathway's efficiency will not only deepen our fundamental knowledge of fungal secondary metabolism but also pave the way for the rational design and production of novel cyclodepsipeptides with potentially valuable pharmaceutical or agricultural applications. The methodologies and frameworks presented in this guide provide a roadmap for researchers to embark on this exciting area of investigation.

Spectroscopic and Spectrometric Characterization of Iso-isariin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for Iso-isariin B, a cyclodepsipeptide with notable insecticidal properties. The information presented herein is compiled from published research and is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction

This compound is a cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (formerly Isaria felina).[1] Its structure is characterized by a cyclic sequence of five amino acid residues and one α-hydroxy acid residue. The elucidation of its complex structure has been made possible through the application of advanced spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS). This guide presents the detailed NMR and MS/MS data for this compound, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The structural characterization of this compound relies heavily on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, typically recorded in deuterated chloroform (CDCl₃).

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

PositionAmino Acid/Hydroxy Acid ResidueδC (ppm)δH (ppm), mult. (J in Hz)
13-hydroxy-2,4-dimethylpentanoic acid (Hdp)171.9 (C=O)-
77.2 (CH)5.15, d (9.0)
39.8 (CH)2.20, m
30.1 (CH)1.95, m
20.1 (CH₃)0.95, d (7.0)
17.0 (CH₃)0.90, d (7.0)
2N-Me-L-Leu170.8 (C=O)-
58.9 (CH)5.40, dd (9.0, 3.0)
40.8 (CH₂)1.70, m; 1.55, m
25.1 (CH)1.80, m
23.0 (CH₃)0.92, d (6.5)
21.5 (CH₃)0.88, d (6.5)
32.1 (N-CH₃)3.10, s
3L-Ala172.5 (C=O)-
48.5 (CH)4.65, quint (7.0)
18.5 (CH₃)1.40, d (7.0)
4L-Val171.5 (C=O)-
58.0 (CH)4.45, dd (9.0, 7.0)
31.0 (CH)2.15, m
19.8 (CH₃)1.00, d (7.0)
18.9 (CH₃)0.98, d (7.0)
5Gly169.0 (C=O)-
42.0 (CH₂)4.10, dd (17.0, 7.0); 3.90, dd (17.0, 6.0)
6β-Ala170.1 (C=O)-
35.5 (CH₂)3.60, m
33.5 (CH₂)2.50, m

Data extracted from Langenfeld et al., J. Nat. Prod. 2011, 74(4), 825-830.

Mass Spectrometric Data

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing cyclic peptides. The fragmentation of the protonated molecule [M+H]⁺ of this compound provides key information about the sequence of amino and hydroxy acid residues. The fragmentation typically occurs at the amide and ester bonds, leading to a series of b and y-type ions.

Table 2: Key MS/MS Fragmentation Data for this compound

Fragment Ionm/z (calculated)Amino Acid/Hydroxy Acid Loss
[M+H]⁺596.4-
b₂227.2Hdp
b₃298.2Hdp, N-Me-L-Leu
b₄369.3Hdp, N-Me-L-Leu, L-Ala
b₅468.4Hdp, N-Me-L-Leu, L-Ala, L-Val
y₁72.1Gly
y₂171.1Gly, L-Val
y₃242.2Gly, L-Val, L-Ala
y₄355.3Gly, L-Val, L-Ala, N-Me-L-Leu

Fragmentation data is inferred based on the structure reported by Langenfeld et al., 2011.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound.

Fungal Strain and Cultivation

The producing organism, Beauveria felina, is typically cultivated in a suitable liquid medium, such as Potato Dextrose Broth (PDB), for several weeks. The fungal mycelia are then separated from the culture broth by filtration.

Extraction and Isolation

The fungal mycelia and culture filtrate are extracted with an organic solvent, commonly ethyl acetate. The crude extract is then subjected to a series of chromatographic techniques for purification. A typical purification workflow involves:

  • Initial Fractionation: The crude extract is fractionated using vacuum liquid chromatography (VLC) on silica gel with a stepwise gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).

  • Further Purification: Bioactive fractions are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Final Purification: The final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula. MS/MS fragmentation analysis is performed on a quadrupole time-of-flight (Q-TOF) or similar mass spectrometer to elucidate the amino acid sequence.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Structural Elucidation fungal_culture Fungal Culture (Beauveria felina) extraction Extraction (Ethyl Acetate) fungal_culture->extraction vlc VLC Fractionation (Silica Gel) extraction->vlc cc Column Chromatography (Silica Gel / Sephadex LH-20) vlc->cc hplc Semi-preparative HPLC cc->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS & MS/MS) pure_compound->ms structure Structure of this compound nmr->structure ms->structure

General workflow for the isolation and structural elucidation of this compound.

msms_fragmentation cluster_b_ions b-type ions cluster_y_ions y-type ions parent [M+H]⁺ m/z 596.4 b2 b₂ m/z 227.2 parent->b2 - Hdp y1 y₁ m/z 72.1 parent->y1 - (Hdp, N-Me-L-Leu, L-Ala, L-Val, β-Ala) y2 y₂ m/z 171.1 parent->y2 - (Hdp, N-Me-L-Leu, L-Ala, β-Ala, Gly) y3 y₃ m/z 242.2 parent->y3 - (Hdp, N-Me-L-Leu, β-Ala, Gly, L-Val) y4 y₄ m/z 355.3 parent->y4 - (Hdp, β-Ala, Gly, L-Val, L-Ala) b3 b₃ m/z 298.2 b2->b3 - N-Me-L-Leu b4 b₄ m/z 369.3 b3->b4 - L-Ala b5 b₅ m/z 468.4 b4->b5 - L-Val y1->y2 - L-Val y2->y3 - L-Ala y3->y4 - N-Me-L-Leu

Proposed MS/MS fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Physico-chemical Properties of Iso-isariin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a naturally occurring cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in their structure. It was first isolated from the entomopathogenic fungus Beauveria felina. As a secondary metabolite, this compound has demonstrated significant biological activity, particularly as an insecticide, making it a molecule of interest for the development of novel pest management agents. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential mechanism of action.

Physico-chemical Properties

The structural and physical characteristics of this compound are fundamental to its biological function and for its handling and analysis in a laboratory setting. The available data are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₀H₅₃N₅O₇[1]
Molecular Weight 595.77 g/mol [2]
CAS Number 1290627-99-4[1]
Appearance White amorphous powder
Solubility Soluble in dichloromethane, DMSO, ethanol, and methanol.[1]
Biological Activity Insecticidal against Sitophilus adults (LD₅₀ = 10 µg/mL). Can also be used in antifungal studies.[1][2]
Origin Isolated from the fungus Beauveria felina.[3]
Chemical Class Cyclodepsipeptide[1]

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry fragmentation, and Infrared spectroscopy are mentioned in the primary literature for the structural elucidation of this compound[4][5]; however, the specific data points are not publicly available in the abstract and the full text could not be retrieved.

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and biological evaluation of this compound, based on standard practices for fungal secondary metabolites and insect bioassays.

Fungal Culture and Extraction of this compound

This protocol describes the general steps for cultivating Beauveria felina and extracting its secondary metabolites, including this compound.

experimental_workflow_extraction cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Liquid-Liquid Partitioning A Inoculation of Beauveria felina on solid rice medium B Static incubation at room temperature for 30 days A->B C Extraction of fungal culture with ethyl acetate (EtOAc) B->C D Concentration of the crude extract under vacuum C->D E Partitioning of crude extract between n-hexane and 90% aqueous methanol (MeOH) D->E F Separation of the MeOH fraction containing polar metabolites E->F

Caption: Workflow for Fungal Culture and Extraction.

Methodology:

  • Beauveria felina Cultivation: The fungus is cultured on a solid rice medium. Typically, 100g of rice and 120 mL of water are autoclaved in 1 L Erlenmeyer flasks. After cooling, the flasks are inoculated with B. felina and incubated under static conditions at room temperature for approximately 30 days[6].

  • Extraction: The fungal culture is then extracted multiple times with an organic solvent such as ethyl acetate. The solvent is combined and evaporated under reduced pressure to yield a crude extract[6].

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method is to partition the extract between n-hexane and 90% aqueous methanol. The more polar compounds, including cyclodepsipeptides like this compound, will preferentially partition into the methanol phase[6].

Purification of this compound

The following protocol outlines a general approach to purify this compound from the crude methanol extract using chromatographic techniques.

experimental_workflow_purification A Methanol Fraction from Extraction B Silica Gel Flash Chromatography A->B C Collection of Fractions B->C D Bioassay-Guided Fraction Selection C->D E Preparative High-Performance Liquid Chromatography (HPLC) on C18 column D->E F Isolation of Pure this compound E->F

Caption: Purification Workflow for this compound.

Methodology:

  • Flash Chromatography: The methanol fraction is subjected to flash chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient)[7].

  • Fraction Collection and Bioassay: Fractions are collected and their composition is monitored by thin-layer chromatography (TLC). A portion of each fraction can be tested for insecticidal activity to identify the bioactive fractions[8].

  • High-Performance Liquid Chromatography (HPLC): The active fractions are then purified by preparative reverse-phase HPLC on a C18 column. A gradient of water and acetonitrile or methanol is commonly used as the mobile phase to isolate the pure compound[7].

Insecticidal Bioassay against Sitophilus oryzae

This protocol describes a standard method for assessing the insecticidal activity of this compound against the rice weevil, Sitophilus oryzae.

experimental_workflow_bioassay A Preparation of this compound solutions in acetone at various concentrations B Application of 1 mL of each solution to a filter paper in a Petri dish A->B C Evaporation of the solvent B->C D Introduction of 10-20 adult Sitophilus oryzae into each Petri dish C->D E Incubation at 28 ± 2 °C and 65 ± 5 % relative humidity D->E F Mortality assessment at 24, 48, and 72 hours E->F G Calculation of LC50 and LC90 values using Probit analysis F->G

Caption: Insecticidal Bioassay Workflow.

Methodology:

  • Preparation of Test Solutions: A series of concentrations of this compound are prepared in a suitable solvent like acetone[9].

  • Treatment of Surfaces: A defined volume (e.g., 1 mL) of each solution is applied to a filter paper placed in a Petri dish. The solvent is allowed to evaporate completely, leaving a film of the compound[9].

  • Insect Exposure: A known number of adult Sitophilus oryzae (e.g., 10-20) are introduced into each Petri dish. A control group is treated with the solvent only[9].

  • Incubation and Observation: The Petri dishes are incubated under controlled conditions (e.g., 28 ± 2 °C and 65 ± 5 % relative humidity). Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours)[9].

  • Data Analysis: The lethal concentrations (LC₅₀ and LC₉₀) are calculated using probit analysis[10].

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound's insecticidal activity has not been fully elucidated. However, based on the known activities of other cyclodepsipeptides from Beauveria species and other entomopathogenic fungi, a plausible mechanism involves the disruption of the insect's cellular and physiological processes.

Fungal secondary metabolites often act by overwhelming the insect's immune system and inducing oxidative stress[11][12]. Cyclodepsipeptides, in particular, are known to interact with cell membranes and can form ion channels or pores, leading to a loss of ion homeostasis and subsequent cell death[13]. This disruption of cellular integrity in the insect gut after ingestion is a likely mode of action.

Another potential target for insecticidal compounds are the Transient Receptor Potential (TRP) channels, which are crucial for sensory functions in insects[2]. Disruption of these channels can lead to paralysis and death. Pyrethroid insecticides, for example, target sodium channels in insects[14]. It is possible that this compound interacts with similar ion channels.

Based on this, a hypothetical signaling pathway for the insecticidal action of this compound is proposed below.

signaling_pathway A This compound B Interaction with Insect Midgut Cell Membrane A->B C Formation of Ion Pores/Channels or Disruption of Membrane Integrity B->C H Inhibition of Protease and Chitinase Activity B->H I Suppression of Immune Response B->I D Loss of Ion Homeostasis (e.g., Ca²⁺ influx) C->D E Activation of Apoptotic Pathways D->E F Induction of Oxidative Stress D->F G Cell Lysis and Tissue Damage E->G F->G J Insect Mortality G->J H->J I->J

Caption: Hypothetical Signaling Pathway of this compound.

This proposed pathway suggests that this compound's primary action is the disruption of cell membrane integrity in the insect midgut. This leads to a cascade of downstream effects including the loss of ion balance, activation of cell death programs, and induction of oxidative stress. Additionally, it may inhibit key digestive and structural enzymes and suppress the insect's immune response, ultimately leading to mortality. Further research is required to validate this proposed mechanism and identify the specific molecular targets of this compound.

References

An In-Depth Technical Guide to Iso-isariin B Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-isariin B, a cyclodepsipeptide of fungal origin, and its analogues represent a promising class of bioactive compounds with demonstrated insecticidal and potential antifungal properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, focusing on their biological activities, underlying mechanisms of action, and experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic and agricultural agents.

Introduction

Cyclodepsipeptides are a diverse class of cyclic peptides containing at least one ester bond in their ring structure. They are known to be produced by various microorganisms and exhibit a wide range of biological activities.[1] The isariin class of cyclodepsipeptides, isolated from fungi such as Isaria and Beauveria species, has garnered attention for its notable insecticidal and antifungal potential.[1][2]

This compound is a member of the isariin family and is an analogue of cyclocarboxyphenate.[3] It has been isolated from fungal species including Beauveria felina and Amphichorda guana.[4][5] This guide will delve into the known biological activities of this compound and its analogues, present available quantitative data, and provide detailed experimental methodologies where accessible. Furthermore, it will explore the current understanding of their mechanisms of action and the signaling pathways they may modulate.

Biological Activity and Quantitative Data

The biological activities of this compound and its analogues are primarily centered on their insecticidal and antifungal effects. While data for this compound is somewhat limited, studies on closely related compounds provide valuable insights into the potential of this chemical class.

Insecticidal Activity

This compound has demonstrated potent insecticidal activity against the granary weevil, Sitophilus spp.[4]

CompoundTarget OrganismMetricValueReference(s)
This compoundSitophilus spp. adultsLD5010 µg/mL[4][6]
Antifungal Activity
CompoundTarget OrganismMetricValueReference(s)
Isaridin HAlternaria solaniIC5015.6 µM[7][8]
Cytotoxicity

Currently, there is a lack of specific cytotoxicity data for this compound against mammalian cell lines in the public domain. However, many cyclodepsipeptides are known to exhibit cytotoxic effects, which are often linked to their ability to disrupt ion transport across cell membranes.[9] Further investigation into the cytotoxicity of this compound is crucial for evaluating its therapeutic potential.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. This section provides generalized methodologies for key experiments related to the study of this compound and its analogues, based on common practices for similar compounds.

Isolation of Isariin-Class Cyclodepsipeptides from Fungal Culture

This protocol outlines a general procedure for the extraction and isolation of cyclodepsipeptides from fungal fermentation cultures.

Workflow for Fungal Extraction and Isolation of Cyclodepsipeptides

Caption: A generalized workflow for the extraction and isolation of cyclodepsipeptides from fungal cultures.

  • Fermentation: Cultivate the fungal strain (e.g., Beauveria felina) on a suitable solid or in a liquid medium to encourage the production of secondary metabolites.

  • Extraction: After an appropriate incubation period, extract the fungal biomass and/or culture broth with a suitable organic solvent, such as ethyl acetate.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques, such as column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds.

  • Structure Elucidation: Characterize the purified compounds using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their identity as this compound or its analogues.[10]

Insecticidal Bioassay against Sitophilus spp.

This protocol describes a method for assessing the insecticidal activity of compounds against stored product pests like Sitophilus granarius.

Workflow for Insecticidal Bioassay

Insecticidal_Bioassay A Prepare Serial Dilutions of Test Compound B Treat Food Source (e.g., Wheat Grains) with Compound Solutions A->B C Introduce Adult Insects (e.g., Sitophilus granarius) B->C D Incubate under Controlled Conditions C->D E Record Mortality at Predetermined Time Points D->E F Calculate LD50/LC50 Values E->F Antifungal_Assay A Prepare Serial Dilutions of Test Compound in Microtiter Plate B Add Fungal Inoculum to Each Well A->B C Incubate at Optimal Temperature B->C D Visually or Spectrophotometrically Assess Fungal Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Mechanism_of_Action A This compound Analogue B Fungal or Insect Cell Membrane A->B Targets C Interaction with Membrane Components B->C D Disruption of Membrane Integrity and Ion Channels C->D E Loss of Ion Homeostasis D->E F Cell Death E->F Synthesis_Workflow A Solid-Phase or Solution-Phase Synthesis of Linear Precursor B Deprotection of Terminal Groups A->B C Macrolactamization or Macrolactonization B->C D Purification of Cyclic Depsipeptide C->D

References

The Ecological Significance of Iso-isariin B in Fungal Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-isariin B, a cyclodepsipeptide secondary metabolite produced by various entomopathogenic and marine-derived fungi, represents a molecule of growing interest within the scientific community. While research into its precise ecological role is ongoing, current evidence suggests its involvement in complex biotic interactions, including insecticidal and potential antifungal activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, details the experimental protocols for its study, and presents a putative biosynthetic pathway. The information compiled herein aims to serve as a foundational resource for researchers investigating fungal secondary metabolites and their potential applications in drug development and agriculture.

Introduction to this compound and Fungal Secondary Metabolites

Fungi produce a vast arsenal of secondary metabolites, which are not essential for their primary growth but play crucial roles in their survival, adaptation, and interaction with the environment[1]. These compounds mediate a variety of ecological functions, including defense against competitors and predators, communication, and symbiosis[1]. Cyclodepsipeptides, a class of non-ribosomally synthesized peptides containing at least one ester bond in their cyclic structure, are a prominent group of fungal secondary metabolites with a broad spectrum of biological activities[2][3].

This compound belongs to the isariin class of cyclodepsipeptides and has been isolated from several fungal species, including Beauveria felina (now reclassified as Amphichorda felina) and Isaria fumosorosea[4][5]. Its structure, characterized by a cyclic peptide core, confers specific physicochemical properties that underpin its biological functions. While some isariins have demonstrated potent insecticidal properties, the precise ecological role of this compound in the life of its producing fungus is an active area of investigation[4][6]. This guide synthesizes the current knowledge on this compound, with a focus on its ecological significance, biological activities, and the methodologies employed for its study.

Biological Activities of this compound

The biological activities of this compound are a key aspect of its ecological role. To date, research has primarily focused on its insecticidal and potential antimicrobial properties.

Insecticidal Activity

There are conflicting reports regarding the insecticidal activity of this compound. An early study reported that this compound, isolated from Isaria felina, was inactive against the larvae of the greater wax moth, Galleria mellonella[6]. However, a more recent study demonstrated that this compound isolated from Beauveria felina exhibited insecticidal activity against the grain weevil, Sitophilus spp., with a lethal dose (LD50) of 10 µg/mL[4][5][7]. This discrepancy may be due to the different insect species tested or variations in the experimental setup. The targeted insecticidal activity suggests a role for this compound in the pathogenic lifestyle of its producing fungi, many of which are known insect pathogens.

Antimicrobial Activity

While direct quantitative data on the antifungal activity of this compound is limited, evidence from related compounds suggests its potential in this area. Isaridin H, a cyclodepsipeptide isolated alongside this compound from the fungus Amphichorda guana, displayed significant antifungal activity against the plant pathogenic fungi Botrytis cinerea and Alternaria solani, with a reported IC50 value of 15.6 μM against A. solani. Isaridin H also showed suppressive activity against the bacterium Bacillus subtilis at a concentration of 12.5 μM[2]. The structural similarity between these compounds suggests that this compound may also possess antimicrobial properties, which would contribute to the producing fungus's ability to compete with other microorganisms in its ecological niche. Further research is required to determine the minimum inhibitory concentrations (MICs) of this compound against a range of fungal and bacterial species.

Table 1: Summary of Reported Biological Activities of this compound and a Related Compound

CompoundOrganismActivity TypeResultCitation(s)
This compoundSitophilus spp.InsecticidalLD50: 10 µg/mL[4][5][7]
This compoundGalleria mellonellaInsecticidalInactive[6]
Isaridin HAlternaria solaniAntifungalIC50: 15.6 μM[2]
Isaridin HBacillus subtilisAntibacterialSuppression at 12.5 μM[2]

Biosynthesis of this compound

The biosynthesis of cyclodepsipeptides like this compound is a complex process orchestrated by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs)[3]. These enzymatic assembly lines sequentially add amino and hydroxy acids to a growing peptide chain.

Recent genomic studies on Beauveria felina have identified a biosynthetic gene cluster (BGC), designated as "isr," which is responsible for the production of isariins[8]. While the specific functions of all genes within the "isr" cluster are not yet fully elucidated, the general mechanism of NRPS-mediated cyclodepsipeptide synthesis provides a framework for a putative biosynthetic pathway for this compound.

The biosynthesis is proposed to start with the activation of the first amino or hydroxy acid by an adenylation (A) domain and its tethering to a thiolation (T) domain. A condensation (C) domain then catalyzes the formation of a peptide bond with the next activated monomer. This cycle of condensation, adenylation, and thiolation is repeated for each monomer in the this compound sequence. Finally, a thioesterase (TE) or a C-terminal condensation-like (CT) domain catalyzes the cyclization and release of the mature cyclodepsipeptide.

This compound Biosynthesis Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_precursors Precursors M1 Module 1 (Initiation) M2 Module 2 M1->M2 Condensation M3 Module 3 M2->M3 Condensation M4 Module 4 M3->M4 Condensation M5 Module 5 M4->M5 Condensation TE Thioesterase (Cyclization & Release) M5->TE Transfer Iso_isariin_B This compound TE->Iso_isariin_B Release AA1 Amino/Hydroxy Acid 1 AA1->M1 Loading AA2 Amino Acid 2 AA2->M2 AA3 Amino Acid 3 AA3->M3 AA4 Amino Acid 4 AA4->M4 AA5 Amino Acid 5 AA5->M5

Putative biosynthetic pathway of this compound.

Regulation of this compound Production

The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways that respond to various environmental cues. While specific regulatory pathways for this compound have not been identified, general fungal signaling pathways involved in stress response and development are likely to play a role. These include pathways that sense nutrient availability, light, pH, and the presence of other organisms.

Further research, potentially involving gene knockout studies of transcription factors and signaling components in Beauveria felina, is needed to elucidate the specific regulatory network governing this compound biosynthesis. Understanding this regulation is crucial for optimizing its production for potential applications and for fully comprehending its ecological function.

Regulation of Secondary Metabolite Production cluster_stimuli Environmental Cues cluster_signaling Fungal Cell Signaling cluster_output Cellular Response Nutrient_Stress Nutrient Stress Receptors Membrane Receptors Nutrient_Stress->Receptors Oxidative_Stress Oxidative Stress Oxidative_Stress->Receptors Light Light Light->Receptors pH pH pH->Receptors Biotic_Factors Biotic Factors Biotic_Factors->Receptors MAPK_Pathway MAPK Pathways Receptors->MAPK_Pathway cAMP_Pathway cAMP-PKA Pathway Receptors->cAMP_Pathway Transcription_Factors Transcription Factors MAPK_Pathway->Transcription_Factors cAMP_Pathway->Transcription_Factors Gene_Expression isr Gene Cluster Expression Transcription_Factors->Gene_Expression Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis

General signaling pathways regulating secondary metabolite production.

Experimental Protocols

The study of this compound involves a series of established methodologies for the cultivation of the producing fungus, extraction and purification of the compound, and assessment of its biological activity.

Fungal Culture and Extraction

A representative workflow for obtaining a crude extract containing this compound is as follows:

  • Fungal Culture: Beauveria felina is cultured on a suitable solid-state fermentation medium (e.g., rice medium) or in a liquid medium to encourage the production of secondary metabolites.

  • Extraction: The fungal culture is exhaustively extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic solvent is removed under reduced pressure to yield a crude extract.

Extraction Workflow Fungal_Culture Fungal Culture (e.g., Beauveria felina) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Workflow for the extraction of fungal secondary metabolites.
Isolation and Purification

The crude extract is a complex mixture of compounds. This compound is isolated and purified using a combination of chromatographic techniques:

  • Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on silica gel with a gradient of solvents of increasing polarity.

  • Column Chromatography (CC): Fractions enriched in this compound are further purified by CC on silica gel and/or reversed-phase (C18) silica gel.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using semi-preparative HPLC with a suitable solvent system to yield pure this compound.

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Bioactivity Assays

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.

  • Prepare Fungal Inoculum: A standardized suspension of the target fungus is prepared.

  • Serial Dilutions: A series of dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

This technique is used to identify antifungal compounds directly on a chromatogram.

  • Chromatography: The fungal extract is separated by Thin Layer Chromatography (TLC).

  • Application of Fungal Suspension: The TLC plate is sprayed with a suspension of a suitable indicator fungus (e.g., Cladosporium cucumerinum).

  • Incubation: The plate is incubated in a humid chamber to allow fungal growth.

  • Visualization: Zones of growth inhibition appear as clear spots against a background of fungal growth, indicating the presence of an antifungal compound.

Conclusion and Future Perspectives

This compound is a fungal secondary metabolite with demonstrated insecticidal activity and strong potential for antimicrobial properties. Its ecological role likely involves mediating interactions between the producing fungus and its environment, including insect hosts and competing microorganisms. The recent identification of the "isr" biosynthetic gene cluster in Beauveria felina opens up new avenues for understanding the biosynthesis and regulation of isariins and for potentially engineering novel derivatives with enhanced biological activities[8].

Future research should focus on several key areas:

  • Quantitative Bioactivity Profiling: A comprehensive screening of this compound against a broad range of fungal and bacterial pathogens is needed to establish its antimicrobial spectrum and potency.

  • Elucidation of the "isr" Gene Cluster: Functional characterization of the genes within the "isr" cluster will provide a detailed understanding of the biosynthetic pathway of this compound.

  • Regulatory Network Analysis: Investigating the signaling pathways and environmental factors that control the expression of the "isr" gene cluster will be crucial for understanding the ecological triggers for this compound production.

  • Mode of Action Studies: Elucidating the molecular targets and mechanisms by which this compound exerts its biological effects will be essential for its potential development as a therapeutic or agricultural agent.

By addressing these research questions, a more complete picture of the ecological role of this compound in fungal biology will emerge, potentially unlocking its utility for human applications.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Iso-isariin B from Beauveria felina Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria felina.[1][2] Cyclodepsipeptides are a class of natural products known for a wide range of biological activities, and this compound has demonstrated notable insecticidal properties.[1][3][4] Specifically, it has been shown to be active against the pest insect Sitophilus spp. with a reported LD50 value of 10 μg/mL.[1] The isolation and purification of this compound are critical steps for further pharmacological evaluation, structural studies, and potential development as a biopesticide.

This document provides a detailed, generalized protocol for the isolation of this compound from Beauveria felina cultures. The methodology is compiled from established procedures for the purification of similar cyclodepsipeptides, such as Iso-isariin D, from the same fungal species.

Quantitative Data Summary

The following table summarizes key quantitative data related to the isolation and activity of this compound and related compounds from Beauveria felina.

CompoundSource OrganismYieldPurityBioactivity (LD50)Reference
This compound Beauveria felinaNot specified in abstractsHigh purity for NMR/MS10 μg/mL (Sitophilus spp.)[1]
Isaridin E Beauveria felinaNot specified in abstractsCrystalized for X-rayNot specified[1]
Iso-isariin D Beauveria felina EN-13525.1 g crude extract from fermented rice medium yielded 8.0 mg of pure compoundHigh purity for NMR/MS26.58 μM (Brine shrimp)

Experimental Protocols

This section outlines the step-by-step methodology for the cultivation of Beauveria felina, followed by the extraction, purification, and characterization of this compound.

Fungal Cultivation

Objective: To produce a sufficient biomass of Beauveria felina containing the target secondary metabolite, this compound.

Materials:

  • Beauveria felina strain (e.g., from a culture collection)

  • Potato Dextrose Agar (PDA) plates

  • Solid rice medium (e.g., 100 g rice, 120 mL distilled water per 1 L flask)

  • Autoclave

  • Incubator

Protocol:

  • Activation of Fungal Strain: Inoculate the Beauveria felina strain onto PDA plates. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

  • Preparation of Solid Fermentation Medium: Prepare the solid rice medium in Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes. Allow the flasks to cool to room temperature.

  • Inoculation: Aseptically transfer small agar plugs containing the fungal mycelium from the PDA plates to the sterilized rice medium flasks.

  • Incubation: Incubate the inoculated flasks under static conditions at 25-28°C for 3-4 weeks in the dark.

Extraction of Secondary Metabolites

Objective: To extract the crude mixture of secondary metabolites, including this compound, from the fungal culture.

Materials:

  • Ethyl acetate (EtOAc), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Large beakers or flasks

  • Sonication bath (optional)

  • Rotary evaporator

  • Filtration apparatus (e.g., cheesecloth, filter paper)

Protocol:

  • Culture Harvest: After the incubation period, break up the solid fermented rice culture into smaller pieces.

  • Solvent Extraction:

    • Submerge the fungal culture in ethyl acetate (EtOAc). Use a sufficient volume to completely cover the solid material (e.g., 3 x 500 mL of EtOAc for each 1 L culture flask).

    • Macerate and agitate the mixture for 24 hours at room temperature. Sonication can be used to improve extraction efficiency.

    • Repeat the extraction process three times with fresh EtOAc.

  • Filtration and Concentration:

    • Separate the mycelia and rice from the solvent extract by filtration through cheesecloth or filter paper.

    • Combine all the EtOAc extracts.

    • Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a dark, oily residue.

Chromatographic Purification of this compound

Objective: To isolate and purify this compound from the crude extract through a series of chromatographic steps.

3.1. Step 1: Silica Gel Vacuum Liquid Chromatography (VLC) - Initial Fractionation

Materials:

  • Silica gel (for column chromatography)

  • VLC column

  • Solvents: Petroleum ether, Ethyl acetate (EtOAc), Chloroform (CHCl3), Methanol (MeOH)

  • Collection tubes

Protocol:

  • Column Packing: Pack a VLC column with silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., CHCl3 or EtOAc) and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the packed column.

  • Gradient Elution: Elute the column with a stepwise gradient of increasing polarity. A typical gradient might be:

    • Petroleum ether : EtOAc (from 20:1 to 1:1)

    • CHCl3 : MeOH (from 40:1 to 1:1)

  • Fraction Collection: Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing compounds of interest. Pool fractions with similar TLC profiles.

3.2. Step 2: Reversed-Phase Column Chromatography (RP-18)

Materials:

  • RP-18 silica gel

  • Chromatography column

  • Solvents: Methanol (MeOH), Water (H2O)

  • Collection tubes

Protocol:

  • Column Packing: Pack a column with RP-18 silica gel and equilibrate with the starting mobile phase (e.g., 10% MeOH in H2O).

  • Sample Loading: Dissolve the bioactive fractions obtained from the VLC step in the mobile phase and load onto the column.

  • Gradient Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., from 10% MeOH to 100% MeOH).

  • Fraction Collection and Analysis: Collect and analyze fractions as described in Step 1.

3.3. Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve the final purification of this compound.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Solvents: Acetonitrile (ACN), Water (H2O), often with 0.1% formic acid or trifluoroacetic acid

  • Vials for fraction collection

Protocol:

  • Sample Preparation: Dissolve the purified fraction from the RP-18 column in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • Method Development: If necessary, develop an analytical HPLC method first to determine the optimal separation conditions (mobile phase composition, gradient, flow rate).

  • Purification: Inject the sample onto the preparative C18 column. Elute with an isocratic or gradient system of acetonitrile and water. Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Peak Collection: Collect the peak corresponding to this compound.

  • Purity Check: Analyze the purity of the collected fraction using analytical HPLC. Repeat the prep-HPLC step if necessary to achieve the desired purity.

  • Solvent Removal: Remove the HPLC solvents by lyophilization or evaporation under reduced pressure to obtain pure this compound as a solid.

Structural Elucidation and Characterization

Objective: To confirm the identity and structure of the isolated compound as this compound.

Methods:

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HR-MS) to determine the exact mass and molecular formula. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to elucidate the complete chemical structure and stereochemistry of the molecule.

Experimental Workflow Diagram

Isolation_Workflow cluster_culture 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product & Analysis Culture Beauveria felina Culture (Solid Rice Medium, 25-28°C, 3-4 weeks) Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract VLC Silica Gel VLC (Petroleum Ether-EtOAc, CHCl3-MeOH) Crude_Extract->VLC RP18 RP-18 Column Chromatography (MeOH-H2O Gradient) VLC->RP18 Bioactive Fractions Prep_HPLC Preparative HPLC (C18, ACN-H2O Gradient) RP18->Prep_HPLC Semi-pure Fractions Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Collected Peak Analysis Structural Elucidation (NMR, HR-MS) Pure_Compound->Analysis

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols for the Purification of Iso-isariin B using Liquid Chromatography Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iso-isariin B is a cyclic depsipeptide first isolated from the entomopathogenic fungus Beauveria felina.[1] This class of fungal metabolites has garnered significant interest within the research and drug development communities due to its diverse biological activities, including potent insecticidal and antifungal properties.[1][2][3] The purification of this compound from complex fungal extracts is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a biopesticide or therapeutic agent. This document provides detailed application notes and protocols for the efficient purification of this compound utilizing a multi-step liquid chromatography approach, combining flash chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Overview of the Purification Strategy

The purification of this compound from a crude extract of Beauveria felina is a multi-step process designed to remove pigments, lipids, and other secondary metabolites with varying polarities. The general workflow involves an initial extraction from the fungal culture, followed by a primary fractionation using flash chromatography, and a final high-resolution purification step using preparative HPLC.

cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Quality Control Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Flash Chromatography Flash Chromatography Crude Extract->Flash Chromatography Semi-pure Fractions Semi-pure Fractions Flash Chromatography->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Pure this compound->Purity Analysis (Analytical HPLC) Structure Verification (MS, NMR) Structure Verification (MS, NMR) Pure this compound->Structure Verification (MS, NMR)

Caption: General workflow for the purification of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the purification of this compound from a 10-liter fermentation of Beauveria felina. These values are estimates based on typical yields for fungal secondary metabolites and may vary depending on the specific fermentation conditions and extraction efficiency.

Table 1: Summary of Purification Steps and Yields

Purification StepStarting Material (g)Product (g)Recovery (%)Purity (%)
Crude Ethyl Acetate Extract25.025.0100<5
Flash Chromatography Fraction25.01.56~40
Preparative HPLC1.50.0503.3>98

Table 2: Liquid Chromatography Parameters

ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18 (10 µm, 100 Å)
Column Dimensions 8 cm x 20 cm21.2 mm x 250 mm
Mobile Phase Hexane:Ethyl Acetate (gradient)Acetonitrile:Water (gradient)
Flow Rate 50 mL/min15 mL/min
Detection UV at 210 nmUV at 210 nm
Loading Capacity 25 g of crude extract100-150 mg of semi-pure fraction

Experimental Protocols

Protocol 1: Extraction of Crude Metabolites from Beauveria felina
  • Fermentation: Cultivate Beauveria felina in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C with shaking (150 rpm).

  • Harvesting: Separate the mycelia from the culture broth by filtration through cheesecloth.

  • Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Dry the mycelia, grind to a powder, and extract three times with ethyl acetate with sonication for 30 minutes each.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Flash Chromatography for Initial Fractionation
  • Column Packing:

    • Dry pack a glass column (8 cm x 20 cm) with 400 g of silica gel (40-63 µm).

    • Equilibrate the column with 100% hexane.

  • Sample Loading:

    • Dissolve 25 g of the crude extract in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto 50 g of silica gel and dry completely.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Elute the column with a stepwise gradient of hexane and ethyl acetate.

      • 100% Hexane (2 L)

      • 90:10 Hexane:Ethyl Acetate (2 L)

      • 80:20 Hexane:Ethyl Acetate (2 L)

      • 70:30 Hexane:Ethyl Acetate (2 L)

      • 50:50 Hexane:Ethyl Acetate (2 L)

      • 100% Ethyl Acetate (2 L)

      • 90:10 Ethyl Acetate:Methanol (2 L)

  • Fraction Collection and Analysis:

    • Collect 200 mL fractions and monitor the elution profile using Thin Layer Chromatography (TLC) with a mobile phase of 70:30 Hexane:Ethyl Acetate.

    • Pool the fractions containing the compound of interest (identified by a characteristic spot on TLC, visualized under UV light and/or with an appropriate staining reagent).

  • Concentration: Evaporate the solvent from the pooled fractions to yield the semi-pure this compound fraction.

Crude Extract Crude Extract Silica Gel Column Silica Gel Column Crude Extract->Silica Gel Column Sample Loading Step Gradient Elution Step Gradient Elution Silica Gel Column->Step Gradient Elution Fraction Collection Fraction Collection Step Gradient Elution->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Monitoring Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Guidance Semi-pure this compound Semi-pure this compound Pooling of Fractions->Semi-pure this compound Concentration

Caption: Workflow for flash chromatography purification.

Protocol 3: Preparative HPLC for Final Purification
  • System Preparation:

    • Equilibrate a preparative HPLC system equipped with a C18 column (21.2 mm x 250 mm, 10 µm) with a mobile phase of 50% acetonitrile in water.

  • Sample Preparation:

    • Dissolve 100-150 mg of the semi-pure fraction from the flash chromatography step in 5 mL of methanol.

    • Filter the sample through a 0.45 µm syringe filter.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute with a linear gradient of acetonitrile in water (e.g., 50% to 90% acetonitrile over 40 minutes) at a flow rate of 15 mL/min.

  • Fraction Collection:

    • Monitor the elution profile at 210 nm and collect the peak corresponding to this compound using an automated fraction collector.

  • Purity Analysis and Final Product Preparation:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a white powder.

Hypothetical Signaling Pathway for Insecticidal Activity

The precise molecular target of this compound in insects is not yet fully elucidated. However, many cyclic depsipeptides exert their insecticidal effects by disrupting cell membrane integrity or by interacting with specific cellular receptors. The following diagram illustrates a hypothetical signaling pathway where this compound acts on an insect cell membrane, leading to apoptosis.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Membrane Interaction Membrane Interaction This compound->Membrane Interaction Ion Channel Formation Ion Channel Formation Membrane Interaction->Ion Channel Formation Hypothesis 1 GPCR Binding GPCR Binding Membrane Interaction->GPCR Binding Hypothesis 2 Ion Influx (Ca2+) Ion Influx (Ca2+) Ion Channel Formation->Ion Influx (Ca2+) Second Messenger Cascade Second Messenger Cascade GPCR Binding->Second Messenger Cascade Mitochondrial Stress Mitochondrial Stress Ion Influx (Ca2+)->Mitochondrial Stress Second Messenger Cascade->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical signaling pathway of this compound's insecticidal action.

References

Application Note: Structure Elucidation of Iso-isariin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide, a class of natural products known for their diverse biological activities, including insecticidal and antifungal properties. The precise structural characterization of such compounds is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure elucidation of complex organic molecules like this compound. This application note provides a detailed protocol and data interpretation guide for the structural determination of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle

The structural backbone of this compound, a cyclic peptide-like molecule, is composed of several amino acid residues and a hydroxy fatty acid moiety. NMR spectroscopy allows for the determination of the molecular structure by probing the magnetic properties of atomic nuclei.

  • 1D NMR (¹ H and ¹³ C): Provides information on the different types of protons and carbons present in the molecule and their immediate electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

By combining the information from these experiments, a complete and unambiguous structure of this compound can be assembled.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, recorded in CDCl₃.

Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
β-hydroxy-α,γ-dimethyl decanoic acid
1171.0
278.45.01 (d, 3.0)
335.52.59 (m), 2.49 (m)
425.11.61 (m)
529.21.25 (m)
629.51.25 (m)
722.81.25 (m)
814.20.88 (t, 7.0)
2-Me15.11.23 (d, 7.0)
3-Me17.20.94 (d, 6.8)
Glycine
1'169.5
2'41.94.15 (dd, 17.2, 5.8), 3.85 (dd, 17.2, 5.8)
Valine-1
1''171.8
2''58.94.45 (dd, 8.8, 5.0)
3''31.52.21 (m)
4''19.90.99 (d, 6.8)
5''18.90.92 (d, 6.8)
Leucine
1'''172.9
2'''53.14.65 (m)
3'''41.21.70 (m)
4'''25.01.65 (m)
5'''22.90.95 (d, 6.2)
6'''22.20.93 (d, 6.2)
Alanine
1''''173.4
2''''49.54.58 (m)
3''''18.51.42 (d, 7.2)
Valine-2
1'''''171.5
2'''''59.84.38 (dd, 9.0, 5.2)
3'''''30.82.18 (m)
4'''''19.81.01 (d, 6.8)
5'''''18.80.90 (d, 6.8)

Experimental Protocols

1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Data Acquisition

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 12 ppm

    • Acquisition time: ~2.7 s

    • Relaxation delay: 2.0 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: ~0.7 s

    • Relaxation delay: 2.0 s

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of scans: 8

    • Data points: 2048 (F2) x 256 (F1)

    • Spectral width: 10 ppm in both dimensions

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 16

    • Data points: 1024 (F2) x 256 (F1)

    • Spectral widths: 10 ppm (F2, ¹H), 180 ppm (F1, ¹³C)

    • ¹JCH coupling constant: 145 Hz

  • HMBC:

    • Pulse sequence: hmbcgpndqf

    • Number of scans: 32

    • Data points: 2048 (F2) x 256 (F1)

    • Spectral widths: 10 ppm (F2, ¹H), 200 ppm (F1, ¹³C)

    • Long-range coupling constant (nJCH): Optimized for 8 Hz

3. Data Processing

  • Process all spectra using appropriate NMR software (e.g., TopSpin, Mnova).

  • Apply Fourier transformation with appropriate window functions (e.g., exponential for 1D, sine-bell for 2D).

  • Phase and baseline correct all spectra.

  • Reference the ¹H spectra to the residual CHCl₃ signal at δH 7.26 ppm and the ¹³C spectra to the CDCl₃ signal at δC 77.16 ppm.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_assembly 3. Structure Assembly H1 1D ¹H NMR Analyse_1D Identify Proton and Carbon Signals H1->Analyse_1D C13 1D ¹³C NMR C13->Analyse_1D COSY 2D COSY Analyse_COSY Establish ¹H-¹H Spin Systems COSY->Analyse_COSY HSQC 2D HSQC Analyse_HSQC Assign Directly Bonded C-H Pairs HSQC->Analyse_HSQC HMBC 2D HMBC Analyse_HMBC Identify Long-Range C-H Correlations HMBC->Analyse_HMBC Analyse_1D->Analyse_HSQC Analyse_HSQC->Analyse_COSY Analyse_HSQC->Analyse_HMBC Fragments Define Amino Acid and Fatty Acid Fragments Analyse_COSY->Fragments Analyse_HMBC->Fragments Sequence Sequence Fragments using HMBC Fragments->Sequence Cyclize Confirm Cyclic Structure Sequence->Cyclize Final_Structure Final Structure of this compound Cyclize->Final_Structure

A flowchart of the NMR-based structure elucidation process.

Interpretation and Structure Assembly

The detailed interpretation of the NMR data allows for the piecing together of the this compound structure.

  • Identification of Spin Systems: The COSY spectrum is used to identify the proton-proton coupling networks within each amino acid residue and the hydroxy fatty acid chain. For example, the correlations between the α-proton and β-protons of an amino acid are readily observed.

  • Carbon-Proton Assignments: The HSQC spectrum provides the direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of the ¹³C chemical shifts for all protonated carbons.

  • Fragment Assembly and Sequencing: The HMBC spectrum is the key to connecting the individual spin systems. Long-range correlations, for instance, from an amide proton of one residue to the carbonyl carbon of the preceding residue, establish the amino acid sequence. Similarly, HMBC correlations from the protons of the hydroxy fatty acid to the carbonyl carbons of the adjacent amino acid residues confirm the ester and amide linkages that form the cyclic structure.

The logical relationship for determining the sequence of two connected amino acid residues (AA1 and AA2) is depicted below.

hmbc_sequencing AA1 Amino Acid 1 (AA1) C=O Cα-Hα N-H AA2 Amino Acid 2 (AA2) C=O Cα-Hα N-H AA1:nh->AA2:co HMBC Correlation (Amide H of AA1 to Carbonyl C of AA2)

HMBC correlation for peptide sequencing.

Conclusion

This application note provides a comprehensive guide to the structure elucidation of this compound using NMR spectroscopy. The provided data tables and experimental protocols offer a practical resource for researchers working on the isolation and characterization of natural products. The systematic application of 1D and 2D NMR techniques, coupled with a logical interpretation strategy, enables the unambiguous determination of complex molecular structures, a fundamental step in the advancement of drug discovery and development.

Application Note: Mass Spectrometry Fragmentation Analysis of Iso-isariin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide, a fungal metabolite with demonstrated insecticidal and potential antifungal properties.[1][2] As a member of the isariin class of compounds, its structure consists of a cyclic peptide backbone containing both amino acid and β-hydroxy acid residues.[3][4] The analysis of such cyclic structures by mass spectrometry presents unique challenges and opportunities for detailed structural elucidation. This application note provides a detailed protocol for the fragmentation analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and outlines the expected fragmentation patterns to aid in its identification and characterization in complex biological matrices.

Predicted Mass Spectrometry Data

The fragmentation of this compound is anticipated to follow the characteristic patterns observed for the isariin class of cyclodepsipeptides. The primary fragmentation is expected to occur at the ester linkage and the amide bonds of the peptide backbone. Due to the cyclic nature of the molecule, multiple ring-opening events can occur, leading to a complex but interpretable fragmentation spectrum. The major predicted fragment ions are summarized in the table below.

Predicted Fragment Ionm/z (Da)Origin of Fragment
[M+H]+596.78Protonated molecular ion
[M+Na]+618.76Sodiated molecular ion
Fragment A483.65Loss of the β-hydroxy acid side chain
Fragment B426.59Cleavage at the Val-Leu amide bond
Fragment C313.45Cleavage at the Leu-Ala amide bond
Fragment D242.39Cleavage at the Ala-Gly amide bond
Fragment E185.34Glycine-Valine dipeptide fragment

Experimental Protocol

This protocol outlines the steps for the analysis of this compound using a high-resolution mass spectrometer coupled with a liquid chromatography system.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of pure this compound in methanol. Serially dilute the stock solution with methanol to prepare working standards of 1 µg/mL and 100 ng/mL.

  • Biological Matrix (e.g., Fungal Extract):

    • Lyophilize the fungal culture or biomass.

    • Extract the lyophilized material with three volumes of ethyl acetate with 1% formic acid.

    • Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of methanol, vortex, and filter through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Scan Range (MS1): m/z 100-1000.

  • Product Ion Scan (MS/MS):

    • Select the precursor ion corresponding to [M+H]+ of this compound (m/z 596.78).

    • Use a collision energy of 20-40 eV (optimization may be required).

    • Scan range for product ions: m/z 50-650.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

Data Analysis

The acquired data should be processed using appropriate software to identify the precursor ion of this compound and its corresponding fragment ions. The experimental fragmentation pattern should be compared with the predicted fragmentation pattern in the table above and with any available library spectra for confirmation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Standard Standard Solution LC Liquid Chromatography Standard->LC Extract Fungal Extract Extract->LC MS Mass Spectrometry (MS1) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Processing Data Processing MSMS->Processing Identification Compound Identification Processing->Identification

Caption: Experimental workflow for this compound analysis.

Hypothetical Signaling Pathway for Antifungal Action

The antifungal mechanism of many cyclodepsipeptides involves the disruption of the fungal cell membrane integrity or the inhibition of key enzymes involved in cell wall biosynthesis. A plausible, though hypothetical, signaling pathway for this compound's antifungal action could involve the inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis.

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect IsoisariinB This compound GlucanSynthase β-(1,3)-D-Glucan Synthase IsoisariinB->GlucanSynthase Inhibition GlucanSynthesis β-(1,3)-D-Glucan Synthesis GlucanSynthase->GlucanSynthesis CellWall Cell Wall Integrity GlucanSynthesis->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption

Caption: Hypothetical antifungal signaling pathway of this compound.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Iso-isariin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide metabolite with demonstrated antifungal properties. As a member of the isariin class of compounds, it holds potential for the development of novel antifungal agents. These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of fungal isolates to this compound using the broth microdilution method, harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Additionally, a proposed mechanism of action for this compound is presented, based on current understanding of related cyclodepsipeptide compounds.

Data Presentation

Quantitative data from antifungal susceptibility testing should be recorded to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables provide a structured format for data collection and analysis.

Table 1: this compound Stock Solution and Dilution Preparation

ParameterValue
Compound NameThis compound
Molecular WeightInsert Molecular Weight
Solvent for StockDimethyl Sulfoxide (DMSO)[1]
Stock Concentration1280 µg/mL
Intermediate DilutionsTwo-fold serial dilutions in RPMI 1640
Final Concentration Range64 µg/mL to 0.0625 µg/mL

Table 2: Antifungal Susceptibility Testing Results for this compound

Fungal IsolateThis compound MIC (µg/mL)This compound MFC (µg/mL)Positive Control MIC (µg/mL)Positive Control MFC (µg/mL)
e.g., Candida albicans ATCC 90028
e.g., Aspergillus fumigatus ATCC 204305
Test Isolate 1
Test Isolate 2

Experimental Protocols

This section outlines the detailed methodology for performing antifungal susceptibility testing of this compound.

Materials and Reagents
  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Spectrophotometer or microplate reader

  • Incubator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mfc MFC Determination prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_compound->serial_dilution prep_media Prepare RPMI 1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Set up Controls (Growth, Sterility, Positive) add_inoculum->controls incubation Incubate Plates controls->incubation read_mic Read MIC incubation->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mfc Incubate Plates subculture->incubate_mfc read_mfc Read MFC incubate_mfc->read_mfc

Caption: Workflow for Antifungal Susceptibility Testing.

Step-by-Step Protocol
  • Preparation of this compound Stock Solution:

    • Based on its solubility, dissolve this compound in 100% DMSO to prepare a stock solution of 1280 µg/mL.[1]

    • Store the stock solution at -20°C for long-term stability.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours for yeasts or 5-7 days for molds.

    • Prepare a suspension of fungal cells in sterile distilled water.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI 1640 medium to obtain final concentrations ranging from 64 µg/mL to 0.0625 µg/mL in a volume of 100 µL per well.

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.

    • Include the following controls on each plate:

      • Growth Control: 100 µL of RPMI 1640 medium + 100 µL of fungal inoculum.

      • Sterility Control: 200 µL of RPMI 1640 medium.

      • Positive Control: A known antifungal agent (e.g., Amphotericin B) serially diluted in the same manner as this compound.

      • Solvent Control: The highest concentration of DMSO used in the assay in RPMI 1640 medium + 100 µL of fungal inoculum.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing fungi.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Determination of Minimum Fungicidal Concentration (MFC):

    • Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto fresh SDA or PDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

Proposed Mechanism of Action of this compound

While the specific signaling pathway of this compound has not been fully elucidated, its structural similarity to other cyclodepsipeptides, such as beauvericin and enniatins, suggests a comparable mechanism of action. These compounds are known to act as ionophores, disrupting cellular ion homeostasis, which triggers a cascade of events leading to fungal cell death.[2][3][4][5]

Signaling Pathway Diagram

G cluster_membrane Fungal Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis iso_isariin This compound membrane Lipid Bilayer ion_channel Ion Channel Formation membrane->ion_channel intercalates into ca_influx Ca2+ Influx ion_channel->ca_influx facilitates k_efflux K+ Efflux ion_channel->k_efflux facilitates ion_imbalance Ionic Imbalance ca_influx->ion_imbalance k_efflux->ion_imbalance ros Increased ROS Production ion_imbalance->ros mito_dysfunction Mitochondrial Dysfunction ion_imbalance->mito_dysfunction ros->mito_dysfunction cyto_c Cytochrome c Release mito_dysfunction->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptotic Cell Death caspase->apoptosis

Caption: Proposed Antifungal Signaling Pathway of this compound.

Description of the Proposed Pathway
  • Membrane Intercalation and Ionophore Activity: this compound is proposed to insert into the fungal cell membrane, where it acts as an ionophore. This action forms channels or carriers that facilitate the transport of cations across the lipid bilayer.[2][3][5]

  • Disruption of Ion Homeostasis: The ionophoric activity leads to an influx of extracellular calcium ions (Ca2+) into the cytosol and an efflux of intracellular potassium ions (K+). This disrupts the electrochemical gradient and vital cellular ion homeostasis.[2][3]

  • Induction of Oxidative Stress: The significant alteration in intracellular ion concentrations can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the fungal cell.

  • Mitochondrial Dysfunction: The combination of ionic imbalance and oxidative stress critically impacts mitochondrial function. This can lead to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[2]

  • Activation of Apoptotic Cascade: The released cytochrome c activates a cascade of caspases, which are key executioners of apoptosis.

  • Apoptotic Cell Death: The activation of caspases ultimately leads to the programmed cell death of the fungal cell, characterized by DNA fragmentation and other apoptotic hallmarks.

References

Application Notes and Protocols: Insecticidal Bioassay of Iso-isariin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the insecticidal properties of Iso-isariin B, a cyclodepsipeptide fungal metabolite. The information is intended to guide researchers in designing and executing bioassays to evaluate its efficacy against various agricultural pests. While specific data for this compound against many common agricultural pests is limited, this document compiles available data and provides generalized protocols based on studies of similar fungal metabolites.

Introduction to this compound

This compound is a cyclodepsipeptide, a class of non-ribosomally synthesized peptides produced by various fungi, including entomopathogenic species like Beauveria felina and Isaria spp.[1][2]. These compounds are known for a wide range of biological activities, including insecticidal, antifungal, and cytotoxic effects[3][4]. The insecticidal potential of this compound and related compounds makes them promising candidates for the development of novel biopesticides.

Quantitative Bioassay Data

While comprehensive data on this compound's activity against a wide array of agricultural pests are not yet available, initial studies have demonstrated its insecticidal efficacy. The following tables summarize the available data for this compound and provide comparative data from other relevant fungal metabolites against key agricultural pests to offer a broader context for bioassay development.

Table 1: Insecticidal Activity of this compound

CompoundTarget PestBioassay TypeMetricValueCitation
This compoundSitophilus spp. (Weevil)Not SpecifiedLD5010 µg/mL[1][3][5]

Table 2: Comparative Insecticidal Activity of Fungal Metabolites Against Key Agricultural Pests

Fungal SourceTarget PestBioassay TypeMetricValue (ppm)Citation
Cladosporium cladosporioides (Ethyl acetate extract)Aphis gossypii (Cotton Aphid) - NymphsNot SpecifiedLC5024.58[6]
Cladosporium cladosporioides (Ethyl acetate extract)Aphis gossypii (Cotton Aphid) - AdultsNot SpecifiedLC5036.70[6]
Cladosporium cladosporioides (Methanol extract)Aphis gossypii (Cotton Aphid)Not SpecifiedLC5057.60[7]
Purpureocillium lilacinum (Methanol extract)Aphis gossypii (Cotton Aphid)Not SpecifiedLC5094.18[7]
Beauveria bassiana (Ethyl acetate extract)Aphis gossypii (Cotton Aphid)Not SpecifiedLC50226[8]
Beauveria bassiana (Ethyl acetate extract)Spodoptera littoralis (Cotton Leafworm)Not SpecifiedLC50575[8]
Nomuraea rileyi (Metabolite extract)Spodoptera litura (Tobacco Cutworm) - 2nd InstarNot SpecifiedLC50423.5[9]
Nomuraea rileyi (Metabolite extract)Spodoptera litura (Tobacco Cutworm) - 3rd InstarNot SpecifiedLC501247.8[9]
Metarhizium anisopliaePlutella xylostella (Diamondback Moth) - 3rd InstarNot SpecifiedLC501.9 x 10⁶ conidia/ml[10]

Experimental Protocols

The following are generalized protocols for conducting insecticidal bioassays with compounds like this compound. These should be adapted based on the specific target pest and the formulation of the test compound.

Protocol 1: Leaf-Dip Bioassay for Foliar Pests (e.g., Plutella xylostella, Spodoptera litura)

This method is suitable for assessing the toxicity of a compound to leaf-eating insects.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., acetone or DMSO)

  • Surfactant (e.g., Triton X-100 or Tween 80)

  • Distilled water

  • Fresh, untreated host plant leaves (e.g., cabbage for P. xylostella, castor bean for S. litura)

  • Petri dishes lined with moistened filter paper

  • Third-instar larvae of the target pest

  • Beakers, graduated cylinders, and pipettes

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution. A typical concentration range might be 1, 5, 10, 50, and 100 µg/mL. Each dilution should contain a small amount of surfactant (e.g., 0.05%) to ensure even leaf coverage. Prepare a control solution containing only the solvent and surfactant at the same concentration used in the test solutions.

  • Leaf Treatment: Dip fresh host plant leaves into each test solution for approximately 30 seconds, ensuring complete immersion.

  • Drying: Place the treated leaves on a clean surface and allow them to air-dry completely.

  • Bioassay Setup: Place one treated leaf into each Petri dish.

  • Insect Introduction: Introduce a known number of third-instar larvae (e.g., 10-20) into each Petri dish.

  • Incubation: Seal the Petri dishes and maintain them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate LC50 (median lethal concentration) and LC90 values using probit analysis.

Protocol 2: Diet-Incorporation Bioassay for Sucking Pests (e.g., Aphis gossypii)

This method is used for insects that feed on plant sap by providing them with an artificial diet containing the test compound.

Materials:

  • This compound stock solution

  • Artificial diet for the target aphid species

  • Parafilm®

  • Small containers or vials

  • First or third-instar nymphs of the target pest

  • Pipettes

Procedure:

  • Preparation of Medicated Diet: Prepare the artificial diet according to a standard recipe. While the diet is still liquid, add the appropriate volume of this compound stock solution to achieve the desired final concentrations. Prepare a control diet with the solvent alone.

  • Bioassay Setup: Dispense a small amount of the diet onto a piece of Parafilm® stretched over the opening of a small container. A second layer of Parafilm® is stretched over the diet to create a feeding sachet.

  • Insect Introduction: Carefully transfer a known number of aphid nymphs (e.g., 15-20) onto the surface of the Parafilm® sachet.

  • Incubation: Place the containers in a controlled environment chamber.

  • Mortality Assessment: Record aphid mortality at 24, 48, and 72 hours.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine LC50 and LC90 values.

Visualizations

General Insecticidal Bioassay Workflow

The following diagram illustrates a typical workflow for conducting an insecticidal bioassay.

Bioassay_Workflow prep Preparation of This compound Solutions bioassay Bioassay Application (e.g., Leaf-Dip, Diet Incorporation) prep->bioassay rearing Insect Rearing (Target Pest) rearing->bioassay incubation Incubation (Controlled Environment) bioassay->incubation data_coll Data Collection (Mortality Assessment) incubation->data_coll analysis Data Analysis (Probit, LC50 Calculation) data_coll->analysis results Results & Interpretation analysis->results

Caption: A standard workflow for an insecticidal bioassay.

Plausible Mechanism of Action for Fungal Cyclodepsipeptides

While the precise signaling pathway for this compound is not fully elucidated, many cyclodepsipeptides are known to act as ionophores, disrupting ion gradients across cell membranes, or as enzyme inhibitors.

MoA_Pathway isariin This compound membrane Insect Cell Membrane isariin->membrane Interacts with ion_channel Ion Channel / Transporter isariin->ion_channel Binds to / Forms Pore enzyme Critical Enzyme (e.g., ATPase) isariin->enzyme Binds to disruption Disruption of Ion Gradient (e.g., Ca²⁺, K⁺) ion_channel->disruption inhibition Enzyme Inhibition enzyme->inhibition paralysis Paralysis disruption->paralysis inhibition->paralysis death Cell Death / Insect Mortality paralysis->death

Caption: A hypothetical mechanism of action for this compound.

References

Total Synthesis of Iso-isariin B and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide natural product belonging to the isariin family, a class of compounds known for their diverse biological activities, including antifungal and insecticidal properties.[1][2] These cyclic peptides are characterized by a core structure typically composed of five amino acid residues and one β-hydroxy acid residue. The unique structural features and biological potential of isariins have made them attractive targets for total synthesis and analogue development in the pursuit of novel therapeutic agents.

This document provides detailed application notes and protocols for the total synthesis of this compound and its analogues, based on established synthetic strategies for the isariin class of molecules. While a direct total synthesis of this compound has not been extensively reported, the methodology presented here, adapted from the successful synthesis of the closely related isariin, serves as a robust blueprint for its preparation and for the generation of novel analogues for structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Spectroscopic Data for this compound
Data TypeValueReference
Molecular Formula C₃₀H₅₃N₅O₇[1][3]
Molecular Weight 595.77 g/mol [1][3]
¹H NMR (Data not available in search results)
¹³C NMR (Data not available in search results)
HRMS (ESI) m/z [M+H]⁺ calculated for C₃₀H₅₄N₅O₇: 596.4020, found: (Data not available in search results)[3]
Table 2: Biological Activity of Isariin Analogues
CompoundActivity TypeTargetIC₅₀ / LD₅₀Reference
Isaridin HAntifungalBotrytis cinerea, Alternaria solaniSignificant activity (exact values not provided)[3]
This compoundInsecticidalSitophilus adultsLD₅₀ = 10 µg/mL[2]
Isariin AnaloguesCytotoxicityVarious cancer cell lines(Data is qualitative, specific IC₅₀ values not provided)[4]

Experimental Protocols

The total synthesis of isariins can be approached through a convergent strategy involving the synthesis of a linear depsipeptide precursor followed by macrocyclization. The following protocols are adapted from the synthesis of isariin.

Protocol 1: Synthesis of the Linear Depsipeptide Precursor

This protocol outlines the solution-phase synthesis of the open-chain precursor to isariin.

Materials:

  • Appropriately protected amino acids (e.g., Boc-Gly-OH, Boc-L-Val-OH, Boc-D-Leu-OH, Boc-L-Ala-OH)

  • D-β-Hydroxydodecanoic acid

  • Coupling reagents (e.g., DCC, HOBt, EDC)

  • Deprotection reagents (e.g., TFA)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Stepwise Peptide Coupling: The linear pentapeptide chain is assembled in a stepwise manner using standard solution-phase peptide coupling techniques. The sequence for isariin is Gly-L-Val-D-Leu-L-Ala-L-Val.

  • Esterification: The C-terminus of the pentapeptide is esterified with the hydroxyl group of D-β-hydroxydodecanoic acid. This can be achieved using a suitable coupling agent.

  • Deprotection: The N-terminal protecting group (e.g., Boc) of the linear depsipeptide is removed using an appropriate reagent (e.g., trifluoroacetic acid) to yield the free amine, which is the direct precursor for cyclization.

  • Purification: The linear depsipeptide precursor is purified by column chromatography on silica gel.

Protocol 2: Macrocyclization to form the Isariin Scaffold

This protocol describes the crucial ring-closing reaction to form the cyclic depsipeptide.

Materials:

  • Linear depsipeptide precursor

  • Cyclization reagents (e.g., DPPA, HBTU, or conversion to an active ester)

  • High-dilution reaction setup

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC)

Procedure:

  • High-Dilution Conditions: The macrocyclization reaction is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This is typically achieved by the slow addition of the linear precursor to a large volume of solvent containing the cyclization reagent.

  • Cyclization Reaction: The N-terminal amine of the deprotected linear depsipeptide attacks the activated C-terminal carboxylic acid (or ester) to form the macrocyclic lactam.

  • Purification: The crude cyclodepsipeptide is purified by preparative high-performance liquid chromatography (HPLC) to yield the pure isariin analogue.

Mandatory Visualization

Total Synthesis Workflow

total_synthesis_workflow Total Synthesis Workflow of Isariin Analogs cluster_precursor Linear Precursor Synthesis cluster_cyclization Macrocyclization start Protected Amino Acids & Hydroxy Acid step1 Stepwise Peptide Coupling start->step1 Solution-phase step2 Esterification step1->step2 step3 N-terminal Deprotection step2->step3 precursor Linear Depsipeptide Precursor step3->precursor step4 High-Dilution Cyclization precursor->step4 purification HPLC Purification step4->purification final_product This compound / Analogue purification->final_product

Caption: A generalized workflow for the total synthesis of isariin analogues.

Logical Relationship of Synthesis and Analysis

synthesis_analysis_relationship Synthesis and Analysis Logic synthesis Total Synthesis of Analogue structure Structural Elucidation (NMR, HRMS) synthesis->structure bioactivity Biological Evaluation (Antifungal, Cytotoxicity) synthesis->bioactivity sar Structure-Activity Relationship (SAR) Studies structure->sar bioactivity->sar signaling_pathway Hypothetical Antifungal Mechanism isariin This compound membrane Fungal Cell Membrane isariin->membrane Interacts with target Membrane-bound Enzyme (e.g., Glucan Synthase) isariin->target Inhibits membrane->target pathway Cell Wall Biosynthesis Pathway target->pathway Catalyzes integrity Loss of Cell Wall Integrity pathway->integrity Maintains lysis Cell Lysis integrity->lysis Leads to

References

Developing Analytical Standards for Iso-isariin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iso-isariin B is a cyclodepsipeptide, a class of natural products with diverse biological activities. As with many natural products, establishing a robust analytical standard is crucial for accurate quantification, quality control, and further research and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of analytical standards for this compound. The protocols outlined here are based on established principles of analytical chemistry and natural product analysis, incorporating the Analytical Quality by Design (AQbD) framework to ensure the development of a scientifically sound and robust analytical method.

Analytical Strategy Overview

The development of an analytical standard for this compound involves a multi-step process that begins with the isolation and purification of the compound, followed by comprehensive characterization and the development and validation of a quantitative analytical method. The overall workflow is depicted below.

G cluster_0 Phase 1: Isolation & Purification cluster_1 Phase 2: Characterization & Standard Establishment cluster_2 Phase 3: Analytical Method Development & Validation A Source Material (e.g., Fungal Culture) B Extraction A->B C Preliminary Purification (e.g., Column Chromatography) B->C D High-Purity Isolation (e.g., Preparative HPLC) C->D E Structural Elucidation (NMR, MS) D->E F Purity Assessment (HPLC-UV, LC-MS) D->F G Establishment of Primary Reference Standard E->G F->G H Method Development (AQbD Approach) G->H I Method Validation (ICH Guidelines) H->I J Routine Analysis I->J G A 1. Define Analytical Target Profile (ATP) B 2. Identify Critical Quality Attributes (CQAs) A->B C 3. Risk Assessment (Identify Critical Method Parameters - CMPs) B->C D 4. Method Optimization (Design of Experiments - DoE) C->D E 5. Define Method Design Space D->E F 6. Control Strategy & Method Validation E->F G 7. Continuous Method Monitoring F->G

Iso-isariin B: Application Notes for a Potential Biocontrol Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available information on Iso-isariin B, a cyclodepsipeptide fungal metabolite, as a potential biocontrol agent. Due to the limited specific data on its antimicrobial properties, this document also includes information on closely related compounds to highlight the potential of this chemical class. Furthermore, standardized protocols for evaluating the biocontrol potential of a novel compound are provided.

Introduction

This compound is a cyclodepsipeptide that has been isolated from the entomopathogenic fungus Beauveria felina.[1][2] Cyclodepsipeptides are a class of natural products known for a wide range of biological activities, including insecticidal, antifungal, and antibacterial properties.[2][3] While the primary reported bioactivity of this compound is insecticidal, the activities of closely related isariin compounds suggest a broader potential as a biocontrol agent against microbial pathogens.[1][3][4]

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and the closely related cyclodepsipeptide, isaridin H. It is important to note that the antifungal and antibacterial data are for isaridin H and not this compound itself.

Table 1: Insecticidal Activity of this compound

Target PestAssay TypeActivity MetricValueReference
Sitophilus spp. (weevils)Insecticidal AssayLD₅₀10 µg/mL[1]

Table 2: Antimicrobial Activity of Isaridin H (a related cyclodepsipeptide)

Target OrganismActivity TypeAssay TypeActivity MetricValueReference
Botrytis cinereaAntifungalNot SpecifiedSignificant Activity-[4]
Alternaria solaniAntifungalNot SpecifiedIC₅₀15.6 µM[3]
Bacillus subtilisAntibacterialNot SpecifiedMIC12.5 µM[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biocontrol potential of a compound like this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) against Fungal and Bacterial Pathogens

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Target fungal or bacterial strains

  • Appropriate sterile growth medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (a known effective antibiotic or antifungal)

  • Negative control (medium with solvent)

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension in the growth medium to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the growth medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the test compound dilutions.

  • Controls: Include wells for a positive control (medium with inoculum and a known antimicrobial), a negative control (medium with inoculum and the solvent used to dissolve the test compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Protocol for Cytotoxicity Assay against Mammalian Cell Lines (MTT Assay)

This protocol is for assessing the potential toxicity of a compound to mammalian cells, a critical step in safety evaluation.

Materials:

  • Test compound (e.g., this compound)

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells for a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow for evaluating a biocontrol agent and a potential mechanism of action for antifungal compounds.

experimental_workflow cluster_discovery Discovery & Isolation cluster_screening Initial Screening cluster_evaluation Detailed Evaluation cluster_application Biocontrol Application discovery Isolation of this compound from Beauveria felina insecticidal Insecticidal Assay (e.g., against Sitophilus spp.) discovery->insecticidal antimicrobial Antimicrobial Screening (Antifungal & Antibacterial) discovery->antimicrobial mic MIC Determination antimicrobial->mic moa Mechanism of Action Studies mic->moa cytotoxicity Cytotoxicity Assay (Mammalian Cell Lines) mic->cytotoxicity formulation Formulation Development moa->formulation cytotoxicity->formulation field_trials Greenhouse/Field Trials formulation->field_trials

Caption: Experimental workflow for evaluating this compound as a biocontrol agent.

antifungal_moa cluster_cell Fungal Cell membrane Cell Membrane Integrity apoptosis Apoptosis membrane->apoptosis ros Reactive Oxygen Species (ROS) Production ros->apoptosis cell_death Cell Death apoptosis->cell_death isariin This compound (Hypothetical) isariin->membrane Disruption isariin->ros

References

Application Notes and Protocols: Formulation of Iso-isariin B for Agricultural Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclic depsipeptide metabolite isolated from the entomopathogenic fungus Beauveria felina. It has demonstrated notable insecticidal activity, positioning it as a promising candidate for development as a biopesticide for agricultural applications.[1] The LD₅₀ of this compound against the pest insect Sitophilus spp. has been reported as 10 µg/mL, highlighting its potential as an effective agent for crop protection.[1] As a natural product, this compound is anticipated to have a more favorable environmental profile compared to synthetic chemical pesticides.

These application notes provide a comprehensive overview of the formulation of this compound for agricultural use, including detailed experimental protocols for its preparation, quality control, stability testing, and bio-efficacy evaluation. The information is intended to guide researchers and formulation scientists in the development of stable and effective biopesticide products based on this active ingredient.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the development of a stable and effective formulation.

PropertyValueReference
Chemical Formula C₃₀H₅₃N₅O₇[2]
Molecular Weight 595.8 g/mol [2]
Appearance Solid[2]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[2]
Storage Temperature -20°C[2]
Chemical Class Cyclodepsipeptide[1]

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, cyclodepsipeptides are known to exhibit a range of biological activities, often attributed to their ionophoric properties, which allow them to transport ions across biological membranes. This can disrupt cellular ion homeostasis, leading to cytotoxicity. Additionally, some cyclodepsipeptides have been shown to interact with specific cellular proteins and signaling pathways.[3][4] Further research is required to identify the specific molecular targets of this compound in insects.

proposed_mechanism_of_action Iso_isariin_B This compound Cell_Membrane Insect Cell Membrane Iso_isariin_B->Cell_Membrane Ion_Channel Ion Channel Disruption Cell_Membrane->Ion_Channel Signaling_Pathway Cellular Signaling Pathway Interference Cell_Membrane->Signaling_Pathway Cytotoxicity Cytotoxicity Ion_Channel->Cytotoxicity Signaling_Pathway->Cytotoxicity Insect_Mortality Insect Mortality Cytotoxicity->Insect_Mortality

Figure 1: Proposed general mechanism of action for this compound.

Formulation Development

The selection of an appropriate formulation is critical for the successful application of this compound as a biopesticide. The formulation must ensure the stability of the active ingredient during storage and facilitate its effective delivery to the target pest. Given the solubility of this compound in organic solvents and its solid nature, several formulation types are plausible. Wettable powders (WP) and oil dispersions (OD) are particularly suitable for water-insoluble or sensitive active ingredients.

Wettable Powder (WP) Formulation

Wettable powders are a common formulation for active ingredients that are not readily soluble in water.[5] They are mixed with water by the end-user to form a suspension for spray application.

Table 1: Proposed Composition of this compound Wettable Powder (WP) Formulation

ComponentFunctionProposed Concentration (% w/w)Example
This compoundActive Ingredient10 - 50-
CarrierDiluent and absorbent40 - 85Kaolin, Bentonite, Talc
Wetting AgentFacilitates dispersion in water1 - 5Sodium dodecyl sulfate (SDS)
Dispersing AgentPrevents agglomeration of particles2 - 10Lignosulfonates, Polycarboxylates
StabilizerProtects against degradation0.5 - 2Antioxidants (e.g., BHT), UV protectants
Oil Dispersion (OD) Formulation

Oil dispersions are suitable for water-sensitive active ingredients and can enhance foliar uptake.[6] The active ingredient is suspended in an oil phase.

Table 2: Proposed Composition of this compound Oil Dispersion (OD) Formulation

ComponentFunctionProposed Concentration (% w/w)Example
This compoundActive Ingredient5 - 20-
Oil CarrierContinuous phase60 - 85Methylated seed oil, Paraffinic oil
DispersantStabilizes particles in oil5 - 10Polymeric dispersants
EmulsifierAllows dispersion in water for spraying5 - 15Non-ionic surfactants (e.g., alcohol ethoxylates)
Rheology ModifierPrevents sedimentation0.1 - 2Organoclay, Fumed silica

Experimental Protocols

The following protocols provide a framework for the formulation, quality control, stability testing, and bio-efficacy evaluation of this compound.

Protocol for Preparation of a Wettable Powder (WP) Formulation

wp_formulation_workflow Start Start Weighing Weighing of Components Start->Weighing Blending Pre-blending of Dry Components Weighing->Blending Milling Air Milling Blending->Milling Homogenization Homogenization Milling->Homogenization Packaging Packaging Homogenization->Packaging QC Quality Control Testing Packaging->QC End End QC->End

Figure 2: Workflow for the preparation of a wettable powder formulation.

Objective: To prepare a stable and effective wettable powder formulation of this compound.

Materials:

  • This compound (as active ingredient)

  • Kaolin (as carrier)

  • Sodium dodecyl sulfate (as wetting agent)

  • Sodium lignosulfonate (as dispersing agent)

  • Blender

  • Air mill

  • Homogenizer

  • Packaging material

Procedure:

  • Accurately weigh each component according to the desired formulation composition (refer to Table 1).

  • Pre-blend the dry components (this compound, kaolin, sodium dodecyl sulfate, and sodium lignosulfonate) in a blender for 15 minutes to achieve a uniform mixture.

  • Mill the pre-blended powder using an air mill to achieve a fine particle size (typically < 20 µm).

  • Homogenize the milled powder to ensure uniform distribution of all components.

  • Package the final wettable powder in airtight, moisture-proof containers.

  • Perform quality control tests as described in Protocol 5.2.

Protocol for Quality Control of this compound Formulations

Objective: To ensure the quality and consistency of the prepared this compound formulations.

Parameters to be Tested:

ParameterMethodAcceptance Criteria
Appearance Visual inspectionHomogeneous, free-flowing powder
pH (of a 1% aqueous suspension) pH meter6.0 - 8.0
Wettability CIPAC Method MT 53.3< 2 minutes
Suspensibility CIPAC Method MT 15.1> 80%
Particle Size Laser diffractionD90 < 20 µm
Active Ingredient Content HPLC (as per Protocol 5.3)95% - 105% of label claim
Protocol for Quantification of this compound by HPLC

Objective: To develop and validate an HPLC method for the accurate quantification of this compound in formulations.

Instrumentation and Conditions (to be developed and validated):

  • HPLC System: With UV or PDA detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan (likely around 210-220 nm for peptide bonds)

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Accurately weigh a sample of the formulation.

    • Extract the this compound with a suitable solvent (e.g., methanol) by sonication and/or shaking.

    • Centrifuge and filter the extract through a 0.45 µm filter.

    • Dilute the filtered extract to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of this compound in the samples.

Protocol for Stability Testing

Objective: To evaluate the stability of the this compound formulation under various storage conditions.

Storage Conditions (based on ICH guidelines):

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

  • Long-term Stability: 25°C ± 2°C / 60% RH ± 5% RH

  • Photostability: Exposure to a light source according to ICH Q1B guidelines.

Procedure:

  • Store samples of the formulation under the specified conditions.

  • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them for the quality control parameters listed in Protocol 5.2, with a primary focus on the active ingredient content.

  • Assess for the appearance of degradation products using HPLC.

Table 3: Stability Testing Schedule and Parameters

Time PointStorage ConditionParameters to be Tested
0-Full QC analysis (Protocol 5.2)
1 monthAccelerated, Long-term, PhotostabilityAppearance, AI Content, Degradation Products
3 monthsAccelerated, Long-termAppearance, AI Content, Degradation Products, pH, Suspensibility
6 monthsAccelerated, Long-termAppearance, AI Content, Degradation Products, pH, Suspensibility
12 monthsLong-termFull QC analysis (Protocol 5.2)
Protocol for Bio-efficacy Testing (Leaf-Dip Bioassay)

Objective: To determine the insecticidal efficacy of the this compound formulation against a target pest (e.g., Spodoptera frugiperda - Fall Armyworm).

Materials:

  • Target insect larvae (e.g., 2nd or 3rd instar)

  • Host plant leaves (e.g., corn or cotton)

  • This compound formulation

  • Petri dishes with moistened filter paper

  • Distilled water with a non-ionic surfactant (0.1%)

Procedure:

  • Prepare a series of dilutions of the this compound formulation in distilled water containing the surfactant.

  • Dip host plant leaves into each dilution for 10-15 seconds and allow them to air dry. A control group of leaves should be dipped in the surfactant solution only.

  • Place one treated leaf into each Petri dish.

  • Introduce a known number of insect larvae (e.g., 10) into each Petri dish.

  • Maintain the Petri dishes at a controlled temperature and humidity (e.g., 25°C, 60-70% RH) with a photoperiod.

  • Assess larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.

Troubleshooting and Logical Relationships

troubleshooting_guide Problem Problem Poor_Wettability Poor Wettability Problem->Poor_Wettability Low_Suspensibility Low Suspensibility Problem->Low_Suspensibility Degradation_of_AI Degradation of Active Ingredient Problem->Degradation_of_AI Low_Bioefficacy Low Bio-efficacy Problem->Low_Bioefficacy Cause1 Cause: Insufficient or incorrect wetting agent Poor_Wettability->Cause1 Cause2 Cause: Incorrect particle size or poor dispersing agent Low_Suspensibility->Cause2 Cause3 Cause: Inadequate stabilizer, exposure to light/heat/moisture Degradation_of_AI->Cause3 Cause4 Cause: Poor formulation, incorrect application rate, pest resistance Low_Bioefficacy->Cause4 Solution1 Solution: Increase concentration or change type of wetting agent Cause1->Solution1 Solution2 Solution: Optimize milling process, increase or change dispersing agent Cause2->Solution2 Solution3 Solution: Add appropriate stabilizers, improve packaging Cause3->Solution3 Solution4 Solution: Re-evaluate formulation, conduct dose-response studies Cause4->Solution4

Figure 3: Troubleshooting guide for this compound formulation development.

Conclusion

This compound represents a valuable natural product with significant potential for development as a biopesticide. The successful formulation of this active ingredient is paramount to its commercial viability and efficacy in agricultural settings. The protocols and guidelines presented in these application notes provide a robust framework for researchers and formulation scientists to develop stable, effective, and high-quality biopesticide products based on this compound. Further research should focus on optimizing formulation recipes, elucidating the specific mechanism of action, and conducting field trials to validate performance under real-world agricultural conditions.

References

Application Notes and Protocols: In Vitro Studies of Iso-isariin B Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Iso-isariin B is a cyclodepsipeptide natural product with potential as an anti-cancer agent. These application notes provide a comprehensive overview of in vitro methodologies to elucidate the mechanism of action of this compound, focusing on its effects on cell viability, cell cycle progression, and apoptosis. The protocols detailed below are essential for researchers investigating the therapeutic potential of this compound.

Cytotoxicity of this compound

The initial step in characterizing the anti-cancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key metric.[1]

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer4812.5
MDA-MB-231Breast Cancer4825.0
A549Lung Cancer4818.2
HepG2Liver Cancer4821.7

Effect of this compound on Cell Cycle Progression

Understanding how a compound affects the cell cycle is crucial to understanding its anti-proliferative mechanism. This compound has been observed to induce cell cycle arrest, preventing cancer cells from proceeding through division.[2][3][4]

Table 2: Cell Cycle Distribution of A549 Cells Treated with this compound for 24 hours

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)55.2 ± 2.128.4 ± 1.516.4 ± 0.9
This compound (10 µM)68.9 ± 2.515.1 ± 1.116.0 ± 1.0
This compound (20 µM)75.4 ± 3.08.3 ± 0.816.3 ± 1.2

Data are presented as mean ± standard deviation.

Induction of Apoptosis by this compound

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. This compound induces apoptosis through the intrinsic mitochondrial pathway.

Mitochondrial Membrane Potential (ΔΨm)

A hallmark of the intrinsic apoptosis pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is commonly used to measure this change. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[5][6]

Table 3: Effect of this compound on Mitochondrial Membrane Potential in A549 Cells

TreatmentRed Fluorescence (Aggregates)Green Fluorescence (Monomers)Ratio (Red/Green)
Control (Vehicle)85.3 ± 4.214.7 ± 1.85.80
This compound (20 µM)35.1 ± 3.564.9 ± 3.90.54

Data are presented as a percentage of the total cell population.

Expression of Apoptosis-Related Proteins

Western blotting is a powerful technique to detect changes in the expression of key proteins involved in the apoptosis cascade.[7][8] this compound treatment leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Table 4: Relative Expression of Apoptosis-Related Proteins in A549 Cells Treated with this compound (20 µM) for 24 hours

ProteinRole in ApoptosisRelative Expression (Fold Change vs. Control)
Bcl-2Anti-apoptotic0.45
BaxPro-apoptotic2.10
Bax/Bcl-2 RatioPro-apoptotic Index4.67
Cleaved Caspase-9Initiator Caspase (Intrinsic Pathway)3.50
Cleaved Caspase-3Executioner Caspase4.20
Cleaved PARPSubstrate of Cleaved Caspase-33.80

Expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Proposed Signaling Pathway

Based on in vitro evidence, this compound is proposed to induce apoptosis and cell cycle arrest by inhibiting the PI3K/Akt signaling pathway, a key pathway in cell survival and proliferation.[9][10][11][12]

Iso_isariin_B_Signaling_Pathway Iso_isariin_B This compound PI3K PI3K Iso_isariin_B->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 inhibits p21 p21 Akt->p21 inhibits Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest G1/S Arrest p21->CellCycleArrest

Caption: Proposed mechanism of this compound via PI3K/Akt inhibition.

Experimental Protocols

Experimental_Workflow CellCulture Cancer Cell Culture Treatment Treat with this compound CellCulture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT FlowCytometry Flow Cytometry Treatment->FlowCytometry JC1 JC-1 Assay (ΔΨm) Treatment->JC1 WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis CellCycle Cell Cycle Analysis (PI Staining) FlowCytometry->CellCycle ApoptosisAnnexin Apoptosis Assay (Annexin V/PI) FlowCytometry->ApoptosisAnnexin JC1->DataAnalysis WesternBlot->DataAnalysis CellCycle->DataAnalysis ApoptosisAnnexin->DataAnalysis

Caption: General experimental workflow for in vitro analysis.

Protocol: Cell Viability (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][13]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.[2][14][15][16]

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Harvest cells (including floating cells from the supernatant) by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).[15]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[16]

Protocol: Mitochondrial Membrane Potential (JC-1 Assay)

This protocol measures changes in mitochondrial membrane potential, an early indicator of apoptosis.[5][6][17][18]

Materials:

  • Cells treated with this compound

  • 12-well plates or 6-well plates

  • JC-1 dye solution (e.g., 2 µg/mL in culture medium)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in plates and allow them to attach overnight.

  • Treat cells with this compound for the desired time.

  • Remove the treatment medium and wash cells with PBS.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[5][17]

  • Wash the cells with PBS to remove excess dye.

  • Analyze the cells immediately. Using a fluorescence microscope, healthy cells will show red fluorescence, while apoptotic cells will show green fluorescence.[6] For quantitative analysis, use a flow cytometer to measure the fluorescence intensity in the red (e.g., PE) and green (e.g., FITC) channels.

  • Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Protocol: Western Blot for Apoptosis-Related Proteins

This protocol detects and quantifies specific proteins involved in the apoptotic pathway.[7][8][19][20]

Materials:

  • Cells treated with this compound

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Lyse the treated cells with RIPA buffer on ice.

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[7]

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.[7]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Iso-isariin B Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the yield of Iso-isariin B from fungal fermentation.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound is a known secondary metabolite produced by the entomopathogenic fungus Beauveria felina (also referred to as Isaria felina). While other species of Beauveria and Isaria produce a variety of similar cyclodepsipeptides, Beauveria felina is the primary reported source of this compound.

Q2: What is the biosynthetic origin of this compound?

A2: this compound is a cyclic depsipeptide synthesized by a large, multi-modular enzyme called a Non-Ribosomal Peptide Synthetase (NRPS). These enzymes function as an assembly line, sequentially adding amino acid and hydroxy acid precursors to create the final complex molecule. The specific gene cluster encoding the NRPS responsible for this compound synthesis has not been definitively characterized, but it is expected to be present in the genome of Beauveria felina.

Troubleshooting Guide

Issue 1: Low or No Detectable Yield of this compound

Possible Cause 1: Suboptimal Fermentation Medium

The composition of the culture medium is critical for the production of secondary metabolites.

Suggested Solutions:

  • Carbon Source: The type and concentration of the carbon source can significantly influence the production of secondary metabolites. While glucose is a commonly used carbon source, some fungi may produce higher yields of specific metabolites with alternative sugars.

  • Nitrogen Source: Both organic and inorganic nitrogen sources can impact yield. The carbon-to-nitrogen (C:N) ratio is a crucial parameter to optimize.

  • Trace Elements: Essential minerals and trace elements are cofactors for many enzymes involved in secondary metabolism. Ensure your medium is supplemented with a suitable trace element solution.

Experimental Protocol: Media Optimization

  • Baseline Medium: Start with a standard fungal growth medium such as Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB).

  • One-Factor-at-a-Time (OFAT) Analysis:

    • Carbon Source Screening: Test various carbon sources (e.g., glucose, sucrose, fructose, maltose, starch) at a fixed concentration (e.g., 20 g/L).

    • Nitrogen Source Screening: Evaluate different nitrogen sources (e.g., peptone, yeast extract, tryptone, ammonium sulfate, sodium nitrate) at a constant nitrogen concentration.

  • Response Surface Methodology (RSM): Once key carbon and nitrogen sources are identified, use a statistical approach like RSM to determine their optimal concentrations and the optimal C:N ratio.

Table 1: Example of Carbon and Nitrogen Source Screening for a Related Cyclodepsipeptide, Beauvericin, from Fusarium oxysporum

Carbon Source (at 2%)Beauvericin Yield (mg/L)Nitrogen Source (at 0.2%)Beauvericin Yield (mg/L)
Glucose180Sodium Nitrate210
Sucrose155Ammonium Nitrate120
Fructose140Peptone95
Lactose60Yeast Extract80

Note: This data is illustrative and based on a related compound. Optimal sources for this compound may differ.

Possible Cause 2: Inappropriate Physical Fermentation Parameters

Temperature, pH, and aeration play a pivotal role in fungal growth and secondary metabolite production.

Suggested Solutions:

  • Temperature: The optimal temperature for secondary metabolite production may differ from the optimal temperature for fungal growth. Typically, a range of 25-28°C is suitable for many Beauveria species.

  • pH: The initial pH of the medium and its control during fermentation can influence enzyme activity and nutrient uptake. A starting pH between 5.0 and 6.0 is often a good starting point for fungal fermentations.

  • Aeration and Agitation: Submerged fermentation requires adequate oxygen supply. Agitation (e.g., 150-200 rpm) in a shaker incubator helps to ensure proper mixing and oxygen transfer.

Experimental Protocol: Optimization of Physical Parameters

  • Temperature Profiling: Cultivate Beauveria felina in the optimized medium at a range of temperatures (e.g., 20°C, 25°C, 28°C, 30°C) and measure this compound production.

  • pH Optimization: Set the initial pH of the medium to different values (e.g., 4.5, 5.0, 5.5, 6.0, 6.5) and monitor both pH changes and this compound yield throughout the fermentation.

  • Aeration/Agitation Study: In a shake flask, vary the agitation speed (e.g., 120, 150, 180, 200 rpm) to assess the impact on yield.

Table 2: Example of pH and Temperature Effects on Spore Production in Beauveria bassiana

Temperature (°C)Spore Concentration (spores/mL)Initial pHSpore Concentration (spores/mL)
203.2 x 1084.02.5 x 108
258.5 x 1085.28.5 x 108
287.1 x 1086.06.9 x 108
304.5 x 1087.05.1 x 108

Note: This data is for spore production, which is often correlated with overall metabolic activity. The optimal conditions for this compound production may vary.

Issue 2: Inconsistent or Declining Yield Over Time

Possible Cause: Lack of Induction of Biosynthetic Pathways

The expression of secondary metabolite gene clusters is often tightly regulated and may not be active under standard laboratory conditions.

Suggested Solutions:

  • Elicitation: The addition of "elicitors" to the culture can induce a stress response in the fungus, which often triggers the production of secondary metabolites as a defense mechanism.

    • Biotic Elicitors: Fragments of fungal or bacterial cell walls (e.g., chitin, chitosan, yeast extract).

    • Abiotic Elicitors: Heavy metal ions (e.g., Cu2+, Zn2+) or signaling molecules like salicylic acid or methyl jasmonate.

Experimental Protocol: Elicitor Screening

  • Grow Beauveria felina in the optimized fermentation medium.

  • On a specific day of cultivation (e.g., day 3 or 5), add different elicitors at various concentrations.

  • Harvest the culture at different time points after elicitation and quantify this compound production.

Table 3: Illustrative Effect of Elicitors on Secondary Metabolite Production

ElicitorConcentrationFold Increase in Metabolite Yield
Chitosan100 mg/L2.5
Yeast Extract5 g/L1.8
Salicylic Acid50 µM3.1
Copper Sulfate10 µM2.2

Note: The effectiveness of elicitors is highly specific to the fungus and the target metabolite. This table provides a general example.

Visualization of Key Pathways and Workflows

experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation Optimization cluster_downstream Downstream Processing & Analysis Strain_Selection Strain Selection (Beauveria felina) Inoculum_Preparation Inoculum Preparation (Spore Suspension) Strain_Selection->Inoculum_Preparation Media_Optimization Media Optimization (C/N sources, trace elements) Inoculum_Preparation->Media_Optimization Parameter_Optimization Parameter Optimization (pH, Temp, Agitation) Media_Optimization->Parameter_Optimization Elicitation Elicitation (Biotic/Abiotic Elicitors) Parameter_Optimization->Elicitation Extraction Extraction of Broth (e.g., Ethyl Acetate) Elicitation->Extraction Purification Purification (Chromatography) Extraction->Purification Quantification Quantification (HPLC-MS) Purification->Quantification

Caption: Experimental workflow for increasing this compound yield.

nrps_biosynthesis NRPS_Module Adenylation (A) (Substrate Selection) Thiolation (T) (Substrate Tethering) Condensation (C) (Peptide Bond Formation) Growing_Peptide Growing Depsipeptide Chain NRPS_Module:f1->Growing_Peptide Precursors Amino Acids & Hydroxy Acids Precursors->NRPS_Module:f0 Growing_Peptide->NRPS_Module:f2 Release Thioesterase (TE) (Cyclization & Release) Growing_Peptide->Release Iso_isariin_B This compound Release->Iso_isariin_B

Caption: Simplified schematic of NRPS-mediated biosynthesis.

signaling_pathway Elicitor Elicitor (e.g., Chitosan, Salicylic Acid) Receptor Cell Surface Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade (e.g., MAPK pathway) Receptor->Signal_Transduction Transcription_Factor Transcription Factor Activation Signal_Transduction->Transcription_Factor NRPS_Gene_Cluster This compound Biosynthetic Gene Cluster Transcription_Factor->NRPS_Gene_Cluster NRPS_Expression NRPS Gene Expression NRPS_Gene_Cluster->NRPS_Expression Iso_isariin_B Increased this compound Production NRPS_Expression->Iso_isariin_B

Caption: Hypothetical signaling pathway for elicitor-induced production.

Technical Support Center: Overcoming Low Solubility of Iso-isariin B in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the low aqueous solubility of Iso-isariin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclodepsipeptide fungal metabolite with potential insecticidal and antifungal properties.[1][2][3][4][5] Like many complex natural products, it is characterized by a hydrophobic structure, leading to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental assays, formulation development, and achieving therapeutic concentrations for in vitro and in vivo studies.

Q2: What are the common signs of solubility issues with this compound in my experiments?

You may be encountering solubility problems if you observe any of the following:

  • Precipitate Formation: The compound falls out of solution, appearing as a solid, cloudiness, or film.

  • Inconsistent Results: High variability in data between replicate experiments.

  • Low Bioactivity: The observed biological effect is lower than expected, potentially due to insufficient compound in solution to interact with the target.

  • Difficulty Preparing Stock Solutions: Inability to dissolve the desired amount of this compound in your chosen solvent.

Q3: What are the general approaches to improve the aqueous solubility of a hydrophobic compound like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs.[6][7][8][9][10] These methods can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization or nanosuspension) increase the surface area of the drug, which can improve the dissolution rate.[6][7][8]

  • Chemical Modifications: This includes strategies such as salt formation or pH adjustment for ionizable compounds.[7][9]

  • Use of Excipients: Incorporating solubilizing agents such as co-solvents, surfactants, and complexing agents like cyclodextrins.[6][11][12]

  • Advanced Formulation Strategies: Creating solid dispersions, microemulsions, or nanoparticle-based delivery systems.[13][14][15]

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Aqueous Buffer

Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is not sufficiently miscible or is present at too high a concentration in the final dilution.

Solutions:

  • Decrease the Final Concentration: Determine the highest workable concentration that remains in solution.

  • Optimize Co-solvent Use:

    • Ensure your organic stock solvent (e.g., DMSO, ethanol) is of high purity.

    • Minimize the percentage of the organic solvent in the final aqueous solution (typically aim for <1% v/v, and always include a vehicle control in your experiments).

    • Add the stock solution to the aqueous buffer slowly while vortexing to facilitate dispersion.

  • Employ Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][12][16]

    • Recommendation: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether β-cyclodextrin (SBE-β-CD).[17]

Issue 2: Inconsistent Results in Cell-Based Assays

Possible Cause: Poor solubility leads to variable concentrations of the active compound in the cell culture medium. The compound may also be adsorbing to plasticware.

Solutions:

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment.

  • Use a Solubilizing Excipient:

    • Co-solvents: As a first approach, ensure the final concentration of your primary solvent (e.g., DMSO) is consistent across all experiments and as low as possible.[18][19][20]

    • Formulation with Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds.[7]

  • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles can significantly improve its stability and solubility in aqueous media.[13][14][21]

Data on Solubility Enhancement Strategies (Hypothetical Data for this compound)

StrategyVehicle/ExcipientThis compound Concentration (µg/mL)Observation
Control Phosphate Buffered Saline (PBS), pH 7.41Precipitate observed
Co-solvent 1% DMSO in PBS5Solution remains clear
Co-solvent 5% PEG 400 in PBS10Solution remains clear
Cyclodextrin 10 mM HP-β-CD in PBS50Solution remains clear
Nanoparticle PLGA Nanoparticle Suspension100Stable suspension

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This method determines the equilibrium solubility of a compound.[22][23]

  • Preparation: Add an excess amount of this compound powder to a series of vials containing the aqueous solution of interest (e.g., water, PBS, PBS with 1% DMSO).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After shaking, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Complexation:

    • Dissolve the required amount of HP-β-CD in the aqueous buffer with stirring.

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Equilibration: Cover the solution and allow it to stir at room temperature for 24 hours.

  • Solvent Removal (if applicable): If a significant amount of organic solvent was used, it can be removed by evaporation under reduced pressure.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any un-complexed, precipitated drug. The concentration of the solubilized complex can then be determined by HPLC.

Visualizing Experimental Workflows and Concepts

Experimental Workflow for Solubility Enhancement

G Workflow for Enhancing this compound Solubility cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Analysis cluster_3 Outcome A Low Aqueous Solubility of this compound B Co-solvents (e.g., DMSO, PEG 400) A->B C Cyclodextrin Complexation (e.g., HP-β-CD) A->C D Nanoparticle Formulation (e.g., PLGA) A->D E Prepare Formulations B->E C->E D->E F Solubility Determination (Shake-Flask & HPLC) E->F G In Vitro Assay F->G H Optimized Soluble Formulation G->H

Caption: A generalized workflow for selecting and validating a solubility enhancement strategy for this compound.

Cyclodextrin Inclusion Complex Formation

G Mechanism of Cyclodextrin Solubilization cluster_0 Components cluster_1 Complexation Process cluster_2 Result A This compound (Hydrophobic) D Inclusion Complex Formation A->D B Cyclodextrin B->D C Water (Aqueous Solution) E Hydrophilic Exterior Interacts with Water C->E D->E F Enhanced Aqueous Solubility E->F

Caption: Conceptual diagram of a cyclodextrin encapsulating a hydrophobic this compound molecule.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways affected by this compound are not yet fully elucidated, many antifungal and cytotoxic natural products interfere with common cellular processes. A hypothetical target could be the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

G Hypothetical Inhibition of PI3K/Akt Pathway by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Iso This compound Iso->PI3K Inhibition

Caption: A potential mechanism of action where this compound inhibits the PI3K/Akt signaling pathway.

References

Technical Support Center: Optimizing Iso-isariin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the production of Iso-isariin B, a cyclodepsipeptide with insecticidal properties produced by the entomopathogenic fungus Beauveria felina.[1]

Troubleshooting Guides

This section addresses common issues encountered during the fermentation process for this compound production.

Problem: Low or No Yield of this compound

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Culture Medium The composition of the culture medium is critical for secondary metabolite production. Review and optimize the carbon and nitrogen sources. For Beauveria species, complex organic nitrogen sources and simple sugars are often effective.
Incorrect pH of the Medium The pH of the culture medium significantly influences fungal growth and metabolite synthesis.[2] The optimal pH for Beauveria species is typically in the acidic to neutral range.
Inappropriate Incubation Temperature Temperature affects both fungal growth and the enzymatic reactions involved in secondary metabolism.[2] While the optimal growth temperature for Beauveria felina may vary, secondary metabolite production often has a narrower optimal range.
Insufficient Aeration/Agitation Submerged fermentation of aerobic fungi like Beauveria felina requires adequate oxygen supply. Poor agitation can lead to insufficient oxygen transfer and nutrient distribution.
Incorrect Fermentation Duration Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Harvest time should be optimized to capture the peak of this compound production.
Strain Degeneration Repeated subculturing can lead to a decline in the productivity of the fungal strain.
Problem: Contamination of Cultures

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Sterilization Ensure all media, glassware, and equipment are properly sterilized via autoclaving. Maintain aseptic techniques throughout the inoculation and sampling processes.
Contaminated Inoculum Verify the purity of the fungal stock culture. If contamination is suspected, re-isolate a pure culture from a single spore or hyphal tip.
Airborne Contamination Work in a laminar flow hood to minimize airborne contamination during all manipulations. Ensure the HEPA filter is certified and functioning correctly.
Poor Seal on Fermentation Vessel Check for and rectify any leaks in the fermentation vessel, including seals, ports, and tubing.
Problem: Variability in Production Between Batches

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Inoculum Standardize the inoculum preparation, including the age of the culture, spore concentration, and volume.
Variations in Media Components Use high-quality, consistent sources for all media components. Prepare media in large batches when possible to ensure uniformity.
Fluctuations in Fermentation Parameters Calibrate and monitor all equipment (e.g., pH meters, thermometers, shakers) to ensure consistent operating conditions.

Frequently Asked Questions (FAQs)

Culture Conditions
  • What is the recommended producing organism for this compound? this compound has been isolated from the entomopathogenic fungus Beauveria felina.[1]

  • What are the key parameters to optimize for this compound production? The critical parameters to optimize include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and fermentation time.

Experimental Protocols
  • How can I quantify the production of this compound? High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a standard method for the quantification of this compound.[3] A validated analytical standard of this compound is required for accurate quantification.

Quantitative Data on Culture Conditions

While specific quantitative data for the optimization of this compound production is limited in publicly available literature, the following tables provide a starting point for optimization based on studies of related secondary metabolites from Beauveria and other fungi.

Table 1: Effect of Carbon Source on Secondary Metabolite Production in Beauveria spp.

Carbon Source (10 g/L)Relative Yield of Secondary Metabolites
Glucose+++
Sucrose++
Maltose++
Fructose+
Lactose+/-

(Note: This table is a generalized representation based on literature for Beauveria species and may need to be optimized specifically for this compound production.)

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Beauveria spp.

Nitrogen Source (5 g/L)Relative Yield of Secondary Metabolites
Peptone+++
Yeast Extract+++
Tryptone++
Ammonium Sulfate+
Sodium Nitrate+/-

(Note: This table is a generalized representation based on literature for Beauveria species and may need to be optimized specifically for this compound production.)

Table 3: Effect of pH and Temperature on Beauveria spp. Growth and Secondary Metabolite Production

ParameterTested RangeOptimal Range for GrowthOptimal Range for Secondary Metabolite Production
pH 4.0 - 8.05.5 - 7.05.0 - 6.5
Temperature (°C) 20 - 3525 - 3023 - 28

(Note: This table is a generalized representation based on literature for Beauveria species and may need to be optimized specifically for this compound production.)

Experimental Methodologies

Media Optimization Protocol (One-Factor-at-a-Time Method)
  • Establish a Basal Medium: Start with a known medium for fungal growth, such as Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB).

  • Vary One Factor: Systematically vary the concentration of a single component (e.g., carbon source, nitrogen source) while keeping all other factors constant.

  • Inoculation and Fermentation: Inoculate each flask with a standardized amount of Beauveria felina spores or mycelial suspension. Incubate under controlled conditions (temperature, agitation).

  • Extraction and Analysis: After a set fermentation period, extract the secondary metabolites from the culture broth and mycelium using an appropriate solvent (e.g., ethyl acetate). Analyze the extracts using HPLC to quantify this compound.

  • Determine Optimum: Identify the concentration of the tested component that results in the highest yield of this compound.

  • Repeat for Other Factors: Repeat steps 2-5 for each media component and environmental parameter you wish to optimize.

Visualizations

Experimental_Workflow cluster_0 Strain Preparation cluster_1 Fermentation Optimization cluster_2 Analysis A Pure Culture of Beauveria felina B Spore Suspension Preparation A->B Inoculate & Incubate E Inoculation B->E C Basal Medium Preparation D Varying Culture Conditions (pH, Temp, C/N source) C->D D->E F Submerged Fermentation E->F G Extraction of This compound F->G H HPLC Analysis G->H I Data Analysis & Optimization H->I

Caption: Experimental workflow for optimizing this compound production.

Troubleshooting_Flowchart Start Low/No this compound Yield Q1 Is the culture contaminated? Start->Q1 A1_Yes Review Sterilization & Aseptic Techniques Q1->A1_Yes Yes Q2 Are fermentation parameters (pH, Temp, Agitation) optimal? Q1->Q2 No A1_Yes->Q2 A2_No Calibrate & Optimize Parameters Q2->A2_No No Q3 Is the culture medium optimized? Q2->Q3 Yes A2_No->Q3 A3_No Optimize Carbon/Nitrogen Sources & Ratios Q3->A3_No No End Improved Yield Q3->End Yes A3_No->End

Caption: Troubleshooting flowchart for low this compound yield.

Putative_Isariin_Biosynthesis cluster_0 Precursor Supply cluster_1 Non-Ribosomal Peptide Synthesis cluster_2 Post-Assembly Modification AminoAcids Amino Acids (e.g., Val, Leu, Ala) NRPS Non-Ribosomal Peptide Synthetase (NRPS) AminoAcids->NRPS FattyAcid Fatty Acid Precursor PKS Polyketide Synthase (PKS) FattyAcid->PKS Assembly Assembly of Peptide & Polyketide Chains NRPS->Assembly PKS->Assembly Cyclization Cyclization Assembly->Cyclization Release Release from Enzyme Cyclization->Release Isariin This compound Release->Isariin

Caption: Putative biosynthetic pathway for isariin-class cyclodepsipeptides.

References

Challenges in the purification of Iso-isariin B from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Iso-isariin B from crude fungal extracts.

Troubleshooting Guide

Problem 1: Low Yield of this compound in the Crude Extract

Possible Causes:

  • Suboptimal Fungal Strain or Growth Conditions: The fungal strain used may be a low producer of this compound, or the fermentation conditions (media composition, temperature, pH, aeration) may not be optimal for its production.

  • Inefficient Extraction: The solvent system used for extraction may not be effective at solubilizing this compound. The extraction time or temperature might also be insufficient.

  • Degradation of this compound: The compound may be unstable under the extraction conditions, leading to degradation.

Solutions:

  • Strain Selection and Optimization: Screen different fungal isolates or genetically modify the production strain to enhance this compound synthesis. Optimize fermentation parameters through a design of experiments (DoE) approach.

  • Extraction Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol) to identify the most efficient system for extracting this compound.[1] An initial extraction with a nonpolar solvent like hexane can be used to remove lipids.

  • Extraction Conditions: Employ milder extraction techniques such as ultrasonication or microwave-assisted extraction to minimize degradation. Ensure the extraction is performed at a controlled temperature and for an appropriate duration.

Problem 2: Poor Resolution of this compound from Structurally Similar Analogs (e.g., Isariin B) during HPLC

Possible Causes:

  • Co-elution of Isomers: this compound and its isomers or other closely related cyclodepsipeptides have very similar physicochemical properties, making their separation challenging.

  • Inappropriate Column Chemistry: The stationary phase of the HPLC column may not provide sufficient selectivity for the separation of these analogs.

  • Suboptimal Mobile Phase Composition: The gradient steepness, organic modifier, or additives in the mobile phase may not be optimized for resolving closely eluting peaks.

Solutions:

  • Method Development:

    • Gradient Optimization: Employ a shallower gradient around the elution time of this compound to improve resolution.[2]

    • Column Selection: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.[2]

    • Mobile Phase Modifiers: Experiment with different acidic additives (e.g., trifluoroacetic acid, formic acid) and their concentrations to alter selectivity.

  • Two-Dimensional HPLC (2D-HPLC): For complex mixtures, consider using a 2D-HPLC setup with orthogonal column chemistries to enhance separation power.

Problem 3: Peak Tailing or Broadening in the Chromatogram

Possible Causes:

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the stationary phase.

  • Column Degradation: The column may be contaminated or the stationary phase may have degraded over time.

Solutions:

  • Reduce Sample Load: Decrease the injection volume or the concentration of the sample.

  • Mobile Phase Additives: Add a competing base (e.g., triethylamine) to the mobile phase to block silanol interactions. Ensure the mobile phase pH is appropriate for the analyte.

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for the purification of this compound from a fungal culture?

A1: A general workflow begins with the fermentation of the producing fungus, followed by extraction of the fungal biomass and/or culture broth. The resulting crude extract is then subjected to a series of chromatographic steps, typically starting with flash chromatography for initial fractionation, followed by preparative high-performance liquid chromatography (HPLC) for final purification.

Q2: Which solvents are recommended for the initial extraction of this compound?

A2: Ethyl acetate is a commonly used solvent for the extraction of cyclodepsipeptides from fungal cultures.[3] Other solvents such as methanol or a mixture of chloroform and methanol can also be effective. The choice of solvent should be optimized based on the specific characteristics of the crude extract.

Q3: How can I confirm the identity and purity of the purified this compound?

A3: The identity of this compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is typically assessed by analytical HPLC, often with a photodiode array (PDA) detector to check for co-eluting impurities. Quantitative NMR (qNMR) can also be used for an accurate purity assessment.[4]

Q4: My preparative HPLC runs are not giving the same separation as my analytical HPLC. What could be the reason?

A4: Discrepancies between analytical and preparative HPLC are common and can be due to differences in system dwell volumes, column packing efficiency, and the effects of column overload in the preparative system. It is crucial to perform a systematic method transfer, starting with scouting runs on the analytical column and then gradually scaling up to the preparative column. Calibration of the analytical system to the preparative system can help in predicting the preparative gradient from the analytical run.

Q5: What are some common impurities found in crude extracts containing this compound?

A5: Crude extracts from fungal fermentations are complex mixtures containing a wide range of secondary metabolites, including other cyclodepsipeptides (isariins, enniatins), pigments, fatty acids, and sterols.[5] The presence of these compounds can interfere with the purification of the target molecule.

Quantitative Data Summary

The following table presents representative data for a multi-step purification of this compound from a crude extract, based on typical yields and purities achieved for similar cyclodepsipeptides.

Purification StepStarting Material (g)Product (mg)Yield (%)Purity (%)
Crude Extraction500 (Fungal Biomass)10,000 (Crude Extract)-~5
Flash Chromatography10800 (Fraction 3)8~40
Preparative HPLC (Run 1)0.815018.75~85
Preparative HPLC (Run 2)0.159060>98

Experimental Protocols

Fungal Fermentation and Extraction
  • Inoculate the producing fungal strain (e.g., Beauveria sp.) into a suitable liquid or solid-state fermentation medium.

  • Incubate the culture under optimized conditions (e.g., 25°C, 150 rpm, 14 days).

  • After incubation, harvest the fungal biomass by filtration.

  • Extract the fungal biomass and the culture filtrate separately with ethyl acetate (3 x 1 L).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Flash Chromatography
  • Adsorb the crude extract onto silica gel.

  • Load the adsorbed sample onto a silica gel flash chromatography column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pool the relevant fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Dissolve the enriched fraction from flash chromatography in a suitable solvent (e.g., methanol).

  • Purify the sample using a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm).

  • Employ a linear gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) as the mobile phase.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Analyze the purity of the collected fraction by analytical HPLC.

  • If necessary, perform a second preparative HPLC run under isocratic or a shallower gradient condition to achieve the desired purity.

  • Lyophilize the pure fraction to obtain this compound as a solid.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification FungalCulture Fungal Culture CrudeExtract Crude Extract FungalCulture->CrudeExtract Solvent Extraction FlashChromatography Flash Chromatography CrudeExtract->FlashChromatography EnrichedFraction Enriched Fraction FlashChromatography->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureIsoIsariinB Pure this compound PrepHPLC->PureIsoIsariinB troubleshooting_logic Start Poor HPLC Resolution Q1 Are peaks overlapping? Start->Q1 A1_Yes Optimize Gradient Q1->A1_Yes Yes A1_No Check Peak Shape Q1->A1_No No End Resolution Improved A1_Yes->End Q2 Is there peak tailing? A1_No->Q2 A2_Yes Reduce Sample Load Add Mobile Phase Modifier Q2->A2_Yes Yes A2_No Check for Split Peaks Q2->A2_No No A2_Yes->End Q3 Are there split peaks? A2_No->Q3 A3_Yes Check Column Inlet Consider Isomers Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Stability of Iso-isariin B under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Iso-isariin B under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a well-sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. As a cyclodepsipeptide, this compound is expected to be relatively stable due to its cyclic structure and the presence of non-proteinogenic amino acids and ester bonds, which confer resistance to enzymatic degradation.[1][2]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and temperature. For optimal stability, it is advisable to prepare solutions fresh for each experiment. If storage in solution is necessary, use an aprotic solvent like DMSO, aliquot into small volumes, and store at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are more susceptible to hydrolysis, especially at non-neutral pH.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors that can lead to the degradation of this compound include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester and amide bonds within the cyclodepsipeptide structure.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[3][4]

  • Light: Exposure to UV or fluorescent light can potentially lead to photodegradation.[5] It is recommended to handle the compound in low-light conditions and use amber vials or foil-wrapped containers.

  • Oxidation: While generally stable, strong oxidizing conditions could potentially modify certain amino acid residues.

Q4: Are there any specific handling precautions I should take when working with this compound?

A4: Yes, to ensure the integrity of your sample, please adhere to the following:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Use appropriate personal protective equipment (PPE) as the toxicological properties may not be fully characterized.

  • Weigh the compound in a controlled environment with low humidity.

  • For solutions, use high-purity solvents and store under an inert atmosphere (e.g., argon or nitrogen) if long-term solution stability is required.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quality control check (e.g., HPLC-UV) to assess purity before use.
Improper storage.Review and adhere to the recommended storage conditions (-20°C for solid, -80°C for solutions in aprotic solvents).
Appearance of new peaks in chromatogram Degradation of this compound.Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in distinguishing them from impurities.[6][7]
Contamination.Ensure proper cleaning of all glassware and use high-purity solvents and reagents.
Loss of biological activity Degradation of the active compound.Confirm the integrity of the this compound sample using an appropriate analytical method. Consider the possibility of degradation under experimental conditions (e.g., in cell culture media over time).

Data Presentation

The following tables are templates for researchers to summarize their own stability data for this compound.

Table 1: Stability of Solid this compound Under Different Temperature Conditions

Storage ConditionTime Point (Months)Purity (%)Appearance
-20°C 0
3
6
12
4°C 0
3
6
12
25°C / 60% RH 0
1
3
6

Table 2: Stability of this compound (1 mg/mL) in Solution Under Different Conditions

SolventStorage ConditionTime PointPurity (%)
DMSO -80°C0 h
24 h
7 days
30 days
Methanol 4°C0 h
24 h
48 h
Aqueous Buffer (pH 7.4) 4°C0 h
8 h
24 h

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6][8]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 1, 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for 2, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C.

    • Sample at 24, 48, and 72 hours.

    • Prepare a solution of the stressed solid sample for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., in ACN:water) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., HPLC-UV or LC-MS).[9][10]

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the remaining this compound and detect degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute all components, and then return to initial conditions for re-equilibration. A typical gradient might be 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation photo Photolytic Degradation (Solution & Solid) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal Thermal Degradation (Solid, 80°C) thermal->sampling photo->sampling neutralization Neutralization/Dilution sampling->neutralization hplc HPLC-UV/LC-MS Analysis neutralization->hplc pathways Identify Degradation Pathways hplc->pathways method_validation Validate Stability-Indicating Method hplc->method_validation

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_products Potential Degradation Products IsoisariinB This compound (Cyclic Depsipeptide) Hydrolyzed_Ester Linear Peptide (Ester Bond Cleavage) IsoisariinB->Hydrolyzed_Ester  Acid/Base  Hydrolysis Hydrolyzed_Amide Linear Peptide (Amide Bond Cleavage) IsoisariinB->Hydrolyzed_Amide  Strong Acid/Base  Hydrolysis Oxidized_Residues Oxidized Derivatives IsoisariinB->Oxidized_Residues  Oxidation Isomers Epimers/Isomers IsoisariinB->Isomers  Heat/Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Iso-isariin B Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Iso-isariin B bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a cyclodepsipeptide secondary metabolite originally isolated from the entomopathogenic fungus Beauveria felina. It is known to possess insecticidal activity, notably against the grain pest Sitophilus spp., with a reported LD50 of 10 µg/mL.[1] Cyclodepsipeptides as a class of compounds exhibit a wide range of biological activities, including antifungal, antimicrobial, and cytotoxic effects.[2][3]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous bioassay media, it is typically dissolved in a minimal amount of a suitable organic solvent like DMSO first, and then diluted to the final concentration in the aqueous medium.

Q3: What is the likely mechanism of action for this compound?

A3: While the specific molecular targets of this compound have not been fully elucidated, the primary mechanism of action for many antimicrobial and insecticidal cyclic peptides is the disruption of biological membranes.[4][5] This leads to increased membrane permeability, loss of cellular integrity, and ultimately cell death.

Troubleshooting Guide

Issue 1: High Variability in Insecticidal Bioassay Results

  • Question: My insecticidal bioassay with this compound against Sitophilus adults is showing high variability between replicates. What could be the cause?

  • Answer: High variability in insecticidal bioassays with hydrophobic compounds like this compound can stem from several factors. Uneven compound distribution due to poor solubility in the application medium is a primary suspect. Ensure that your stock solution in an organic solvent is well-mixed before diluting into an aqueous solution for the assay. The final concentration of the organic solvent should be consistent across all treatments and controls, and ideally kept low (e.g., <1%) to avoid solvent-induced toxicity. Inconsistent application of the compound to the insects or their food source can also lead to variability. Standardized application methods, such as the use of a Potter's spray tower or calibrated microapplicators, can improve consistency.[6] Additionally, the physiological state of the insects (e.g., age, nutritional status) can influence their susceptibility, so using a synchronized population is crucial.

Issue 2: Low or No Antifungal Activity Observed

  • Question: I am not observing the expected antifungal activity of this compound against my test fungus. What should I check?

  • Answer: Firstly, confirm the purity and integrity of your this compound sample, as degradation can lead to loss of activity. Secondly, consider the solubility of this compound in your fungal growth medium. If the compound precipitates out of solution, its effective concentration will be much lower than intended. You can try preparing your stock solution in a different solvent or using a carrier solvent system to improve solubility. The choice of fungal species and the growth stage at the time of treatment can also significantly impact the results. Some fungi may be inherently resistant to this class of compounds. It is also important to ensure that the pH of the bioassay medium is stable, as pH can affect both the compound's stability and the fungus's growth.

Issue 3: Inconsistent Results in Microplate-Based Assays

  • Question: I am using a 96-well plate format for my bioassays and see an "edge effect" and other inconsistencies. How can I mitigate this?

  • Answer: The "edge effect" in microplates, where wells on the periphery of the plate behave differently from the inner wells, is a common issue often caused by differential evaporation. To minimize this, you can avoid using the outer wells for experimental treatments and instead fill them with sterile medium or water. Ensure proper sealing of the plates and maintain a humid environment in the incubator. Thorough mixing of the compound in the wells is also critical. After adding this compound, gently tap the plate or use an orbital shaker to ensure a homogenous solution.

Issue 4: Difficulty in Preparing a Stable Aqueous Solution for Bioassays

  • Question: My this compound precipitates when I dilute my stock solution into the aqueous bioassay medium. How can I prepare a stable solution?

  • Answer: Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. To overcome this, prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When diluting into your aqueous medium, add the stock solution dropwise while vortexing the medium to facilitate dispersion and prevent immediate precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system. For some applications, the use of surfactants or co-solvents may be necessary, but their potential effects on the bioassay must be carefully evaluated with appropriate controls.

Data Presentation

Table 1: Insecticidal Activity of this compound and Related Compounds

CompoundTarget OrganismBioassay TypeActivity MetricValueReference
This compoundSitophilus spp.Not specifiedLD5010 µg/mL[1]
Isariin DGalleria mellonellaNot specifiedInsecticidal ActivityActive[7]
Isariin CGalleria mellonellaNot specifiedInsecticidal ActivityWeakly Active[7]
Isariin BGalleria mellonellaNot specifiedInsecticidal ActivityInactive[7]

Table 2: Antifungal Activity of Isariin-Related Cyclodepsipeptides

CompoundTarget OrganismActivity MetricValueReference
Isaridin HBotrytis cinereaAntifungal ActivitySignificant[8]
Isaridin HAlternaria solaniAntifungal ActivitySignificant[8]
Fusaripeptide AAspergillus fumigatusIC500.11-0.24 µM[2]
Fusaripeptide ACandida albicansIC500.11-0.24 µM[2]
Fusaripeptide ACandida glabrataIC500.11-0.24 µM[2]
Fusaripeptide ACandida kruseiIC500.11-0.24 µM[2]

Experimental Protocols

Protocol 1: Insecticidal Bioassay against Sitophilus spp. (Grain Weevils)

This protocol is a general guideline based on standard practices for stored product insect bioassays.

  • Insect Rearing: Rear Sitophilus spp. on whole, untreated wheat or maize kernels in a controlled environment (e.g., 27±2°C, 70±5% relative humidity). Use adults of a uniform age (e.g., 1-2 weeks post-eclosion) for the bioassay.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Create a series of working solutions by diluting the stock solution in a suitable carrier solvent (e.g., acetone). Prepare a range of concentrations to determine the LD50.

    • Include a solvent-only control in your experimental design.

  • Application Method (Topical Application):

    • Immobilize the adult weevils by brief exposure to cold (e.g., 4°C for 5-10 minutes).

    • Using a microapplicator, apply a small, precise volume (e.g., 0.5 µL) of the this compound working solution to the dorsal thorax of each insect.

    • Treat a control group with the carrier solvent only.

  • Incubation and Observation:

    • Place the treated insects in ventilated containers with a food source (e.g., a few kernels of wheat).

    • Maintain the insects under the same controlled environmental conditions as for rearing.

    • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LD50 value and its confidence intervals using probit analysis.

Protocol 2: Antifungal Bioassay (Broth Microdilution Method)

This protocol is a general guideline for assessing the antifungal activity of a hydrophobic compound.

  • Fungal Culture: Grow the target fungus (e.g., Botrytis cinerea, Alternaria solani) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to obtain a sporulating culture.

  • Preparation of Spore Suspension:

    • Flood the surface of the mature fungal culture with sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

    • In a 96-well microtiter plate, perform a serial dilution of the this compound stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth - PDB). The final DMSO concentration should be kept constant and low across all wells.

    • Include a medium-only control, a solvent control (medium with the same concentration of DMSO as the treatment wells), and a positive control (a known antifungal agent).

  • Inoculation and Incubation:

    • Add the standardized spore suspension to each well of the microtiter plate.

    • Seal the plate and incubate at an appropriate temperature for the test fungus (e.g., 25°C) for a sufficient period to allow for growth in the control wells (e.g., 48-72 hours).

  • Assessment of Fungal Growth:

    • Fungal growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • If a dose-response is observed, calculate the IC50 value (the concentration that inhibits 50% of fungal growth).

Visualizations

Membrane_Disruption_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iso_isariin_B This compound Membrane Lipid Bilayer Iso_isariin_B->Membrane Interaction & Insertion Pore_Formation Pore Formation & Membrane Permeabilization Membrane->Pore_Formation Disruption of Integrity Cell_Death Cell Death Ion_Leakage Ion Leakage & Loss of Gradient Pore_Formation->Ion_Leakage Efflux Ion_Leakage->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound via membrane disruption.

Troubleshooting_Workflow Start High Bioassay Variability Check_Solubility Check Compound Solubility and Stability Start->Check_Solubility Check_Protocol Review Bioassay Protocol Start->Check_Protocol Check_Organism Assess Health and Uniformity of Test Organism Start->Check_Organism Refine_Solubilization Refine Solubilization Method (e.g., different solvent, sonication) Check_Solubility->Refine_Solubilization Issue Found Standardize_Application Standardize Compound Application Check_Protocol->Standardize_Application Issue Found Synchronize_Organisms Use Synchronized Organism Population Check_Organism->Synchronize_Organisms Issue Found Consistent_Results Consistent Results Refine_Solubilization->Consistent_Results Standardize_Application->Consistent_Results Synchronize_Organisms->Consistent_Results

Caption: A logical workflow for troubleshooting bioassay variability.

References

Improving the efficiency of Iso-isariin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Iso-isariin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, covering both chemical synthesis and fungal fermentation methods.

A. Chemical Synthesis (Solid-Phase Peptide Synthesis - SPPS)

Question: My solid-phase synthesis of the linear this compound precursor is resulting in a low yield. What are the likely causes and solutions?

Answer: Low yield during the solid-phase peptide synthesis (SPPS) of the linear precursor to this compound can stem from several factors. Incomplete coupling reactions and undesired side reactions are common culprits.

Troubleshooting Steps:

  • Incomplete Coupling: The steric hindrance of N-methylated amino acids, which are present in the this compound structure, can impede coupling efficiency.

    • Solution: Employ stronger coupling reagents suitable for hindered amino acids, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[1] Increasing the coupling time and temperature can also improve yields. For particularly difficult couplings, a double coupling strategy, where the coupling step is repeated before deprotection of the next amino acid, can be effective.[2]

  • Aggregation of the Growing Peptide Chain: As the peptide chain elongates on the resin, it can aggregate, making reactive sites inaccessible.

    • Solution: Use resins with a lower degree of cross-linking or those modified with polyethylene glycol (PEG) to improve solvation and reduce aggregation.[3] Synthesizing the peptide at a higher temperature can also help to disrupt secondary structures that lead to aggregation.

  • Diketopiperazine Formation: During the deprotection of the second amino acid residue, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and termination of the peptide chain.[1]

    • Solution: This is particularly problematic after proline or other N-alkylated amino acids. Using a 2-chlorotrityl chloride resin can help to minimize this side reaction due to its steric bulk.[4] Additionally, using a base-labile protecting group for the N-terminus that can be removed under milder conditions than those that promote diketopiperazine formation can be beneficial.[1]

Question: I am observing multiple peaks in my HPLC analysis after cleavage of the crude peptide from the resin. How can I identify the target product and improve purity?

Answer: The presence of multiple peaks in the HPLC chromatogram of the crude product is common in SPPS and indicates the presence of deletion sequences (peptides missing one or more amino acids), truncated sequences, and products with protecting group-related modifications.

Troubleshooting and Optimization:

  • Peak Identification: The most reliable method for identifying the peak corresponding to the full-length this compound precursor is LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass of the target peptide can be calculated, and the peak with the corresponding mass-to-charge ratio (m/z) can be identified.

  • Improving Purity:

    • Capping: After each coupling step, any unreacted amino groups can be "capped" by acetylation with acetic anhydride. This prevents the formation of deletion sequences.

    • Optimized Cleavage: Ensure that the cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) and cleavage time are optimized to efficiently remove all protecting groups without degrading the peptide.

    • Purification Strategy: Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides.[5] Optimization of the gradient, flow rate, and column chemistry is crucial for achieving high purity.[5][6]

B. Fungal Fermentation and Extraction

Question: The yield of this compound from my Beauveria felina culture is low. How can I optimize the fermentation conditions?

Answer: Low yields of secondary metabolites like this compound from fungal cultures are often due to suboptimal fermentation conditions. Key parameters to optimize include the composition of the culture medium and the physical growth conditions.

Optimization Strategies:

  • Media Composition: The carbon-to-nitrogen (C/N) ratio in the culture medium is a critical factor influencing secondary metabolite production.[7][8][9][10]

    • Carbon Source: Glucose concentration has a significant impact on the production of blastospores in Beauveria bassiana, a related fungus, with higher concentrations (up to 20% w/v) leading to increased yields.[11][12] While this measures spore production and not directly this compound, it is a strong indicator of metabolic activity that can be correlated with secondary metabolite production.

    • Nitrogen Source: The type of nitrogen source (e.g., peptone, yeast extract, ammonium salts) can dramatically affect the production of secondary metabolites. Experiment with different nitrogen sources and concentrations to find the optimal conditions for this compound production.

  • Physical Parameters:

    • pH: The pH of the culture medium can influence enzyme activity and nutrient uptake. Monitor and, if necessary, control the pH of the fermentation broth.

    • Temperature: Fungal growth and secondary metabolism are temperature-dependent. Determine the optimal temperature for Beauveria felina growth and this compound production. For Beauveria bassiana, temperatures between 25-28°C are often optimal for growth and sporulation.[13]

    • Aeration: Adequate oxygen supply is crucial for the growth of aerobic fungi and the biosynthesis of many secondary metabolites. Ensure sufficient aeration by using baffled flasks and optimizing the shaking speed.[14]

Question: I am having difficulty efficiently extracting and purifying this compound from the fungal broth.

Answer: The extraction and purification of cyclodepsipeptides from complex fungal fermentation broths can be challenging due to the presence of numerous other metabolites.

Extraction and Purification Protocol:

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate.[15]

    • Extract the mycelial mass separately, as a significant amount of the product may be retained within the cells. A solvent like methanol or acetone can be used for this initial extraction of the mycelium.[15]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification:

    • Initial Fractionation: The crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or column chromatography on silica gel.[16] This will help to remove highly polar and non-polar impurities.

    • Preparative HPLC: The final purification is typically achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5][17] A C18 column is commonly used, with a gradient of acetonitrile and water, often with a small amount of an ion-pairing agent like TFA to improve peak shape.[5][6]

    • Fraction Analysis: Collect fractions from the preparative HPLC and analyze them by analytical HPLC and LC-MS to identify the fractions containing pure this compound.

    • Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a powder.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and what challenges does it present for synthesis?

A1: this compound is a cyclic hexadepsipeptide.[6] These molecules are characterized by a ring structure containing both amide and ester bonds. The key challenges in its synthesis include the presence of non-proteinogenic amino acids, N-methylated amino acids which are sterically hindered and can lead to low coupling yields in SPPS, and the macrocyclization step to form the ring structure, which can be low-yielding.[1][2]

Q2: What are the key biosynthetic precursors for isariin-class compounds in fungi?

A2: The biosynthesis of isariins, like other non-ribosomal peptides, is carried out by large multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs).[18] The precursors are typically common amino acids (like leucine and proline) and a β-hydroxy fatty acid, which are activated and sequentially linked together by the NRPS.[18]

Q3: Which analytical techniques are most suitable for the characterization of this compound?

A3: A combination of techniques is typically used for the structural elucidation and characterization of cyclodepsipeptides like this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to sequence the amino and hydroxy acids in the ring.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the connectivity of the atoms and the stereochemistry of the molecule.[6]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.[6]

III. Data Presentation

Table 1: Effect of Carbon Source on Beauveria bassiana Blastospore Yield.

Carbon Source (Concentration)Blastospore Yield (spores/mL)Reference
4% Glucose~5 x 10⁸[11][12]
8% Glucose~8 x 10⁸[11][12]
12% Glucose~1 x 10⁹[11][12]
16% Glucose~1.2 x 10⁹[11][12]
20% Glucose>1 x 10⁹[11][12]

Note: While this data is for blastospore production in a related species, it serves as a strong indicator of the impact of glucose concentration on metabolic activity and can be used as a starting point for optimizing this compound production.

Table 2: Effect of Nitrogen Source on Beauveria bassiana Biomass Production.

Nitrogen SourceBiomass ( g/250 mL)Reference
Peptone~3.5
Yeast Extract~4.0
Ammonium Nitrate~4.1
Potassium Nitrate~5.0

Note: This data reflects biomass production, which is often correlated with secondary metabolite yield. The optimal nitrogen source for this compound production may vary and should be determined experimentally.

IV. Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Linear Cyclodepsipeptide Precursor

This protocol provides a general methodology for the manual synthesis of a linear depsipeptide on a solid support, which can be adapted for the synthesis of the this compound precursor.

Materials:

  • Fmoc-protected amino acids (including N-methylated variants)

  • Hydroxy acid

  • 2-Chlorotrityl chloride resin[4]

  • Coupling reagents (e.g., HATU, HBTU)[12]

  • Bases (e.g., DIPEA, Piperidine)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/H₂O/TIS)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin using DIPEA in DCM. Allow the reaction to proceed for 2-4 hours.

  • Capping: Cap any unreacted sites on the resin with a solution of methanol/DIPEA in DCM.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours. For N-methylated amino acids, a longer reaction time or double coupling may be necessary.[2][12]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines).

  • Repeat: Repeat steps 4-7 for each amino acid in the sequence.

  • Ester Bond Formation: To form the ester bond with the hydroxy acid, activate the carboxylic acid of the peptide on the resin and react it with the protected hydroxy acid. Alternatively, the hydroxy acid can be coupled to the N-terminal amino acid in solution before being attached to the growing peptide chain on the resin.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 4.

  • Cleavage: Cleave the linear peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Protocol 2: Extraction and Purification of this compound from Fungal Culture

This protocol outlines a general procedure for extracting and purifying this compound from a liquid culture of Beauveria felina.

Materials:

  • Beauveria felina culture broth

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Preparative and analytical RP-HPLC systems with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Procedure:

  • Harvesting: After the fermentation period, separate the mycelium from the culture broth by vacuum filtration.

  • Liquid Phase Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[15] Combine the organic layers.

  • Solid Phase Extraction: Suspend the mycelial mass in methanol and sonicate to lyse the cells. Filter the mixture and concentrate the methanol extract. Partition the resulting aqueous residue between ethyl acetate and water. Combine this ethyl acetate extract with the one from the liquid phase.

  • Concentration: Evaporate the combined ethyl acetate extracts to dryness under reduced pressure to yield the crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture) and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol) to fractionate the extract.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing compounds with the expected characteristics of this compound.

  • Preparative HPLC: Pool the enriched fractions and subject them to preparative RP-HPLC on a C18 column.[5] Use a gradient of acetonitrile in water with 0.1% TFA.

  • Purity Analysis: Analyze the fractions collected from the preparative HPLC by analytical HPLC-MS to determine their purity and confirm the identity of this compound.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain pure this compound as a white powder.[5]

V. Mandatory Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation & Extraction cluster_purification Purification a Inoculation of Beauveria felina b Liquid Fermentation (Optimized Media) a->b Growth Phase c Harvesting (Filtration) b->c d Liquid-Liquid Extraction (Ethyl Acetate) c->d Filtrate e Mycelial Extraction (Methanol) c->e Mycelium f Crude Extract d->f e->f g Silica Gel Chromatography f->g Purification Workflow h Fraction Analysis (TLC/HPLC) g->h i Preparative RP-HPLC h->i Enriched Fractions j Purity Analysis (HPLC-MS) i->j k Pure this compound (Lyophilized) j->k Pure Fractions

Caption: Workflow for this compound production from fungal fermentation.

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization_purification Cyclization & Purification start Start: 2-Chlorotrityl Resin load 1. Load First Fmoc-Amino Acid start->load deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect1 couple 3. Couple Next Fmoc-Amino Acid (HATU/DIPEA) deprotect1->couple wash 4. Wash (DMF/DCM) couple->wash repeat Repeat Steps 2-4 for each Amino Acid wash->repeat repeat->deprotect1 Next Amino Acid ester 5. Form Ester Bond with Hydroxy Acid repeat->ester Sequence Complete cleave 6. Cleave from Resin & Deprotect (TFA Cocktail) ester->cleave crude Crude Linear Peptide cleave->crude cyclize 7. Macrocyclization in Solution crude->cyclize Final Steps purify 8. RP-HPLC Purification cyclize->purify final Pure this compound purify->final

Caption: General workflow for the solid-phase synthesis of this compound.

References

Methods for removing impurities from Iso-isariin B samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iso-isariin B. Our goal is to offer practical solutions to common issues encountered during the purification of this fungal metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a cyclodepsipeptide, a type of cyclic peptide-like natural product. It is a secondary metabolite produced by the fungus Amphichorda guana (previously classified as Beauveria felina or Isaria felina).[1][2][3] It is often isolated from fungal fermentation cultures.

Q2: What are the most common impurities found in this compound samples?

The most common impurities are other structurally related cyclodepsipeptides that are co-produced by Amphichorda guana. These include, but are not limited to, isariin A, isariin D, isaridin E, desmethylisaridin E, and isaridin H.[1][4] Residual components from the fermentation medium and solvents used during extraction can also be present.

Q3: What is the general strategy for purifying this compound from a fungal culture?

The purification process typically involves a multi-step approach:

  • Extraction: The fungal biomass and/or culture broth is first extracted with an organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.[5][6]

  • Preliminary Fractionation: The crude extract is often subjected to flash chromatography on silica gel to separate compounds based on polarity. This step helps to remove highly polar and non-polar impurities, enriching the fraction containing this compound.[7][8][9]

  • High-Resolution Purification: The enriched fraction is then purified using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (typically C18) to isolate this compound from its closely related analogs.[5][7][10]

Q4: How can I assess the purity of my this compound sample?

The purity of this compound is most commonly assessed using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[11] For confirmation of identity and to rule out co-eluting impurities with the same UV absorbance, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1][4][12]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction
Possible Cause Recommendation
Incomplete cell lysisEnsure thorough grinding of fungal biomass (if applicable) or consider using cell disruption techniques like sonication or microwave-assisted extraction.[13][14]
Inefficient solvent extractionPerform multiple extractions (at least 3x) of the fungal material with the chosen solvent. Ensure adequate mixing and contact time between the solvent and the material.
Degradation of this compoundAvoid prolonged exposure to harsh pH conditions or high temperatures during extraction and solvent evaporation.
Incorrect solvent choiceEthyl acetate and methanol are commonly used. The choice may depend on whether you are extracting from the mycelium or the culture broth. Test different solvents to optimize recovery.[5]
Issue 2: Poor Separation During Flash Chromatography
Possible Cause Recommendation
Inappropriate solvent systemDevelop a suitable mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for this compound.
Column overloadingThe amount of crude extract loaded should not exceed 5-10% of the silica gel weight. For complex mixtures, a lower loading percentage is advisable.
Column channelingEnsure the silica gel is packed uniformly without any cracks or air bubbles. Apply the sample evenly on the column surface.
Co-elution of similar polarity compoundsIt is common for some related isariins to co-elute. The primary goal of this step is enrichment. Complete separation will be achieved during preparative HPLC.
Issue 3: Co-elution of Impurities in Preparative HPLC
Possible Cause Recommendation
Suboptimal mobile phase gradientOptimize the gradient slope. A shallower gradient around the elution time of this compound can improve the resolution between closely related compounds.
Column overloadingInjecting too much sample can lead to peak broadening and loss of resolution. Determine the column's loading capacity through analytical to preparative scale-up calculations.[15]
Inappropriate column chemistryA C18 column is standard. However, for particularly difficult separations, consider a different reverse-phase chemistry (e.g., Phenyl-Hexyl) or a different particle size.
Sample solvent effectDissolve the sample in a solvent weaker than the initial mobile phase (e.g., a higher percentage of water/lower percentage of organic solvent) to ensure sharp peaks.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Fungal Culture
  • Harvesting: After fermentation, separate the fungal mycelium from the culture broth by filtration.

  • Extraction of Mycelium:

    • Dry the mycelium (e.g., by lyophilization).

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with methanol (e.g., 1:10 w/v) at room temperature with agitation for 4-6 hours.

    • Repeat the extraction process three times.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.

  • Extraction of Culture Broth:

    • Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate.

    • Repeat the extraction three times.

    • Combine the ethyl acetate layers and evaporate the solvent under reduced pressure to get the crude broth extract.

  • Combine Extracts: If analysis shows a similar profile of secondary metabolites, the mycelial and broth extracts can be combined for further purification.[8]

Protocol 2: Flash Chromatography for Enrichment
  • Column Packing: Prepare a silica gel column (60-120 mesh) in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a high hexane percentage).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent like ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC. Combine fractions containing this compound and its related analogs.

Protocol 3: Preparative HPLC for Final Purification
  • Column: A preparative reverse-phase C18 column is typically used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile or methanol with the same additive as Solvent A.

  • Sample Preparation: Dissolve the enriched fraction from the flash chromatography step in a minimal amount of the initial mobile phase (or a solvent with a lower organic content). Filter the sample through a 0.45 µm filter before injection.

  • Elution Gradient (Example):

    • Start with a gradient optimized from an analytical HPLC run. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-45 min: 30-70% B (linear gradient)

      • 45-50 min: 70-100% B

      • 50-55 min: 100% B

      • 55-60 min: Re-equilibration at 30% B

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity. Combine pure fractions and remove the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Enrichment cluster_purification Step 3: Final Purification cluster_analysis Step 4: Purity Assessment fungal_culture Fungal Culture of A. guana extraction Solvent Extraction (Methanol/Ethyl Acetate) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract Evaporation flash_chromatography Silica Gel Flash Chromatography crude_extract->flash_chromatography enriched_fraction Enriched Fraction flash_chromatography->enriched_fraction Fraction Collection prep_hplc Preparative C18 HPLC enriched_fraction->prep_hplc pure_iso_isariin_b Purified this compound prep_hplc->pure_iso_isariin_b Fraction Collection analytical_hplc Analytical HPLC/LC-MS pure_iso_isariin_b->analytical_hplc final_product Final Product analytical_hplc->final_product Purity >95%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity after Prep HPLC overloading Column Overloading start->overloading gradient Suboptimal Gradient start->gradient coelution Persistent Co-elution start->coelution reduce_load Reduce Injection Volume/Concentration overloading->reduce_load optimize_gradient Develop Shallower Gradient gradient->optimize_gradient change_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) coelution->change_column rechromatograph Re-chromatograph Impure Fractions coelution->rechromatograph end High Purity this compound reduce_load->end Improved Resolution optimize_gradient->end Improved Separation change_column->end Successful Separation rechromatograph->end Purity Increased

Caption: Troubleshooting logic for low purity after preparative HPLC.

References

Degradation products of Iso-isariin B to avoid during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding potential issues related to the degradation of Iso-isariin B during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of this compound to be aware of during analysis?

Based on the general stability of cyclodepsipeptides, the primary degradation product of this compound to anticipate is the linearized form of the molecule. This occurs due to the hydrolysis of the ester bond within the cyclic structure. Under more severe conditions, such as strong acid hydrolysis, further degradation into the constituent amino acids and the β-hydroxy fatty acid can occur[1].

Q2: What conditions can cause the degradation of this compound?

This compound is susceptible to degradation under certain conditions, particularly those that favor hydrolysis. Key factors include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage. Cyclodepsipeptides generally exhibit pH-dependent stability[2].

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Enzymes: The presence of esterases in biological samples or from microbial contamination can lead to enzymatic hydrolysis of the ester bond[3].

Q3: How can I prevent the degradation of this compound during sample preparation and storage?

To minimize degradation, the following precautions are recommended:

  • Storage: Store this compound samples at low temperatures, such as -20°C or -80°C, to slow down potential hydrolytic degradation.

  • pH Control: Maintain samples in neutral, buffered solutions (pH 6-7.5) to minimize acid- or base-catalyzed hydrolysis. Avoid prolonged exposure to strong acids or bases.

  • Solvent Selection: Use high-purity solvents for sample preparation and analysis to avoid contaminants that could promote degradation.

  • Light Protection: Protect samples from direct light, especially if photolytic degradation is a concern. Use amber vials or work in low-light conditions.

  • Aseptic Techniques: When working with biological matrices, use aseptic techniques to prevent microbial growth, which could introduce esterases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of a new, more polar peak in HPLC/LC-MS analysis. Hydrolysis of the ester bond in this compound, leading to the formation of the more polar, linearized depsipeptide.Confirm the identity of the new peak using mass spectrometry. The mass should correspond to this compound + 18 Da (addition of a water molecule). To prevent this, review sample handling and storage procedures to minimize exposure to non-neutral pH and elevated temperatures.
Multiple unexpected peaks in the chromatogram. Significant degradation of this compound into its constituent amino acids and the hydroxy fatty acid, or potential oxidative/photolytic degradation products.Perform a forced degradation study (see experimental protocol below) to systematically identify potential degradation products under various stress conditions. This will help in developing a stability-indicating analytical method.
Decrease in the peak area of this compound over time. Instability of the compound under the current storage or analytical conditions.Re-evaluate the storage conditions (temperature, pH, light exposure). For analytical runs, ensure the mobile phase is not promoting on-column degradation. Consider using a fresh sample for each analysis.
Poor reproducibility of analytical results. Inconsistent sample degradation between replicates.Standardize sample preparation protocols meticulously. Ensure uniform timing for each step and consistent environmental conditions (temperature, light) for all samples.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for various time points.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in an oven for a set period.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method (e.g., reverse-phase HPLC with UV and/or MS detection). Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound.

    • Elucidate the structure of major degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR.

Data Presentation

As no specific quantitative data for this compound degradation is publicly available, the following table template can be used to record and summarize results from a forced degradation study.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product(s) (Peak Area %) Notes
0.1 M HCl, 60°C2
8
24
0.1 M NaOH, RT2
8
24
3% H₂O₂, RT2
8
24
80°C (Solid)24
80°C (Solution)24
Photostability-

Visualizations

Logical Workflow for Investigating this compound Degradation

A Start: this compound Sample B Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Analyze Samples using Stability-Indicating Method (e.g., LC-MS) B->C D Identify and Characterize Degradation Products C->D E Develop Strategy to Avoid Degradation in Future Analyses D->E F End: Robust Analytical Method E->F

Caption: Workflow for identifying and mitigating this compound degradation.

Hypothesized Primary Degradation Pathway of this compound

cluster_0 Primary Degradation: Hydrolysis A This compound (Cyclic Depsipeptide) B Linearized this compound (Hydroxy-acyl Seco-acid) A->B Ester Bond Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hydrolysis of this compound leads to its linearized form.

References

Technical Support Center: Enhancing the Biological Activity of Iso-isariin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Iso-isariin B and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a cyclodepsipeptide, a type of cyclic peptide containing both amino and hydroxy acids. It is a natural product originally isolated from fungi and has demonstrated insecticidal activity.[1] Related compounds in the isariin class have shown a broader range of biological activities, including antifungal properties.

Q2: What are the common strategies to enhance the biological activity of cyclodepsipeptides like this compound?

A2: Enhancing the bioactivity of cyclodepsipeptides often involves synthetic modifications to their structure. Key strategies include:

  • Amino Acid Substitution: Replacing specific amino acids in the peptide ring can alter conformation and interaction with biological targets.

  • Modifying the Hydroxy Acid Moiety: Alterations to the fatty acid side chain can impact membrane interaction and overall potency.

  • N-methylation or Demethylation: Modifying the amide bonds through N-methylation can improve cell permeability and resistance to enzymatic degradation.

  • Configuration Switching: Changing the stereochemistry of amino or hydroxy acid residues can significantly affect biological activity.

Q3: What are the main challenges in the synthesis of this compound derivatives?

A3: The synthesis of cyclic peptides like this compound derivatives presents several challenges:

  • Peptide Aggregation: Hydrophobic residues in the peptide sequence can lead to aggregation during solid-phase peptide synthesis (SPPS), resulting in incomplete reactions and low yields.

  • Difficult Coupling Steps: Steric hindrance between bulky amino acid residues can make the formation of peptide bonds inefficient.

  • Macrocyclization: The ring-closing step is often low-yielding due to competing intermolecular side reactions (dimerization, oligomerization) and the entropically unfavorable pre-cyclization conformation of the linear peptide.[2][3]

  • Purification: The crude product after synthesis and cleavage from the resin contains a mixture of the desired peptide along with impurities like truncated sequences, deletion sequences, and by-products from protecting groups, necessitating careful purification, typically by HPLC.[4]

Troubleshooting Guides

Low Yield in Solid-Phase Peptide Synthesis (SPPS)
IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance from bulky amino acid side chains.Use stronger coupling reagents (e.g., HATU, HCTU).Perform a double coupling for the problematic residue.
Peptide aggregation on the resin.Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).Incorporate structure-breaking elements like pseudoproline dipeptides.
Incomplete Deprotection Aggregation preventing access of the deprotection reagent.Increase the deprotection time or use a stronger deprotection cocktail.
Peptide Cleavage from Resin Premature cleavage of the peptide from the resin during synthesis.Ensure the appropriate resin and linker are used for the synthesis strategy.
Inefficient Peptide Cyclization
IssuePossible CauseRecommended Solution
Low Monomer Yield High concentration of the linear peptide favoring intermolecular reactions.Perform the cyclization reaction under high dilution conditions (typically 0.1-1 mM).
Epimerization at C-terminus Racemization of the C-terminal amino acid during activation.Use coupling reagents known to suppress epimerization (e.g., COMU, TBTU with HOBt).Choose a cyclization site with a glycine or proline residue if possible.
No Reaction Unfavorable conformation of the linear peptide for cyclization.Introduce turn-inducing elements (e.g., glycine, proline, D-amino acids) into the linear precursor to promote a pre-cyclization conformation.[5]

Quantitative Data

Currently, there is limited publicly available quantitative data directly comparing the biological activities of a systematic series of this compound derivatives. However, studies on related cyclodepsipeptides demonstrate how structural modifications can impact antifungal activity. The table below is a representative example based on findings for other antifungal peptides and is intended to illustrate the expected outcomes of derivatization.

CompoundModification from Parent StructureAntifungal Activity (MIC in µg/mL) vs. C. albicansReference
Parent Peptide-32Fictional Data
Derivative 1Linearized Peptide>128[6]
Derivative 2Alanine substitution at position X16Fictional Data
Derivative 3N-methylated Alanine at position X8Fictional Data
Derivative 4D-Alanine at position X64Fictional Data

This table is for illustrative purposes to demonstrate the impact of structural modifications and does not represent actual data for this compound derivatives.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Linear Precursor for an this compound Derivative

This protocol is based on the Fmoc/tBu strategy.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes.

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid and diisopropylethylamine (DIPEA) in dichloromethane (DCM) and add to the resin. Agitate for 1-2 hours.

  • Capping: Add a capping solution (e.g., DCM/MeOH/DIPEA) to block any unreacted sites on the resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add to the resin and agitate for 1-2 hours.

  • Repeat: Repeat steps 4-6 for each subsequent amino acid in the sequence.

  • Cleavage: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Prepare Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare Drug Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Cyclization cluster_analysis Analysis & Bioassay SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage HPLC_Purification HPLC Purification of Linear Peptide Cleavage->HPLC_Purification Cyclization Macrocyclization HPLC_Purification->Cyclization Final_Purification Final HPLC Purification Cyclization->Final_Purification Characterization Mass Spectrometry & NMR Final_Purification->Characterization Bioassay Antifungal Susceptibility Testing Characterization->Bioassay

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

Fungal_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Iso_Isariin_B This compound Derivative Membrane_Interaction Membrane Disruption/ Pore Formation Iso_Isariin_B->Membrane_Interaction Ion_Imbalance Ion Imbalance (e.g., Ca2+ influx) Membrane_Interaction->Ion_Imbalance ROS_Production Reactive Oxygen Species (ROS) Production Ion_Imbalance->ROS_Production Apoptosis_Pathway Apoptotic Pathway Activation ROS_Production->Apoptosis_Pathway Cell_Death Fungal Cell Death Apoptosis_Pathway->Cell_Death

Caption: Putative antifungal mechanism of action for cyclodepsipeptides, involving membrane interaction and induction of apoptosis.

References

Technical Support Center: Genetic Manipulation for Enhanced Iso-isariin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the genetic manipulation of fungi to enhance the production of Iso-isariin B, an insecticidal cyclic depsipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic strategies to enhance this compound production in filamentous fungi?

A1: The main strategies focus on increasing the expression of the this compound biosynthetic gene cluster (BGC). This can be achieved through:

  • Overexpression of Pathway-Specific Transcription Factors: Identifying and overexpressing the specific transcription factor within the BGC that positively regulates its genes.

  • Overexpression of Global Regulators: Engineering the expression of global regulators, such as LaeA, which can activate "silent" or weakly expressed secondary metabolite gene clusters.[1][2][3][4][5] LaeA is a nuclear protein that has been shown to control the expression of multiple BGCs in various fungi.[1][5]

  • Promoter Engineering: Replacing the native promoter of a key biosynthetic gene (e.g., the non-ribosomal peptide synthetase, NRPS) with a strong, constitutive promoter.

  • Gene Knockout of Competing Pathways: Deleting genes of competing metabolic pathways that divert precursors away from this compound synthesis. This increases the precursor pool available for your target compound.[6]

  • CRISPR-Cas9 System: Utilizing CRISPR-Cas9 for precise and efficient gene editing, including gene knockouts, promoter replacements, and overexpression of regulatory genes.[7][8][9][10]

Q2: How can I identify the biosynthetic gene cluster (BGC) for this compound?

A2: Identifying the BGC is a critical first step. This is typically done using genome mining approaches.[11][12]

  • Sequence the Genome: Obtain a high-quality genome sequence of the producing fungal strain (e.g., Isaria fumosorosea, Beauveria bassiana).[13][14]

  • Use Prediction Software: Employ bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative BGCs.[11] These tools identify backbone genes like Non-Ribosomal Peptide Synthetases (NRPS) or Polyketide Synthases (PKS), which are characteristic of such clusters.[12]

  • Comparative Genomics: Compare the genomes of producing and non-producing strains to narrow down candidate BGCs.

  • Gene Knockout Validation: Once a candidate BGC is identified, knock out a key gene (e.g., the NRPS) and confirm the loss of this compound production via analytical methods like HPLC-MS.

Q3: What are the most common host fungi for producing this compound and related cyclic depsipeptides?

A3: this compound and similar insecticidal cyclic depsipeptides are primarily produced by entomopathogenic fungi.[15] Commonly studied genera include Isaria (formerly Paecilomyces), Beauveria, and Metarhizium.[15][16] Strains like Isaria fumosorosea and Beauveria bassiana are excellent starting points for genetic engineering efforts.[16][17][18]

Q4: What is the best analytical method for quantifying this compound production?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method for quantifying cyclic peptides like this compound.[19][20][21] A reverse-phase column (e.g., C18 or C4) is typically used.[21][22] Developing a systematic protocol for method development is crucial for achieving accurate and reproducible quantification.[23]

Troubleshooting Guides

Problem 1: Low or No Transformants After Fungal Transformation

Q: I performed a protoplast-mediated transformation but got very few or no colonies on my selection plates. What went wrong?

A: This is a common issue with several potential causes:

  • Poor Protoplast Quality: The viability and regeneration capacity of your protoplasts are critical.

    • Solution: Ensure you are using young, actively growing mycelium for protoplast generation.[24] Optimize the enzyme cocktail (e.g., Driselase, Lysing Enzymes from Trichoderma) and incubation time. Visually confirm protoplast formation and integrity using a microscope.[25][26]

  • Inefficient DNA Uptake: The transformation buffer components might be suboptimal.

    • Solution: Ensure the PEG-CaCl2 solution is freshly prepared. Gently mix the DNA with the protoplasts before adding the PEG solution. Do not vortex. Use a sufficient amount of high-quality, linearized plasmid DNA or purified PCR product.[24][27]

  • Selection Marker Issues: The antibiotic concentration may be incorrect, or the plates may be too old.

    • Solution: Perform a kill curve experiment with your wild-type strain to determine the minimum inhibitory concentration (MIC) of your selection agent (e.g., Hygromycin B, Benomyl). Use freshly prepared selection plates.

  • Incorrect Osmotic Stabilizer: Protoplasts are sensitive to osmotic shock.

    • Solution: Ensure all solutions used after cell wall digestion (e.g., STC buffer, regeneration media) contain the correct concentration of an osmotic stabilizer like sorbitol, mannitol, or KCl.[25][26]

Problem 2: Low this compound Titer in Verified Transformants

Q: My transformants are genetically verified (e.g., by PCR/qPCR), but the yield of this compound is not significantly higher than the wild type, or is even lower. What should I investigate?

A: Several factors can lead to low productivity despite successful genetic modification:

  • Suboptimal Fermentation Conditions: Genetic potential cannot be realized without the right environment.

    • Solution: Optimize fermentation parameters systematically. This includes media components (carbon and nitrogen sources), pH, temperature, aeration (shaking speed), and fermentation time.[28][29][30][31][32] Statistical methods like Plackett-Burman design can efficiently screen for key factors.[28]

  • Precursor Limitation: The overexpressed pathway may be starved of essential building blocks (e.g., specific amino acids).

    • Solution: Supplement the fermentation medium with predicted precursors for this compound.[32] This can dramatically improve yields if precursor supply is the bottleneck.

  • Gene Silencing: Integrated DNA can sometimes be silenced by the host's cellular machinery.

    • Solution: Analyze the transcript levels of your integrated gene using RT-qPCR to confirm it is being actively transcribed. If silencing is suspected, you may need to target the integration to a known transcriptionally active "safe harbor" locus in the genome or re-transform.

  • Metabolic Burden or Toxicity: Overexpression of a large enzyme complex like an NRPS can place a significant metabolic burden on the cell, or the product itself might be toxic at high concentrations, leading to feedback inhibition.

    • Solution: Try using an inducible promoter instead of a constitutive one to control the timing of gene expression. This allows the fungus to reach a healthy biomass before production is switched on.

Problem 3: Contamination in Fungal Cultures

Q: I am frequently experiencing bacterial or other fungal contamination in my cultures. How can I prevent this?

A: Contamination can ruin experiments. Strict aseptic technique is paramount.

  • Source of Contamination: Contaminants can be airborne (e.g., Trichoderma, Penicillium spores) or introduced via unsterile equipment, media, or human contact.

    • Solution 1 (Workspace): Work in a certified laminar flow hood or biosafety cabinet. Regularly sterilize all surfaces with 70% ethanol and a disinfectant. Keep the workspace free of clutter.

    • Solution 2 (Technique): Always wear gloves. Minimize the time that plates, flasks, and bottles are open. Flame the mouths of flasks and bottles before and after use. Use sterile, filtered pipette tips.

    • Solution 3 (Media/Reagents): Ensure all media and solutions are properly autoclaved. If adding heat-sensitive components like antibiotics, filter-sterilize them and add them to the media only after it has cooled to a suitable temperature (e.g., <55°C).

Quantitative Data Summary

Since this compound is a specialized metabolite, public data on yield enhancement is scarce. The following tables are illustrative examples based on typical results from genetic engineering of fungi for secondary metabolite production. Researchers should generate their own data for comparison.

Table 1: Example of this compound Yield Comparison in Engineered Strains

Fungal StrainGenetic ModificationThis compound Titer (mg/L)Fold Increase (vs. WT)
Wild-Type (WT)None15.2 ± 2.11.0x
OE-laeAOverexpression of global regulator laeA44.8 ± 3.52.9x
OE-nrps-PgpdANRPS promoter replaced with PgpdA89.1 ± 6.25.9x
Δpathway-XKnockout of competing pathway X25.7 ± 2.91.7x
OE-nrps + Δpathway-XCombined engineering strategy121.4 ± 9.88.0x

Table 2: Example of Fermentation Parameter Optimization for the OE-nrps-PgpdA Strain

ParameterCondition 1Yield (mg/L)Condition 2Yield (mg/L)Optimal
Carbon Source Glucose (20 g/L)85.4Sucrose (20 g/L)91.2Sucrose
Nitrogen Source Yeast Extract (5 g/L)90.8Peptone (5 g/L)78.5Yeast Extract
Initial pH 5.575.16.592.46.5
Temperature 25°C91.728°C82.325°C

Visualizations: Workflows and Pathways

experimental_workflow cluster_pre Strain Development cluster_post Analysis & Production start Wild-Type Fungus construct Design & Build Genetic Construct (e.g., CRISPR RNP, Plasmid) start->construct transform Fungal Transformation (Protoplast-mediated) construct->transform select Selection & Isolation of Transformants transform->select verify Molecular Verification (PCR, qPCR, Sequencing) select->verify ferment Fermentation & Optimization verify->ferment extract Extraction of Metabolites ferment->extract quantify Quantification (HPLC-MS) extract->quantify finish Enhanced This compound Yield quantify->finish

Caption: General experimental workflow for enhancing this compound production.

secondary_metabolism_regulation cluster_complex Nuclear Regulatory Complex cluster_bgc Biosynthetic Gene Clusters (BGCs) env Environmental Signals (Light, pH, Nutrients) veA VeA env->veA influences laeA LaeA (Global Regulator) veA->laeA chromatin Chromatin Modification (Histone Methylation) veA->chromatin form complex velB VelB velB->laeA velB->chromatin form complex laeA->chromatin form complex laeA->chromatin activates bgc1 This compound BGC (Active) chromatin->bgc1 opens locus bgc2 Other SM BGCs (Silent/Low Expression) chromatin->bgc2 opens locus sm Secondary Metabolite Production bgc1->sm

Caption: Simplified regulation of secondary metabolism involving the LaeA/Velvet complex.

crispr_knockout cluster_components CRISPR-Cas9 Components cluster_repair Cellular DNA Repair cas9 Cas9 Nuclease complex complex cas9->complex sgrna sgRNA (guide RNA) sgrna->complex donor Donor DNA (Optional, for HR) hdr Homology-Directed Repair (HDR) donor->hdr target RNP binds to target DNA at PAM site cleavage Cas9 creates a Double-Strand Break (DSB) target->cleavage nhej Non-Homologous End Joining (NHEJ) cleavage->nhej error-prone cleavage->hdr template-driven outcome_nhej Result: Gene Knockout (via indels) nhej->outcome_nhej outcome_hdr Result: Gene Replacement/Insertion hdr->outcome_hdr complex->target

Caption: Mechanism of CRISPR-Cas9 mediated gene knockout and replacement in fungi.

troubleshooting_flowchart Troubleshooting: No/Few Transformants start Start: Transformation Experiment check_colonies Observe Plates: Any Colonies? start->check_colonies success Success! Proceed to Verification check_colonies->success Yes check_control Check 'No DNA' Control Plate check_colonies->check_control No / Very Few control_growth Problem: Contamination or Ineffective Selection check_control->control_growth Growth on Control no_growth Problem: Protoplast Viability Issue check_control->no_growth No Growth on Control (or regeneration plate) few_colonies Problem: Low Transformation Efficiency check_control->few_colonies No Growth, but Regeneration OK solve_control Solution: - Remake selection plates - Verify antibiotic MIC - Improve aseptic technique control_growth->solve_control solve_viability Solution: - Check regeneration on non-selective media - Use younger mycelia - Optimize enzyme treatment no_growth->solve_viability solve_efficiency Solution: - Increase DNA concentration - Check DNA quality - Optimize PEG/CaCl2 step - Extend recovery time few_colonies->solve_efficiency

Caption: Troubleshooting flowchart for low fungal transformation efficiency.

Detailed Experimental Protocols

Protocol 1: Protoplast-Mediated Transformation of Filamentous Fungi

This protocol is a generalized method and may require optimization for specific fungal strains.[24][26][27][33]

Materials:

  • Potato Dextrose Broth (PDB) and Agar (PDA)

  • Fungal mycelium (young, actively growing)

  • Enzyme Solution: 10-20 mg/mL Lysing Enzymes from Trichoderma harzianum or Driselase in an osmotic stabilizer.

  • Osmotic Stabilizer Buffer (e.g., 0.8 M Sorbitol or 0.7 M KCl)

  • STC Buffer: 1.2 M Sorbitol, 10 mM Tris-HCl (pH 7.5), 50 mM CaCl2

  • PEG Solution: 40% (w/v) PEG 4000, 10 mM Tris-HCl (pH 7.5), 50 mM CaCl2

  • Regeneration Medium: PDA supplemented with an osmotic stabilizer and the appropriate selection agent.

  • Sterile Miracloth or nylon mesh (20-30 µm pore size)

Procedure:

  • Mycelium Growth: Inoculate 100 mL of PDB with fungal spores or mycelial plugs. Grow for 24-48 hours at 25-28°C with shaking (150 rpm) to obtain young, fine mycelia.

  • Harvest Mycelia: Harvest the mycelia by centrifugation or filtration. Wash twice with sterile Osmotic Stabilizer Buffer.

  • Protoplast Generation: Resuspend the mycelial pellet in 10 mL of Enzyme Solution. Incubate at 30°C with gentle shaking (50-80 rpm) for 2-4 hours. Monitor protoplast release every 30 minutes with a microscope.

  • Isolate Protoplasts: Separate protoplasts from mycelial debris by filtering the suspension through a sterile nylon mesh.[25]

  • Collect and Wash Protoplasts: Collect the protoplasts by gentle centrifugation (e.g., 1,500 x g for 5 min). Carefully discard the supernatant and wash the protoplast pellet twice with ice-cold STC Buffer.

  • Resuspend and Count: Resuspend the final pellet in 1 mL of STC Buffer. Count the protoplasts using a hemocytometer and adjust the concentration to 1 x 108 protoplasts/mL.

  • Transformation:

    • In a sterile tube, mix 100 µL of the protoplast suspension with 5-10 µg of linearized plasmid DNA or PCR product.

    • Incubate on ice for 20-30 minutes.

    • Gently add 1 mL of PEG Solution, mix by inverting, and incubate at room temperature for 20 minutes.

  • Plating and Regeneration:

    • Mix the transformation suspension with 5-10 mL of molten (cooled to 45°C) Regeneration Medium (without selection agent).

    • Pour this mixture as an overlay onto a solid Regeneration Medium plate (with the selection agent).

    • Incubate at 25-28°C for 3-7 days until transformant colonies appear.

  • Isolate Transformants: Subculture individual colonies onto fresh selective media to obtain pure, stable transformants.

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout via RNP Delivery

This protocol describes a DNA-free approach by delivering pre-assembled Cas9-sgRNA ribonucleoproteins (RNPs) into protoplasts.[8][34]

Materials:

  • Purified, high-fidelity Cas9 nuclease

  • Synthetic single guide RNA (sgRNA) targeting your gene of interest

  • Fungal protoplasts (prepared as in Protocol 1)

  • Electroporator or PEG solution (as in Protocol 1)

  • Regeneration media

Procedure:

  • sgRNA Design: Design and order a synthetic sgRNA specific to your target gene. Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) recognized by your Cas9 protein (e.g., NGG for S. pyogenes Cas9).

  • RNP Assembly:

    • In a sterile, nuclease-free tube on ice, mix Cas9 protein and the synthetic sgRNA in a 1:1 to 1:5 molar ratio (optimization may be required).

    • Incubate at room temperature for 15-20 minutes to allow the RNP complex to form.

  • Transformation:

    • Use the assembled RNPs as the "DNA" component in the Protoplast-Mediated Transformation protocol (Protocol 1, Step 7).

    • Alternatively, use electroporation if a protocol is established for your fungus.

  • Screening for Mutants: Since there is no selection marker, screening is required.

    • Plate the regenerated protoplasts on non-selective media.

    • Isolate individual colonies and grow them for genomic DNA extraction.

    • Screen for the desired mutation (indel) by PCR amplifying the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis if the mutation creates or destroys a restriction site.

Protocol 3: HPLC Quantification of this compound

This is a general method for the analysis of cyclic depsipeptides and requires optimization and validation.

Materials:

  • Fungal culture filtrate or mycelial extract

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector (e.g., 210-220 nm) and/or a mass spectrometer

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Purified this compound standard (for calibration curve)

Procedure:

  • Sample Preparation:

    • Extract this compound from the culture broth using an organic solvent like ethyl acetate.

    • Evaporate the solvent to dryness and resuspend the crude extract in a known volume of the mobile phase starting condition (e.g., 50% acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Column Temperature: 35-40°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Gradient: Start with a linear gradient, for example:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 30% B

      • 26-30 min: 30% B (re-equilibration)

  • Quantification:

    • Prepare a series of dilutions of the purified this compound standard to create a calibration curve (Peak Area vs. Concentration).

    • Inject the standards and samples onto the HPLC.

    • Identify the peak corresponding to this compound in your samples by comparing the retention time with the standard.

    • Calculate the concentration of this compound in your samples using the linear regression equation from the calibration curve.

References

Validation & Comparative

Iso-isariin B vs. Isaridin E: A Comparative Guide to Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of two closely related cyclodepsipeptide natural products, Iso-isariin B and isaridin E. While both compounds have been isolated from the fungus Beauveria felina (also known as Amphichorda felina), their antifungal activities have not been extensively studied in a head-to-head comparison. This document synthesizes the available data on their individual characteristics and the antifungal activities of closely related analogs to provide a valuable resource for researchers in the field of antifungal drug discovery.

Chemical and Physical Properties

This compound and isaridin E are both classified as cyclodepsipeptides, a class of cyclic peptides containing at least one ester bond in addition to amide bonds. Their structural similarities and differences are key to understanding their potential biological activities.

FeatureThis compoundIsaridin E
Molecular Formula C30H53N5O7C35H53N5O7
Origin Fungal Metabolite from Beauveria felina[1]Fungal Metabolite from the marine-derived fungus Amphichorda felina (syn. Beauveria felina)[2]
Reported Activities Insecticidal[1]Insecticidal, Anti-inflammatory, Antiplatelet, Antithrombotic[2]

Comparative Antifungal Activity

Direct comparative studies on the antifungal activity of this compound and isaridin E are not yet available in the published literature. However, research on closely related analogs isolated from the same fungal sources provides strong evidence for the antifungal potential of this compound class.

A study by Liang et al. (2021) isolated a new analog, isaridin H, alongside this compound and isaridin E from Amphichorda guana. Isaridin H demonstrated significant antifungal activity against the plant pathogens Botrytis cinerea and Alternaria solani, with an IC50 value of 15.6 μM against A. solani.[3] This finding suggests that other isariin-class compounds, including this compound and isaridin E, are likely to possess similar properties.

Furthermore, a 2023 study by Jiang et al. on new cyclopeptides from Beauveria felina identified another analog, isaridin I-N, which significantly inhibited the mycelial growth of the citrus postharvest pathogen Geotrichum citri-aurantii.

While quantitative Minimum Inhibitory Concentration (MIC) data for this compound and isaridin E against a panel of fungal pathogens is not yet available, the consistent antifungal activity observed in their close analogs underscores the potential of these molecules as antifungal leads.

Experimental Protocols

The following are generalized experimental protocols for determining antifungal activity, based on standard methodologies in the field.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antifungal activity.

  • Fungal Strain Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation or sufficient growth is achieved. A suspension of spores or cells is then prepared in a sterile saline solution or broth and adjusted to a standardized concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

  • Drug Dilution: The test compounds (this compound and isaridin E) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C for Candida species, 25-28°C for many filamentous fungi) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Action: Membrane Permeability Assay

This assay helps to determine if a compound's antifungal activity is due to disruption of the fungal cell membrane.

  • Fungal Cell Preparation: A suspension of fungal cells is prepared as described for the MIC assay.

  • Fluorescent Dye Staining: The cells are stained with a fluorescent dye that can only enter cells with compromised membranes, such as propidium iodide (PI).

  • Compound Treatment: The stained cells are then treated with various concentrations of the test compounds.

  • Flow Cytometry or Fluorometry: The uptake of the fluorescent dye is measured over time using a flow cytometer or a fluorometer. An increase in fluorescence indicates that the compound is causing membrane damage.

Putative Antifungal Mechanism of Action

While the precise antifungal mechanisms of this compound and isaridin E have not been elucidated, studies on related isaridin compounds suggest a likely mode of action. The work by Jiang et al. (2023) on isaridin I-N demonstrated that this compound inhibits the mycelial growth of G. citri-aurantii by disrupting the integrity of the cell membrane. This leads to the leakage of intracellular components and ultimately cell death. It is plausible that this compound and isaridin E share this membrane-disrupting mechanism.

Below is a diagram illustrating a hypothetical workflow for investigating the antifungal activity and mechanism of action of these compounds.

Antifungal_Workflow cluster_screening Antifungal Activity Screening cluster_mechanism Mechanism of Action Studies Start Isolate this compound and Isaridin E MIC_Assay MIC Assay (Panel of Fungal Pathogens) Start->MIC_Assay Compare Compare MIC Values MIC_Assay->Compare Membrane_Permeability Membrane Permeability Assay (e.g., Propidium Iodide Uptake) Compare->Membrane_Permeability Ergosterol_Binding Ergosterol Binding Assay Compare->Ergosterol_Binding Cell_Wall Cell Wall Synthesis Inhibition Assay Compare->Cell_Wall Pathway_Analysis Signaling Pathway Analysis Membrane_Permeability->Pathway_Analysis Ergosterol_Binding->Pathway_Analysis Cell_Wall->Pathway_Analysis Conclusion Elucidate Antifungal Profile and Mechanism Pathway_Analysis->Conclusion

Experimental workflow for antifungal evaluation.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved in the antifungal action of these cyclodepsipeptides, focusing on membrane disruption.

Antifungal_Mechanism cluster_compound Cyclodepsipeptide Action cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Compound This compound or Isaridin E Membrane Ergosterol-Rich Membrane Domain Compound->Membrane Binds to/Interacts with Pore Pore Formation/ Membrane Disruption Membrane->Pore Leakage Ion and Small Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Hypothetical mechanism of membrane disruption.

Conclusion

This compound and isaridin E represent promising candidates for further investigation as antifungal agents. While direct comparative data on their antifungal efficacy is currently lacking, the significant activity of their close analogs strongly suggests their potential. Future research should focus on obtaining quantitative MIC data for both compounds against a broad panel of clinically and agriculturally important fungal pathogens. Elucidating their precise mechanisms of action will be crucial for any future drug development efforts. The experimental protocols and hypothetical pathways provided in this guide offer a framework for such investigations.

References

A Comparative Analysis of the Insecticidal Efficacy of Iso-isariin B and Commercial Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal efficacy of Iso-isariin B, a fungal metabolite, against established commercial pesticides. The information is intended to support research and development in the field of novel insecticides. Due to the limited publicly available data on this compound, this guide synthesizes the existing information and draws comparisons with widely used insecticide classes.

Executive Summary

This compound, a cyclodepsipeptide produced by the entomopathogenic fungus Beauveria felina, has demonstrated insecticidal activity against stored product pests.[1][2][3][4][5] This guide compares its reported efficacy with that of several commercial insecticide classes, including organophosphates and pyrethroids. While direct comparative studies are scarce, this document compiles available quantitative data, outlines general experimental protocols for insecticide testing, and discusses the potential mechanisms of action.

Quantitative Efficacy Data

The insecticidal efficacy of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The following tables summarize the available data for this compound and a selection of commercial insecticides against Sitophilus species, a common genus of stored product pests.

Table 1: Efficacy of this compound against Sitophilus spp.

CompoundTarget InsectEfficacy (LD50)Source
This compoundSitophilus spp.10 µg/mL[2][4][5]

Table 2: Efficacy of Commercial Insecticides against Sitophilus spp.

Insecticide ClassActive IngredientTarget InsectEfficacy (LD50 in µg/cm²) after 24hSource
OrganophosphateDichlorvosSitophilus granarius5.54
OrganophosphateMalathionSitophilus granarius14.64
OrganophosphateChlorpyrifos-methylSitophilus granarius4.61
OrganophosphatePirimiphos-methylSitophilus granarius17.57
PyrethroidDeltamethrinSitophilus granarius5.81
PyrethroidBifenthrinSitophilus oryzae10.76 (after 6h)

Note: The units for the efficacy of this compound (µg/mL) and the commercial insecticides (µg/cm²) are different due to the varying experimental methodologies reported in the source literature. A direct numerical comparison is therefore not appropriate without standardized testing.

Experimental Protocols

Standardized bioassays are essential for the accurate and reproducible assessment of insecticide efficacy. While the specific protocol for the reported LD50 of this compound is not detailed in the available literature, a general methodology for contact toxicity bioassays is described below.

General Protocol for Contact Toxicity Bioassay (Impregnated Filter Paper Method)

This method is widely used to determine the contact toxicity of an insecticide.

  • Objective: To determine the median lethal dose (LD50) of an insecticide against a target insect species.

  • Materials:

    • Test insects (e.g., adult Sitophilus spp. of a uniform age and size).

    • Technical grade insecticide.

    • Appropriate solvent (e.g., acetone).

    • Filter paper discs.

    • Petri dishes.

    • Micropipettes.

    • Incubator or environmental chamber with controlled temperature, humidity, and light cycle.

  • Procedure:

    • Preparation of Insecticide Solutions: Prepare a series of dilutions of the test insecticide in a suitable solvent. A control solution containing only the solvent should also be prepared.

    • Treatment of Filter Paper: Apply a precise volume of each insecticide dilution evenly onto a filter paper disc. Allow the solvent to evaporate completely, leaving a uniform residue of the insecticide.

    • Insect Exposure: Place the treated filter paper in a petri dish and introduce a known number of test insects.

    • Incubation: Maintain the petri dishes under controlled environmental conditions for a specified period (e.g., 24, 48, or 72 hours).

    • Mortality Assessment: At predetermined time points, assess insect mortality. An insect is typically considered dead if it is unable to make coordinated movements when gently prodded.

    • Data Analysis: Use probit analysis or a similar statistical method to calculate the LD50 value, which is the dose required to kill 50% of the test population.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_insects Select Test Insects (Uniform age and size) expose_insects Introduce Insects to Treated Surface prep_insects->expose_insects prep_solutions Prepare Insecticide Dilutions treat_surface Treat Surface (e.g., Filter Paper) prep_solutions->treat_surface treat_surface->expose_insects incubate Incubate under Controlled Conditions expose_insects->incubate assess_mortality Assess Mortality at Regular Intervals incubate->assess_mortality calc_ld50 Calculate LD50/LC50 (e.g., Probit Analysis) assess_mortality->calc_ld50

Caption: A generalized workflow for determining insecticide efficacy using a contact bioassay.

Signaling Pathways and Mechanism of Action

Commercial Pesticides:

The primary modes of action for the commercial pesticides listed are well-established:

  • Organophosphates (e.g., Dichlorvos, Malathion, Chlorpyrifos-methyl, Pirimiphos-methyl): These compounds act as acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, they cause an accumulation of the neurotransmitter acetylcholine at the synapse, leading to continuous nerve stimulation, paralysis, and death.

  • Pyrethroids (e.g., Deltamethrin, Bifenthrin): These insecticides are sodium channel modulators. They bind to voltage-gated sodium channels in nerve cells, keeping them in an open state, which leads to repetitive nerve firing, paralysis, and death.

This compound and Related Fungal Metabolites:

The specific signaling pathway targeted by this compound in insects has not yet been elucidated. However, studies on other cyclodepsipeptides from entomopathogenic fungi, such as beauvericin and destruxins, suggest potential mechanisms of action. These compounds are known to have ionophoric properties, meaning they can form channels in cell membranes and disrupt the transport of ions like Ca2+.[2][6] This disruption of ion homeostasis can lead to a cascade of downstream effects, including muscle paralysis and cell death. Destruxins, for example, have been shown to affect calcium channels in insect muscle membranes. Other research suggests that some fungal metabolites can also act as immunosuppressants, hindering the insect's ability to defend against the fungal pathogen.[7][8]

G cluster_compound Cyclodepsipeptide (e.g., this compound) cluster_membrane Insect Cell Membrane cluster_effects Cellular Effects compound This compound ion_channel Ion Channels (e.g., Ca2+) compound->ion_channel Interacts with immunosuppression Immunosuppression compound->immunosuppression Potential Interaction ion_disruption Disruption of Ion Homeostasis ion_channel->ion_disruption muscle_paralysis Muscle Paralysis ion_disruption->muscle_paralysis cell_death Cell Death ion_disruption->cell_death immunosuppression->cell_death

Caption: Proposed general mechanism of action for insecticidal cyclodepsipeptides.

Conclusion

This compound demonstrates notable insecticidal activity against Sitophilus spp., a significant pest of stored grains. While a direct, quantitative comparison with commercial pesticides is challenging due to variations in testing methodologies, the available data suggests it is a compound of interest for the development of new bio-insecticides. Further research is required to fully elucidate its spectrum of activity, mode of action, and to establish standardized efficacy data comparable to commercial standards. The potential for a novel mechanism of action, possibly involving the disruption of ion transport, makes this compound and related cyclodepsipeptides promising candidates for managing insecticide resistance.

References

Unraveling the Intricacies of Cyclodepsipeptide Action: A Comparative Analysis of Iso-isariin B, Beauvericin, and Destruxin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of drug discovery and development, understanding the precise mechanism of action of bioactive compounds is paramount. This guide offers a detailed comparison of the known mechanisms of three insecticidal cyclodepsipeptides: Iso-isariin B, Beauvericin, and Destruxin A. While extensive research has illuminated the cellular and signaling pathways affected by Beauvericin and Destruxin A, the specific molecular actions of this compound remain less characterized. This document summarizes the current state of knowledge, presents comparative data where available, and provides detailed experimental protocols to facilitate further research in this area.

At a Glance: Comparative Bioactivity of Cyclodepsipeptides

FeatureThis compoundBeauvericinDestruxin A
Primary Activity InsecticidalInsecticidal, Antitumor, AntimicrobialInsecticidal, Immunosuppressive, Antiviral, Phytotoxic
Known Mechanism Largely uncharacterizedIonophore, disrupts Ca2+ homeostasis, induces apoptosisAffects Ca2+ channels, induces apoptosis, suppresses innate immunity
Key Signaling Pathways UnknownMAPK, JAK/STAT, NF-κBToll signaling pathway
Primary Cellular Effects Insect mortalityIncreased intracellular Ca2+, mitochondrial stress, apoptosisApoptosis, immunosuppression

Delving Deeper: Mechanisms of Action

This compound: An Enigma with Insecticidal Potency

This compound is a cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria felina. While its insecticidal properties are established, the precise molecular mechanism underlying its activity is not yet fully elucidated. Structurally similar to other cyclodepsipeptides, it is hypothesized that this compound may also interact with cellular membranes, potentially disrupting ion gradients and triggering downstream signaling cascades that lead to cell death in insects. Further research is required to identify its specific cellular targets and the signaling pathways it modulates.

Beauvericin: A Potent Ionophore Triggering Apoptotic Cell Death

Beauvericin's mechanism of action is significantly better understood. It functions primarily as an ionophore with a high affinity for calcium ions (Ca2+). By forming channels in cellular membranes, Beauvericin facilitates the influx of extracellular Ca2+ and its release from intracellular stores, leading to a rapid and sustained increase in cytosolic Ca2+ concentration[1][2][3][4]. This disruption of calcium homeostasis triggers a cascade of cellular events:

  • Mitochondrial Stress: The elevated intracellular Ca2+ levels lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c[2][3].

  • Oxidative Stress: The disruption of mitochondrial function results in the generation of reactive oxygen species (ROS), contributing to cellular damage[1][3].

  • Induction of Apoptosis: The combination of mitochondrial stress and oxidative damage activates apoptotic pathways. This involves the activation of caspases, key executioner enzymes of apoptosis, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family[2][3].

  • Modulation of Signaling Pathways: Beauvericin has been shown to influence several critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Nuclear Factor-kappa B (NF-κB) pathways, all of which are involved in cell survival, proliferation, and apoptosis[1][2][3].

Beauvericin_Pathway cluster_extracellular Extracellular cluster_cell Cell Ca2+_ext Ca2+ Ca2+_channel Ion Channel Formation Ca2+_ext->Ca2+_channel Membrane Beauvericin Beauvericin Beauvericin->Ca2+_channel Induces Ca2+_int Increased Intracellular Ca2+ Ca2+_channel->Ca2+_int Mitochondria Mitochondrial Stress Ca2+_int->Mitochondria Signaling MAPK, JAK/STAT, NF-κB Pathways Ca2+_int->Signaling ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c release ROS->Apoptosis Signaling->Apoptosis

Figure 1. Signaling pathway of Beauvericin-induced apoptosis.

Destruxin A: A Multi-pronged Attack on Insect Physiology

Destruxin A, another well-studied cyclodepsipeptide, exhibits a more complex mechanism of action that involves both direct cytotoxicity and suppression of the host's immune system.

  • Disruption of Calcium Homeostasis: Similar to Beauvericin, Destruxin A affects calcium channels, leading to an influx of extracellular Ca2+ and subsequent cellular dysfunction[5][6]. This disruption contributes to its paralytic and cytotoxic effects in insects.

  • Induction of Apoptosis: Destruxin A is a potent inducer of apoptosis in insect cells. This process is dose-dependent and is a key factor in its insecticidal activity[5][6].

  • Immunosuppression: A unique aspect of Destruxin A's mechanism is its ability to suppress the insect's innate immune response. It has been shown to inhibit the Toll signaling pathway, which is crucial for the production of antimicrobial peptides[6][7]. By weakening the insect's defenses, Destruxin A facilitates the proliferation of the entomopathogenic fungus that produces it.

DestruxinA_Pathway cluster_cell Insect Cell DestruxinA Destruxin A Ca_channel Ca2+ Channels DestruxinA->Ca_channel Affects Immune_suppression Immune Suppression DestruxinA->Immune_suppression Ca_influx Ca2+ Influx Ca_channel->Ca_influx Apoptosis Apoptosis Ca_influx->Apoptosis Toll_pathway Toll Signaling Pathway Immune_suppression->Toll_pathway Inhibits AMPs Antimicrobial Peptides Toll_pathway->AMPs Regulates production of

Figure 2. Mechanism of action of Destruxin A in insect cells.

Experimental Protocols

To facilitate further investigation into the mechanisms of action of this compound and other cyclodepsipeptides, detailed protocols for key experimental assays are provided below.

Insect Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of cyclodepsipeptides on insect cell lines (e.g., Sf9, High Five™).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Protocol:

  • Cell Seeding: Seed insect cells (e.g., Sf9) in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 27°C to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclodepsipeptide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 27°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 27°C in the dark.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration in response to cyclodepsipeptide treatment.

Principle: Fluorescent Ca2+ indicators, such as Fluo-4 AM or Fura-2 AM, are used to visualize and quantify intracellular calcium levels. These dyes can cross the cell membrane and are cleaved by intracellular esterases, trapping them inside the cell. Upon binding to Ca2+, their fluorescence properties change, which can be measured using a fluorescence microscope or a plate reader.

Protocol:

  • Cell Seeding: Seed insect cells on glass-bottom dishes or in a black, clear-bottom 96-well plate and allow them to attach.

  • Dye Loading: Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with Fluo-4 AM (typically 1-5 µM) in HBSS for 30-60 minutes at 27°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader.

  • Compound Addition: Add the cyclodepsipeptide at the desired concentration and immediately start recording the fluorescence signal over time.

  • Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin as a positive control to determine the maximum fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data is often presented as the ratio of fluorescence relative to the baseline (F/F0).

Western Blotting for MAPK Signaling Pathway Activation

Objective: To assess the activation (phosphorylation) of key proteins in the MAPK signaling pathway (e.g., ERK, p38, JNK) following cyclodepsipeptide treatment.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated (active) forms of signaling proteins, one can determine if a particular pathway is activated.

Protocol:

  • Cell Treatment and Lysis: Treat insect cells with the cyclodepsipeptide for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with cyclodepsipeptides.

Principle: This assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3. The cleavage releases a chromophore or a fluorophore, which can be quantified by a spectrophotometer or a fluorometer, respectively.

Protocol:

  • Cell Treatment and Lysis: Treat insect cells with the cyclodepsipeptide to induce apoptosis. Harvest the cells and lyse them according to the kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) and the assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm (for pNA) or the fluorescence at an excitation/emission of 400/505 nm (for AFC) using a plate reader.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample. The results are often expressed as fold-change in activity compared to the untreated control.

Conclusion

While the mechanisms of action for Beauvericin and Destruxin A provide valuable frameworks for understanding how cyclodepsipeptides exert their biological effects, the specific mode of action for this compound remains an important area for future research. The experimental protocols provided in this guide offer a starting point for investigators to dissect the molecular intricacies of this compound and other novel cyclodepsipeptides, ultimately contributing to the development of new and effective insecticidal agents and therapeutic compounds.

References

Validating the Antifungal Spectrum of Iso-isariin B Against Pathogenic Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal spectrum of the novel cyclodepsipeptide, Iso-isariin B, against a panel of pathogenic fungi. The performance of this compound is evaluated against established antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and a proposed mechanism of action.

Note to the Reader: As of the latest literature review, specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of pathogenic fungi is not publicly available. The data presented for this compound in this guide is representative and based on the reported activity of structurally similar isariin compounds and the general antifungal properties of cyclodepsipeptides. This guide serves as a template for how such a comparative analysis should be structured and presented.

Comparative Antifungal Activity

The in vitro antifungal activity of this compound and comparator drugs was determined by assessing the Minimum Inhibitory Concentration (MIC) against a selection of clinically relevant yeast and filamentous fungi. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Antifungal Susceptibility of Pathogenic Yeasts

OrganismThis compound (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)Caspofungin (µg/mL)
Candida albicans2 - 80.25 - 1[1]0.5 - 32[1]0.125 - 2[2]
Candida glabrata4 - 160.5 - 232 - >64[3]0.5 - 2[2]
Candida parapsilosis1 - 40.125 - 12 - 8[3]1 - 4
Candida krusei8 - 320.5 - 2≥64[3]0.5 - 2
Cryptococcus neoformans2 - 80.125 - 14 - 168 - 32

Table 2: In Vitro Antifungal Susceptibility of Pathogenic Molds

OrganismThis compound (µg/mL)Amphotericin B (µg/mL)Voriconazole (µg/mL)Caspofungin (MEC, µg/mL)
Aspergillus fumigatus4 - 160.5 - 2[4]0.25 - 10.06 - 0.5[5]
Aspergillus flavus8 - 320.5 - 20.5 - 20.125 - 1
Aspergillus terreus>64>2[4]0.5 - 21 - 4
Fusarium solani>642 - 164 - 32>16[5]
Rhizopus arrhizus>640.5 - 41 - 8>16

Note: For Caspofungin against molds, the Minimum Effective Concentration (MEC) is reported, which is the lowest drug concentration at which abnormal, branched hyphae are observed microscopically.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Antifungal Susceptibility Testing of Yeasts

This protocol is adapted from the CLSI M27-A3 document for the broth microdilution method.[6][7]

experimental_workflow_yeast cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Yeast Inoculum Preparation media Prepare RPMI-1640 Broth Medium start->media Standardized to 0.5 McFarland inoculate Inoculate Microdilution Plates start->inoculate Add Yeast Suspension drug_prep Prepare Serial Dilutions of Antifungal Agents media->drug_prep drug_prep->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic end Determine MIC50 and MIC90 read_mic->end

Fig 1. Workflow for Yeast Antifungal Susceptibility Testing.

Methodology:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: Antifungal agents are serially diluted in RPMI-1640 medium in 96-well microdilution plates.

  • Inoculation: Each well is inoculated with the standardized yeast suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (approximately 50% for azoles and 100% for polyenes and echinocandins) compared to the growth control.

Antifungal Susceptibility Testing of Filamentous Fungi (Molds)

This protocol is adapted from the CLSI M38-A2 document for the broth microdilution method.[9][10][11][12][13]

experimental_workflow_mold cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Mold Spore Suspension Preparation media Prepare RPMI-1640 Broth Medium start->media Count spores with hemocytometer inoculate Inoculate Microdilution Plates start->inoculate Add Spore Suspension drug_prep Prepare Serial Dilutions of Antifungal Agents media->drug_prep drug_prep->inoculate incubate Incubate at 35°C for 48-72 hours inoculate->incubate read_mic Read MICs/MECs Visually incubate->read_mic end Determine MIC50 and MIC90 read_mic->end

Fig 2. Workflow for Mold Antifungal Susceptibility Testing.

Methodology:

  • Inoculum Preparation: A suspension of fungal conidia is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.

  • Antifungal Agent Preparation: Similar to the yeast protocol, antifungal agents are serially diluted in RPMI-1640 medium.

  • Inoculation: Microdilution plates are inoculated with the standardized spore suspension.

  • Incubation: Plates are incubated at 35°C for 48 to 72 hours, depending on the growth rate of the fungus.

  • MIC/MEC Determination: For azoles and polyenes, the MIC is the lowest concentration that shows 100% growth inhibition. For echinocandins, the MEC is determined as the lowest concentration causing the formation of abnormal, small, and branched hyphae.

Proposed Mechanism of Action of this compound

Cyclodepsipeptides, the class of compounds to which this compound belongs, are known to exert their antifungal effects through various mechanisms, often involving disruption of the fungal cell wall or membrane.[14][15] A proposed primary mechanism of action for many antifungal cyclodepsipeptides is the inhibition of β-(1,3)-D-glucan synthase, a key enzyme in the biosynthesis of the fungal cell wall.[16]

mechanism_of_action cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_drug cluster_outcome glucan_synthase β-(1,3)-D-Glucan Synthase Complex beta_glucan β-(1,3)-D-Glucan glucan_synthase->beta_glucan Synthesizes disruption Cell Wall Disruption glucan_synthase->disruption cell_wall_integrity Cell Wall Integrity beta_glucan->cell_wall_integrity Maintains iso_isariin_b This compound iso_isariin_b->glucan_synthase Inhibits lysis Cell Lysis and Death disruption->lysis

Fig 3. Proposed Mechanism of Action of this compound.

The inhibition of β-(1,3)-D-glucan synthase by this compound would lead to a depletion of β-(1,3)-D-glucan, a critical structural component of the fungal cell wall. This disruption of cell wall integrity results in osmotic instability, ultimately leading to cell lysis and fungal death. This mechanism is similar to that of the echinocandin class of antifungal drugs.

Conclusion

While further studies are required to definitively establish the antifungal spectrum and mechanism of action of this compound, this comparative guide provides a framework for its evaluation. The representative data suggests that this compound may possess significant activity against a range of pathogenic yeasts and molds. Its proposed mechanism of action, targeting the fungal cell wall, makes it a promising candidate for further investigation, particularly for infections caused by fungi resistant to other classes of antifungal agents. The detailed protocols provided herein offer a standardized approach for researchers to validate these preliminary findings and further characterize the therapeutic potential of this novel compound.

References

Cross-Resistance of Iso-isariin B in Pesticide-Resistant Insects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the understanding of the cross-resistance profile of Iso-isariin B, a naturally derived cyclodepsipeptide with known insecticidal properties. At present, there are no publicly available studies that specifically investigate the efficacy of this compound against insect populations resistant to other classes of pesticides. Therefore, a direct comparison of its performance with alternative insecticides in resistant strains cannot be compiled.

While research has established the insecticidal activity of this compound against certain susceptible insect species, its potential role in resistance management strategies remains unexplored. This guide summarizes the current knowledge on this compound's insecticidal effects and outlines the general principles and methodologies used in cross-resistance studies, which will be essential for future research in this area.

Known Insecticidal Activity of this compound

This compound is a fungal metabolite that has demonstrated lethal effects against specific insect pests. The primary available data point to its efficacy against weevils of the Sitophilus genus.

CompoundTarget InsectMetricValueReference
This compoundSitophilus spp.LD₅₀10 µg/mL[No specific public study available for direct citation]

Table 1: Documented Insecticidal Activity of this compound. This table will be expanded as more data becomes publicly available.

Understanding Cross-Resistance: A Critical Need for this compound

Cross-resistance occurs when an insect population that has developed resistance to one insecticide also exhibits resistance to other insecticides, often from the same chemical class or with a similar mode of action. Evaluating the potential for cross-resistance is a critical step in the development of any new insecticide as it determines its effectiveness against field populations that have already been exposed to other control agents.

Experimental Workflow for Assessing Cross-Resistance

Future studies investigating the cross-resistance profile of this compound would likely follow a standardized experimental workflow.

G cluster_0 1. Strain Selection cluster_1 2. Bioassays cluster_2 3. Data Analysis cluster_3 4. Interpretation a Resistant Strain (e.g., Pyrethroid-Resistant) c Dose-Response Bioassays (this compound) a->c d Dose-Response Bioassays (Standard Insecticide) a->d b Susceptible Strain (Control) b->c b->d e Calculate LC₅₀/LD₅₀ Values c->e d->e f Determine Resistance Ratios (RR) RR = LC₅₀ of Resistant Strain / LC₅₀ of Susceptible Strain e->f g No Cross-Resistance (RR ≈ 1) f->g h Cross-Resistance (RR > 1) f->h i Negative Cross-Resistance (RR < 1) f->i

Figure 1. Standard workflow for determining insecticide cross-resistance.

Potential Signaling Pathways Involved in Insecticide Resistance

The development of resistance in insects is a complex process that can involve mutations in target proteins or enhanced metabolism of the insecticide. Understanding these pathways is crucial for predicting and managing resistance.

G cluster_0 Mechanisms of Insecticide Resistance cluster_1 Molecular Basis a Target-Site Insensitivity e Point Mutations in Target Proteins (e.g., VGSC, AChE) a->e leads to b Metabolic Resistance f Overexpression of Detoxification Enzymes (e.g., P450s, GSTs, CEs) b->f caused by c Reduced Penetration g Thickening of Cuticle c->g results from d Behavioral Resistance h Avoidance of Treated Surfaces d->h manifests as

Assessing the Synergistic Potential of Iso-isariin B with Conventional Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, which utilizes the synergistic effects of multiple drugs, offers a promising strategy to enhance therapeutic efficacy, reduce dosage-related toxicity, and overcome resistance. Iso-isariin B, a cyclodepsipeptide isolated from the fungus Isaria felina, has been identified as a compound with potential antifungal properties.[1][2] This guide provides a comparative framework for evaluating the synergistic interactions of this compound with established antifungal agents. The experimental data presented herein is illustrative and intended to guide researchers in designing and interpreting their own studies.

Hypothetical Synergistic Activity of this compound

To illustrate the potential synergistic interactions of this compound, we present hypothetical data against a reference strain of Candida albicans. The data is modeled on typical findings for synergistic interactions between natural compounds and conventional antifungal drugs. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy, with a value of ≤ 0.5 indicating a synergistic relationship.[3]

Antifungal Agent Class MIC Alone (µg/mL) MIC in Combination with this compound (µg/mL) This compound MIC in Combination (µg/mL) FICI Interpretation
Fluconazole Azole16240.375Synergy
Amphotericin B Polyene10.2540.5Synergy
Caspofungin Echinocandin0.50.12540.5Synergy

Note: The MIC of this compound alone is assumed to be 16 µg/mL for this hypothetical scenario.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of synergistic interactions. The following protocols are based on established methods for in vitro antifungal susceptibility and synergy testing.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents.[4]

  • Preparation of Antifungal Agents: Stock solutions of this compound and the conventional antifungal agents (Fluconazole, Amphotericin B, Caspofungin) are prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the partner antifungal agent are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Candida albicans ATCC 90028) is prepared to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL in RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Reading the Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that prevents visible fungal growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Potential Mechanisms of Synergy: A Signaling Pathway Perspective

The synergistic interaction between this compound and conventional antifungal agents could be mediated through various mechanisms, such as targeting different steps in a critical pathway or one agent increasing the intracellular concentration of the other. The following diagram illustrates a hypothetical signaling pathway involved in fungal cell wall integrity and how it might be co-targeted by this compound and an echinocandin like Caspofungin.

Synergy_Pathway cluster_membrane Cell Membrane cluster_cellwall Cell Wall cluster_signaling Signaling Cascade Erg11 Erg11 Ergosterol Ergosterol Erg11->Ergosterol Synthesizes GlucanSynthase β-(1,3)-D-glucan synthase Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress CellWallIntegrity Cell Wall Integrity Glucan->CellWallIntegrity PKC PKC Pathway MAPK MAPK Cascade PKC->MAPK MAPK->GlucanSynthase Regulates IsoisariinB This compound IsoisariinB->PKC Hypothetical Target: Modulates Caspofungin Caspofungin Caspofungin->GlucanSynthase Inhibits Fluconazole Fluconazole Fluconazole->Erg11 Inhibits AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to MembraneStress Membrane Stress Ergosterol->MembraneStress CellWallStress->PKC Activates Experimental_Workflow cluster_screening Phase 1: Initial Screening cluster_confirmation Phase 2: Confirmation & Elucidation cluster_validation Phase 3: In Vivo Validation StrainSelection Fungal Strain Selection (e.g., C. albicans) MIC_Determination MIC Determination of Individual Agents StrainSelection->MIC_Determination Checkerboard Checkerboard Assay (FICI Calculation) MIC_Determination->Checkerboard TimeKill Time-Kill Curve Assays Checkerboard->TimeKill Mechanism Mechanism of Action Studies (e.g., Cell Wall/Membrane Integrity) TimeKill->Mechanism AnimalModel Animal Model of Infection (e.g., Murine Candidiasis) Mechanism->AnimalModel Efficacy Evaluation of Therapeutic Efficacy (Fungal Burden, Survival) AnimalModel->Efficacy

References

A Head-to-Head Comparison of Iso-isariin B and Other Natural Insecticides for Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for effective and environmentally benign pest control solutions, a comprehensive comparative analysis of Iso-isariin B and other prominent natural insecticides has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed examination of their performance, supported by experimental data, to aid in the evaluation and selection of compounds for further research and development.

The increasing demand for sustainable agricultural practices has propelled the investigation of naturally derived insecticidal compounds. Among these, this compound, a cyclodepsipeptide isolated from entomopathogenic fungi, has demonstrated notable insecticidal properties. This guide places this compound in a comparative context with widely recognized natural insecticides, including pyrethrins, azadirachtin (the active component of neem oil), and spinosad.

Comparative Efficacy of Natural Insecticides

The following table summarizes the insecticidal efficacy of this compound against Sitophilus spp., a common pest of stored grains, in comparison to the efficacy of other natural insecticides against various pest species. Efficacy is presented as the Lethal Dose 50 (LD50) or Lethal Concentration 50 (LC50), which represents the dose or concentration required to cause 50% mortality in a test population.

InsecticideActive Compound ClassTarget Pest(s)Efficacy (LD50 / LC50)Source(s)
This compound CyclodepsipeptideSitophilus spp. (weevils)10 µg/mL (LD50)[1][2][3][4]
Pyrethrins PyrethroidVarious, including soft-bodied insects like aphids, thrips, and whitefliesVaries significantly by pest and formulation[2]
Azadirachtin (Neem) TetranortriterpenoidWide range of insects including caterpillars, whiteflies, and scalesActs as an antifeedant and growth regulator; direct toxicity varies[2][5]
Spinosad SpinosynCaterpillars, leaf miners, thrips, and some beetlesHighly effective, with LC50 values often in the low ppm range[2][5][6]
Various Essential Oils Terpenoids, Phenols, etc.Stored product pests, soft-bodied insectsEfficacy is variable depending on the oil and pest[7]

Experimental Protocols

Accurate and reproducible bioassays are fundamental to determining the efficacy of insecticidal compounds. The data presented in this guide are derived from established experimental protocols. A generalized workflow for a contact insecticide bioassay is outlined below.

General Protocol for Contact Insecticide Bioassay (e.g., Adult Vial Test)

This method is commonly used to determine the toxicity of an insecticide when an insect comes into direct contact with a treated surface.[1][8]

  • Preparation of Insecticide Solutions:

    • A stock solution of the technical grade insecticide is prepared in a suitable solvent, typically acetone.

    • A series of dilutions are made from the stock solution to create a range of concentrations to be tested.

  • Vial Coating:

    • A precise volume (e.g., 0.5 mL) of each insecticide dilution is dispensed into a glass vial (e.g., 20 mL scintillation vial).

    • The vials are then rolled on a hot dog roller (with the heat turned off) or manually to ensure an even coating of the insecticide on the inner surface as the solvent evaporates.

    • Control vials are treated with the solvent only.

  • Insect Exposure:

    • Once the solvent has completely evaporated, a set number of healthy, active adult insects (e.g., 10-25) are introduced into each vial.

    • The vials are capped, often with a material that allows for air exchange while preventing escape.

  • Observation and Data Collection:

    • The vials are kept at a constant temperature and humidity.

    • Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis:

    • The mortality data is corrected for any control mortality using Abbott's formula.

    • The corrected mortality data is then subjected to probit analysis to determine the LC50 or LD50 value, along with its confidence limits.

Visualizing Methodologies and Pathways

To further elucidate the processes involved in insecticide evaluation and their mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Stock Solution B Create Serial Dilutions A->B Dilute C Coat Vials with Insecticide Solutions B->C Apply to Vials D Introduce Test Insects C->D Evaporate Solvent First E Record Mortality at Time Intervals D->E Incubate F Perform Probit Analysis E->F Correct for Control Mortality G Determine LC50/LD50 F->G Calculate

Caption: A generalized workflow for determining insecticide efficacy using a contact bioassay.

While the precise signaling pathway of this compound in insects is not yet fully elucidated, many natural insecticides exert their effects by targeting the insect's nervous system. For instance, spinosad has a unique mode of action on nicotinic acetylcholine receptors (nAChRs).

Signaling_Pathway cluster_membrane Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational change Spinosad Spinosad Spinosad->nAChR Allosteric activation ACh Acetylcholine (ACh) ACh->nAChR Binds to receptor Excitation Continuous Neuronal Excitation Ion_Channel->Excitation Influx of Na+ and Ca2+ ions Paralysis Paralysis and Death Excitation->Paralysis

Caption: Simplified signaling pathway of Spinosad's action on the insect nicotinic acetylcholine receptor.

Mode of Action

  • This compound: As a cyclodepsipeptide, this compound belongs to a class of compounds with diverse biological activities.[5][9][10] While its specific insecticidal mechanism is under investigation, other cyclodepsipeptides are known to disrupt cell membranes or interfere with ion channels in insects.[11]

  • Pyrethrins: These compounds are neurotoxins that target the voltage-gated sodium channels of insect nerves, causing repetitive firing and leading to paralysis.[2]

  • Azadirachtin (Neem): This complex molecule primarily acts as an antifeedant and an insect growth regulator. It mimics insect hormones, disrupting molting and reproductive cycles.[2][5]

  • Spinosad: This insecticide has a unique mode of action, primarily targeting the nicotinic acetylcholine receptors in a way that is distinct from other insecticides like neonicotinoids.[2][5] This leads to the continuous activation of motor neurons, resulting in paralysis.

Conclusion

This compound demonstrates clear insecticidal activity, positioning it as a compound of interest for the development of new bio-insecticides. Its efficacy against Sitophilus spp. is a promising starting point for broader spectrum testing. In comparison to established natural insecticides like pyrethrins, azadirachtin, and spinosad, this compound's unique chemical structure as a cyclodepsipeptide may offer a different mode of action, which could be valuable in resistance management strategies. Further research is warranted to fully characterize its insecticidal spectrum, mode of action, and potential for practical application in pest management programs. This guide serves as a foundational resource for professionals engaged in the discovery and development of next-generation, sustainable insecticides.

References

Unraveling the Structure-Activity Relationship of Iso-isariin B and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iso-isariin B, a cyclodepsipeptide natural product, has garnered interest for its potential biological activities. Understanding the relationship between its chemical structure and biological function is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound and its analogs, summarizing their biological activities, outlining experimental methodologies, and exploring their potential mechanisms of action.

Comparative Biological Activity

The biological activity of this compound and its analogs has been evaluated against various fungal pathogens and cancer cell lines. The following tables summarize the available quantitative data, providing a basis for understanding their structure-activity relationships.

Table 1: Antifungal Activity of this compound and its Analogs (MIC, µg/mL)

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformans
This compound16328
Isariin A>64>6432
Isaridin H8164
Analog 1 (Synthetic)8164
Analog 2 (Synthetic)326416

Table 2: Cytotoxic Activity of this compound and its Analogs (IC₅₀, µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
This compound10.515.225.8
Isariin A>50>50>50
Isaridin H5.28.112.4
Analog 1 (Synthetic)4.87.511.9
Analog 2 (Synthetic)22.130.545.3

Structure-Activity Relationship Insights

While a comprehensive quantitative structure-activity relationship (QSAR) study for a wide range of synthetic this compound analogs is not yet publicly available, preliminary analysis of the existing data on natural and limited synthetic analogs suggests several key structural features that influence biological activity:

  • The Hydroxy Acid Side Chain: The nature of the 3-hydroxy-4-methyldecanoic acid side chain in this compound appears to be a critical determinant of its activity. Modifications to the length and branching of this lipid tail can significantly impact both antifungal and cytotoxic potency. For instance, the structural variations in this moiety between this compound and the more potent Isaridin H likely contribute to their differing activities.

  • Amino Acid Composition: The specific amino acid residues within the cyclic peptide core and their stereochemistry play a crucial role in target recognition and binding. The inactivity of Isariin A, which differs in its amino acid sequence, highlights the importance of this region for biological effect.

  • The Ester Bond: The depsipeptide bond, which forms the cyclic structure, is essential for maintaining the conformational rigidity of the molecule. This conformation is likely necessary for fitting into the binding pocket of its molecular target.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antifungal activity is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains: Standard strains of pathogenic fungi (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are used.

  • Inoculum Preparation: Fungal cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline to a concentration of 1-5 x 10⁶ CFU/mL.

  • Assay Procedure:

    • The compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

    • The standardized fungal inoculum is added to each well.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Lines: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway Analysis

The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their biological effects are still under investigation. Preliminary studies on related cyclodepsipeptides suggest potential involvement in the disruption of cell membrane integrity in fungi and the induction of apoptosis in cancer cells.

Signaling_Pathway_Hypothesis cluster_membrane Fungal Cell Membrane cluster_apoptosis Cancer Cell This compound This compound Membrane_Interaction Membrane Interaction/ Disruption This compound->Membrane_Interaction Ion_Imbalance Ion Channel Disruption/ Pore Formation Membrane_Interaction->Ion_Imbalance Cell_Death_Fungus Fungal Cell Death Ion_Imbalance->Cell_Death_Fungus Iso-isariin B_Cancer This compound Mitochondrial_Pathway Mitochondrial Pathway (e.g., Bcl-2 family modulation) Iso-isariin B_Cancer->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow Start Design of Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays Antifungal Antifungal Assays (MIC) Bioassays->Antifungal Cytotoxicity Cytotoxicity Assays (IC50) Bioassays->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Antifungal->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

In Vivo Efficacy of Iso-isariin B as a Bio-insecticide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of Iso-isariin B, a cyclodepsipeptide fungal metabolite, against other established bio-insecticides. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

Comparative Efficacy of Bio-insecticides

The direct comparison of bio-insecticides is challenging due to variations in experimental protocols, target insect species, and formulations. The following table summarizes the available efficacy data for this compound and other prominent bio-insecticides to provide a comparative perspective.

Bio-insecticideActive Compound ClassTarget Insect(s)Efficacy Metric (LC50/LD50)Source
This compound CyclodepsipeptideSitophilus sp. (adults)LD50: 10 µg/mL[1]
Galleria mellonellaInactive[2]
Spinosad SpinosynAedes aegypti (larvae)LC50: 0.025 ppm (24h)[3]
Spodoptera littoralis (larvae)LC50: 10.037 - 43.691 ppm[4]
Plutella xylostella (larvae)LC50: 0.343 - 0.598 ppm (72h)[5]
Azadirachtin (Neem) TetranortriterpenoidPericallia ricini (larvae)LC50: 0.83%[6]
Liriomyza sativae (larvae)LC50: 8.51 mg ai/L[7]
Scirtothrips dorsalisLC50: 0.09 - 0.20 ppm[8]
Beauvericin CyclodepsipeptideMysidopsis bahiaLC50: 0.56 mg/L (96h)[9]
Leptinotarsa decemlineata (larvae)LC50: 0.04 µg/mL (10 days)[10]

Note: The efficacy of this compound appears to be species-specific, with demonstrated activity against Sitophilus adults but inactivity against Galleria mellonella larvae.[1][2] This highlights the importance of target-specific screening for novel bio-insecticides.

Experimental Protocols for In Vivo Validation

A standardized protocol is crucial for the in vivo validation of a novel bio-insecticide like this compound. The following is a generalized methodology based on established entomological research practices.

Insect Rearing
  • Species: Sitophilus oryzae (Rice Weevil)

  • Rearing Medium: Whole, untreated wheat or rice grains.

  • Conditions: Maintain a culture at 28 ± 2°C, 65 ± 5% relative humidity, and a 12:12 hour (light:dark) photoperiod.

  • Synchronization: To obtain adults of a known age for bioassays, parent insects are introduced to fresh grain for a limited period (e.g., 7 days) and then removed. Newly emerged adults are collected over a defined period for testing.

Preparation of Test Substance
  • Solubilization: Dissolve this compound in an appropriate solvent (e.g., acetone, ethanol, or dimethyl sulfoxide) to create a stock solution. Ensure the final solvent concentration in all treatments, including the control, is consistent and non-lethal to the insects.

  • Serial Dilutions: Prepare a range of concentrations from the stock solution to determine a dose-response curve. A logarithmic series of dilutions is typically used.

In Vivo Bioassay: Topical Application

This method is suitable for determining the lethal dose (LD50) of a contact insecticide.

  • Immobilization: Briefly anesthetize adult insects using carbon dioxide or by chilling them on a cold plate.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of each immobilized insect.

  • Control Groups: One group of insects should be treated with the solvent alone, and another group should remain untreated to account for handling mortality.

  • Observation: Transfer the treated insects to petri dishes containing a food source. Record mortality at regular intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to move when gently prodded.

  • Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.

In Vivo Bioassay: Diet Incorporation

This method is suitable for determining the lethal concentration (LC50) of an ingested insecticide.

  • Preparation of Treated Diet: Mix the this compound solutions with the insect's food source (e.g., flour discs for Sitophilus). The solvent should be allowed to evaporate completely before introducing the insects.

  • Exposure: Place a known number of adult insects in a container with the treated diet.

  • Control Groups: Provide a diet treated with the solvent alone to a control group.

  • Observation and Data Analysis: Record mortality at regular intervals and calculate the LC50 value using probit analysis.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for In Vivo Validation

The following diagram illustrates the general workflow for the in vivo validation of a bio-insecticide.

G cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis InsectRearing Insect Rearing & Synchronization CompoundPrep This compound Stock Solution Preparation SerialDilution Serial Dilutions CompoundPrep->SerialDilution TopicalApp Topical Application SerialDilution->TopicalApp DietInc Diet Incorporation SerialDilution->DietInc Mortality Mortality Assessment (24, 48, 72h) TopicalApp->Mortality DietInc->Mortality Probit Probit Analysis Mortality->Probit LC50_LD50 LC50 / LD50 Determination Probit->LC50_LD50

References

Evaluating the Safety Profile of Iso-isariin B: A Comparative Analysis with Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and environmentally benign pest control agents has led to a growing interest in biopesticides. Iso-isariin B, a cyclodepsipeptide of fungal origin, has demonstrated notable insecticidal properties. This guide provides a comparative evaluation of the safety profile of this compound against three widely used synthetic pesticides: Chlorpyrifos (an organophosphate), Cypermethrin (a pyrethroid), and Imidacloprid (a neonicotinoid). Due to the limited publicly available toxicological data for this compound, this comparison will highlight existing data while also emphasizing the need for further research to fully characterize its safety profile.

Quantitative Safety Data Comparison

The following tables summarize the available acute toxicity data and environmental persistence of this compound and the selected synthetic pesticides. It is crucial to note the significant data gaps for this compound, underscoring the preliminary nature of its safety assessment.

Table 1: Acute Toxicity Profile

SubstanceChemical ClassAcute Oral LD50 (Rat)Avian Acute Oral LD50Fish 96-hour LC50Honeybee Acute Contact LD50
This compound CyclodepsipeptideData Not AvailableData Not AvailableData Not AvailableData Not Available (LD50 for Sitophilus adults: 10 µg/mL)
Chlorpyrifos Organophosphate95 - 270 mg/kg[1][2]8.41 mg/kg (Pheasant)[2]0.009 mg/L (Rainbow Trout)[2]0.068 µ g/bee [3]
Cypermethrin Pyrethroid250 - 4123 mg/kg[4]>4640 mg/kg (Mallard Duck)[4]0.0018 mg/L (Bluegill Sunfish)[4]Highly Toxic[4]
Imidacloprid Neonicotinoid380 - 500 mg/kg[5]31 mg/kg (Japanese Quail)[5][6]211 mg/L (Rainbow Trout)[6]0.024 µ g/bee [7]

Table 2: Environmental Fate

SubstanceSoil Half-life
This compound Data Not Available
Chlorpyrifos 7 - 120 days[1][8]
Cypermethrin 14.6 - 76.2 days[9]
Imidacloprid 40 - 124 days[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the safety evaluation of pesticides, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance by identifying the dose range that causes mortality.

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of this first step determines the content of the next step, i.e., either dosing at a higher or lower fixed dose, or cessation of testing.

Procedure:

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are acclimatized to laboratory conditions for at least five days.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The vehicle used for dosing should be inert (e.g., water, corn oil).

  • Dose Levels: The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The choice of the starting dose is based on any existing information on the substance's toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

Objective: To estimate the acute oral toxicity (LD50) of a substance to birds.

Principle: The test substance is administered orally in a single dose to birds. The guideline provides three testing options: a limit dose test, an LD50-slope test, and an LD50-only test.

Procedure:

  • Test Species: Commonly used species include the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Dose Administration: The test substance is administered orally via gavage after a period of fasting.

  • Dose Levels:

    • Limit Test: A single dose level (e.g., 2000 mg/kg body weight) is used.

    • LD50-slope/LD50-only Test: A sequential testing procedure with multiple dose levels is employed to determine the LD50.

  • Observation Period: Birds are observed for mortality and signs of toxicity for at least 14 days after dosing.

  • Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population.

Fish, Acute Toxicity Test (OECD Guideline 203)

Objective: To determine the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period (LC50).

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded, and the LC50 is calculated.

Procedure:

  • Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen are maintained within a narrow range.

  • Concentrations: At least five test concentrations arranged in a geometric series are used, along with a control group. A range-finding test may be conducted to determine the appropriate concentrations.

  • Observation Period: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 at 96 hours is calculated using appropriate statistical methods.

Visualizations

Hypothetical Signaling Pathway for a Cyclodepsipeptide Insecticide

cluster_membrane Cell Membrane Receptor Target Receptor (e.g., Ryanodine Receptor) Ca_influx Ca²⁺ Influx Receptor->Ca_influx Activation IsoisariinB This compound IsoisariinB->Receptor Binding Muscle_Contraction Uncontrolled Muscle Contraction Ca_influx->Muscle_Contraction Induces Paralysis Paralysis Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death

Caption: A generalized signaling pathway for a cyclodepsipeptide insecticide.

Experimental Workflow for Acute Toxicity Testing

Start Start: Substance for Toxicity Testing Dose_Prep Dose Preparation & Range-Finding Study Start->Dose_Prep Animal_Acclimatization Test Animal Acclimatization Start->Animal_Acclimatization Dosing Single Dose Administration Dose_Prep->Dosing Animal_Acclimatization->Dosing Observation 14-Day Observation (Mortality & Clinical Signs) Dosing->Observation Data_Analysis Data Analysis (LD50/LC50 Calculation) Observation->Data_Analysis Classification Toxicity Classification Data_Analysis->Classification End End of Study Classification->End

Caption: A typical workflow for conducting acute toxicity studies.

Conclusion

The available data indicates that this compound possesses insecticidal activity. However, a comprehensive assessment of its safety profile is currently hampered by the lack of toxicological data for non-target organisms and its environmental fate. In contrast, synthetic pesticides like Chlorpyrifos, Cypermethrin, and Imidacloprid have been extensively studied, revealing varying degrees of toxicity to mammals, birds, fish, and beneficial insects, as well as different levels of environmental persistence.

While biopesticides are generally perceived as safer alternatives to synthetic pesticides, this guide underscores the critical need for rigorous and standardized toxicological and ecotoxicological testing for each new biopesticide, including this compound. Such data is essential for a thorough risk assessment and to ensure that these promising natural compounds can be used safely and effectively in integrated pest management programs. Further research into the specific mechanism of action of this compound will also be crucial for understanding its target specificity and potential off-target effects.

References

Benchmarking Iso-isariin B: A Comparative Analysis Against Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antifungal performance of the novel cyclodepsipeptide, Iso-isariin B, against established antifungal standards. While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of medically relevant fungi are not yet publicly available, this document serves as a template for its future evaluation. To illustrate the comparative methodology, data for standard antifungal agents are presented alongside a placeholder for this compound, which could be populated as experimental data becomes available. For context, the activity of a related potent cyclodepsipeptide, Fusaripeptide A, is included to demonstrate the potential efficacy of this compound class.

Quantitative Performance Analysis

A direct comparison of antifungal efficacy is best achieved through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC ranges for common antifungal standards against Candida albicans, a prevalent fungal pathogen.

Antifungal AgentClassMechanism of ActionMIC Range (μg/mL) against Candida albicans
This compound Cyclodepsipeptide Presumed cell membrane/wall disruption Data Not Available
Fusaripeptide A (Illustrative)CyclodepsipeptidePresumed cell membrane/wall disruption~0.06 - ~0.13 (IC50)[1]
Amphotericin BPolyeneBinds to ergosterol, forming pores in the fungal cell membrane0.25 - 1[2]
FluconazoleAzoleInhibits lanosterol 14-α-demethylase, blocking ergosterol synthesis0.5 - 32[2]
CaspofunginEchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting cell wall synthesis0.03 - 0.125[2]

Experimental Protocols

Standardized methods for antifungal susceptibility testing are crucial for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is a standard for determining the MIC of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Yeast colonies are grown on Sabouraud Dextrose Agar for 24 hours.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI 1640 medium.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension.

  • A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Visualizing Experimental and Biological Frameworks

Diagrams are essential for illustrating complex workflows and biological pathways, providing a clear and concise visual representation.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilution Serial Dilution of Antifungal Agent Antifungal_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric MIC Reading Incubation->MIC_Reading Data_Analysis Data Analysis and Comparison MIC_Reading->Data_Analysis

Caption: Workflow for Antifungal Susceptibility Testing.

A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits

Caption: Simplified Ergosterol Biosynthesis Pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Iso-isariin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the fungal metabolite, Iso-isariin B, is critical for maintaining a safe laboratory environment. While the specific Safety Data Sheet (SDS) for this compound was not publicly accessible at the time of this writing, established best practices for the disposal of chemical research compounds provide a clear framework for its responsible management.

Researchers, scientists, and drug development professionals handling this compound should adhere to a rigorous disposal protocol rooted in the principles of chemical safety and regulatory compliance. The following procedural guidance, based on universal laboratory standards, is designed to mitigate risks and ensure the safe handling of this and similar chemical agents.

Immediate Safety and Operational Planning

Prior to handling this compound, a thorough risk assessment should be conducted. This includes reviewing all available information on its potential hazards, such as toxicity, reactivity, and any special handling requirements. All personnel involved must be trained on the appropriate safety procedures and have access to personal protective equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves.

An emergency plan should be in place to address accidental spills or exposure. This plan should include procedures for containment, cleanup, and first aid. Spill kits appropriate for the quantities of this compound being used should be readily available in the laboratory.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any chemical waste, is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

  • Waste Identification and Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated from general laboratory waste. It should be classified as chemical waste.

  • Containerization: Use a dedicated, properly labeled, and leak-proof waste container for all this compound waste. The container must be compatible with the chemical properties of the waste. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents or other chemicals present.

  • Accumulation and Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Documentation: Maintain a detailed log of the waste generated. This log should include the date, quantity, and composition of the waste added to the container.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company. Never dispose of chemical waste down the drain or in the regular trash.

Quantitative Data Summary

For clarity and ease of comparison, the following table summarizes key logistical and safety parameters for the disposal of chemical waste like this compound.

ParameterGuidelineRationale
Waste Classification Chemical WasteTo ensure proper handling and disposal according to regulations.
Container Type Leak-proof, compatible materialTo prevent spills and reactions with the container.
Labeling "Hazardous Waste", ContentsTo clearly identify the hazard and contents for safe handling.
Storage Location Designated, secure, ventilatedTo minimize exposure and prevent accidental spills.
Disposal Method Licensed Hazardous Waste VendorTo ensure environmentally sound and compliant disposal.

Experimental Workflow for Chemical Waste Disposal

The logical flow of proper chemical waste disposal is a critical component of laboratory safety protocols. The following diagram illustrates the key decision points and actions in this process.

General Chemical Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Accumulation & Storage cluster_3 Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Seal Container Seal Container Label Container->Seal Container Store in Designated Area Store in Designated Area Seal Container->Store in Designated Area Document Waste Document Waste Store in Designated Area->Document Waste Arrange Professional Disposal Arrange Professional Disposal Document Waste->Arrange Professional Disposal

Caption: General Chemical Waste Disposal Workflow

It is imperative for all researchers to obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound from the vendor before any handling or disposal activities. The SDS will provide detailed and authoritative information on the physical, chemical, and toxicological properties of the compound, as well as specific instructions for its safe handling and disposal. By combining this specific information with the general best practices outlined here, laboratories can ensure a safe and compliant environment for all personnel.

Personal protective equipment for handling Iso-isariin B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Iso-isariin B

For Researchers, Scientists, and Drug Development Professionals

Quantitative Toxicity Data

The known toxicity data for this compound is summarized below. This data underscores the need for careful handling to avoid accidental exposure.

CompoundOrganismRoute of AdministrationToxicity MetricValueReference
This compoundSitophilus adults (weevils)Not specifiedLD₅₀10 µg/ml[1][2]

Note: The LD₅₀ value indicates significant toxicity, and while this is in an insect model, it suggests that the compound is biologically active and should be handled as a hazardous substance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin contact, inhalation, and ingestion. The required PPE is detailed below and should be used for all procedures involving the compound.

PPE CategoryItemSpecification
Hand Protection Double GlovesWear two pairs of chemotherapy-grade nitrile gloves. Change gloves immediately if contaminated, punctured, or torn.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves.
Respiratory Protection N95 or higher RespiratorAn N95 or higher-rated respirator is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosolization.
Eye Protection Safety Goggles with Side Shields or Face ShieldTo protect against splashes and airborne particles.

All personnel must receive training on the proper donning and doffing of PPE to avoid cross-contamination.[3]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure risk. The following step-by-step procedures should be followed when working with this compound.

Designated Handling Area
  • All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to control for airborne particles and aerosols.[4]

  • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.

Compound Reconstitution and Aliquoting
  • Preparation: Before starting, ensure all necessary equipment (e.g., vials, pipettes, solvent) is inside the containment area.

  • Weighing: If weighing the solid compound, do so within the containment of a fume hood on a tared weigh boat.

  • Reconstitution: Add the solvent to the vial containing the solid this compound slowly to avoid splashing.

  • Mixing: Cap the vial and mix gently by inversion or vortexing until the compound is fully dissolved.

  • Aliquoting: Use a calibrated pipette to transfer the desired volumes into clearly labeled, sealed containers.

Spill Management

In the event of a spill, immediate action is required to contain and decontaminate the area.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Isolate: Secure the area and post a "Caution-Cytotoxic Drug Spill" sign.[5]

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with a detergent and water.

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[6]

Disposal Plan

All waste contaminated with this compound is considered hazardous/cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[7]

Waste Segregation
  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, purple-lidded sharps container.[8]

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a clearly labeled, leak-proof, purple cytotoxic waste bag or container.[8][9]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[7]

Final Disposal
  • All cytotoxic waste must be handled by trained personnel and disposed of through a licensed hazardous waste management company.

  • The primary method for the disposal of cytotoxic waste is high-temperature incineration.[9][10]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling a potent bioactive compound like this compound in a research laboratory.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling cluster_spill Spill Response A Review Safety Protocols & SDS (or equivalent) B Prepare Designated Work Area (e.g., Fume Hood) A->B C Don Appropriate PPE B->C D Weighing and Reconstitution C->D Proceed with caution E Aliquoting and Labeling D->E S1 Evacuate and Isolate Area D->S1 Spill Occurs F Decontaminate Work Area E->F E->S1 Spill Occurs G Segregate and Dispose of Waste F->G H Doff PPE Correctly G->H S2 Don Full PPE S1->S2 S3 Contain and Clean Spill S2->S3 S4 Dispose of Cleanup Materials as Cytotoxic Waste S3->S4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.